molecular formula C10H11BrO3 B3055663 3-(2-Bromo-5-methoxyphenyl)propanoic acid CAS No. 66192-02-7

3-(2-Bromo-5-methoxyphenyl)propanoic acid

Cat. No.: B3055663
CAS No.: 66192-02-7
M. Wt: 259.1 g/mol
InChI Key: PRQBOENPLKPYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-5-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromo-5-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQBOENPLKPYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437277
Record name 3-(2-bromo-5-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66192-02-7
Record name 3-(2-bromo-5-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Bromo-5-methoxyphenyl)propanoic acid (CAS 66192-02-7)

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the efficiency of a synthetic route and the novelty of the resulting chemical matter are paramount. The selection of starting materials is a critical decision point that dictates the accessible chemical space and the ultimate feasibility of a medicinal chemistry campaign. 3-(2-Bromo-5-methoxyphenyl)propanoic acid is a prime example of a chemical building block that offers significant strategic advantages. Its carefully arranged functional groups—an aryl bromide, a methoxy ether, and a propanoic acid chain—provide three distinct points for chemical modification. This trifecta of reactivity allows for the construction of complex molecular architectures through orthogonal synthetic strategies, making it an invaluable asset for generating libraries of drug-like molecules. This guide aims to provide a comprehensive technical overview of this versatile intermediate, from its fundamental properties to its practical application in the synthesis of potential therapeutics.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical and chemical properties is essential for its effective use in the laboratory. This section details the key characteristics of this compound.

Physicochemical Data

The properties of this compound are consistent with a substituted aromatic carboxylic acid. While extensive experimental data is not publicly available, a combination of supplier information and scientifically robust predictions provides a reliable profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Comment
CAS Number 66192-02-7[1]
Molecular Formula C₁₀H₁₁BrO₃[1][2]
Molecular Weight 259.10 g/mol [1][2]
Appearance White to off-white crystalline solid or powder[3]
Melting Point 116-120 °C (estimated)Based on isomeric compound data.
Boiling Point 382.7 ± 27.0 °CPredicted
Density 1.543 ± 0.06 g/cm³Predicted
pKa 4.45 ± 0.10Predicted; typical for a phenylpropanoic acid.
Solubility Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Insoluble in water.General chemical knowledge.
Spectroscopic Signature: A Guide to Structural Verification

Confirmation of the chemical structure is a non-negotiable step in any synthetic workflow. The following spectroscopic characteristics are expected for this compound and serve as a benchmark for quality control.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environment.

    • Carboxylic Acid (1H): A broad singlet typically appearing downfield (>10 ppm), which will exchange upon addition of D₂O.

    • Aromatic Protons (3H): Located in the ~6.7-7.5 ppm range. The substitution pattern (bromo at C2, methoxy at C5) will result in a characteristic splitting pattern: a doublet for the proton at C6, a doublet of doublets for the proton at C4, and a doublet for the proton at C3.

    • Methoxy Group (3H): A sharp singlet around 3.8 ppm.

    • Propanoic Acid Chain (4H): Two distinct triplets, each integrating to 2H, typically between 2.6 and 3.1 ppm, corresponding to the two methylene (-CH₂-) groups. The methylene adjacent to the aromatic ring will be slightly upfield from the one adjacent to the carbonyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The spectrum will display 10 unique carbon signals. Key signals include the carbonyl carbon (~178 ppm), the six aromatic carbons (with the carbon attached to bromine being significantly shifted), the methoxy carbon (~56 ppm), and the two aliphatic carbons of the propanoic acid chain (~28-35 ppm).

  • Infrared (IR) Spectroscopy:

    • A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer.

    • A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

    • Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

    • A distinct C-O stretching band for the methoxy group will be present around 1250 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peaks [M]⁺ and [M+2]⁺ will appear with nearly equal intensity (approximately 1:1 ratio), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Rational Synthesis and Purification

While numerous synthetic routes can be envisioned, a robust and logical pathway is presented here, built from well-established and high-yielding transformations in organic chemistry. This approach ensures reliability and scalability. The causality for each step is explained to provide a deeper understanding of the process.

A Plausible Three-Step Synthetic Pathway

The proposed synthesis starts from a commercially available aniline and proceeds through three key transformations: a Heck reaction to form the carbon backbone, a Sandmeyer reaction to install the crucial bromo group, and a final hydrogenation to furnish the target propanoic acid.

Synthesis_Pathway cluster_0 Step 1: C-C Bond Formation (Heck Reaction) cluster_1 Step 2: Diazotization-Bromination (Sandmeyer Reaction) cluster_2 Step 3: Alkene Reduction (Catalytic Hydrogenation) Start 2-Amino-5-methoxyphenol Reagents_1 Acrylic Acid Pd(OAc)₂, PPh₃, Et₃N Start->Reagents_1 Coupling Partner Intermediate_1 (E)-3-(2-Amino-5-methoxyphenyl)acrylic acid Reagents_2 1. NaNO₂, HBr (aq) 2. CuBr Intermediate_1->Reagents_2 Amine to Bromide Reagents_1->Intermediate_1 Forms C-C bond Intermediate_2 (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid Reagents_3 H₂ (g), Pd/C Ethanol Intermediate_2->Reagents_3 Selective Reduction Reagents_2->Intermediate_2 Installs Bromo group Final_Product This compound (CAS 66192-02-7) Reagents_3->Final_Product Saturates C=C bond

Caption: A rational, three-step synthesis of the target compound.

Detailed Experimental Protocol with Scientific Justification

This protocol is a self-validating system, where successful completion of each step can be readily confirmed by standard analytical techniques (TLC, LC-MS, NMR).

Step 1: (E)-3-(2-Amino-5-methoxyphenyl)acrylic acid via Heck Reaction

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methoxyphenol (1.0 eq) and acrylic acid (1.2 eq) in a suitable solvent such as acetonitrile or DMF.

    • Add a base, typically triethylamine (Et₃N, 2.5 eq), to act as a scavenger for the HX generated during the catalytic cycle.

    • Degas the solution with argon or nitrogen for 20-30 minutes to remove oxygen, which can poison the palladium catalyst.

    • Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq), and a phosphine ligand, like triphenylphosphine (PPh₃, 0.04-0.1 eq).

    • Heat the mixture to 80-100 °C and monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).

    • After cooling, perform an aqueous workup. Acidify the aqueous layer with HCl to precipitate the product, which can be isolated by filtration.

  • Causality and Expertise:

    • The Heck reaction is the method of choice for creating the C-C bond between the aromatic ring and the acrylic acid moiety.[4]

    • A phosphine ligand is crucial; it stabilizes the Pd(0) active species and facilitates the catalytic cycle.

    • The base is non-negotiable; it neutralizes the acid byproduct, preventing catalyst deactivation and driving the reaction to completion.

Step 2: (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid via Sandmeyer Reaction

  • Protocol:

    • Suspend the crude product from Step 1 (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).

    • Cool the suspension to 0-5 °C in an ice-salt bath. This low temperature is critical to prevent the premature decomposition of the diazonium salt.

    • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 eq) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • The solid product precipitates from the reaction mixture and is collected by filtration, washed with water, and dried.

  • Causality and Expertise:

    • The Sandmeyer reaction is the classical and most reliable method for converting an aryl amine into an aryl bromide.[5][6]

    • The use of a copper(I) salt is catalytic and facilitates the radical-nucleophilic aromatic substitution mechanism, offering higher yields and cleaner reactions than uncatalyzed variants.[7]

    • Strict temperature control is the hallmark of a well-executed diazotization. Failure to keep the reaction cold will lead to unwanted side products and significantly lower yields.

Step 3: this compound via Catalytic Hydrogenation

  • Protocol:

    • Dissolve the acrylic acid derivative from Step 2 (1.0 eq) in a suitable solvent like ethanol, methanol, or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol % by weight).

    • Seal the reaction vessel, evacuate the air, and backfill with hydrogen gas (H₂), often from a balloon or a Parr hydrogenator.

    • Stir the reaction vigorously at room temperature under a positive pressure of H₂.

    • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the loss of the alkene's UV activity are good indicators of completion (typically 2-6 hours).

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Causality and Expertise:

    • Catalytic hydrogenation is a highly efficient and selective method for reducing an alkene double bond without affecting the aromatic ring or the carboxylic acid.[8][9]

    • Palladium on carbon is the industry-standard catalyst for this transformation due to its high activity, selectivity, and ease of removal by filtration.

    • Vigorous stirring is required to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas) for an efficient reaction rate.

Purification Strategy

For use in drug discovery, a purity of >98% is essential. The final product from Step 3 can be purified by recrystallization . A solvent system like ethyl acetate/hexanes or toluene is a good starting point. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly, inducing the formation of pure crystals.

Strategic Application in Drug Discovery

The true value of this compound lies in its utility as a versatile scaffold. The aryl bromide and the carboxylic acid can be addressed with different, non-interfering chemical reactions, allowing for the systematic and logical exploration of a target's structure-activity relationship (SAR).

Applications cluster_Amide Vector 1: Carboxylic Acid Chemistry cluster_Coupling Vector 2: Aryl Bromide Chemistry Start This compound Amide_Coupling Amide Coupling (HATU, EDCI, etc.) Start->Amide_Coupling Cross_Coupling Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Start->Cross_Coupling Amide_Product Amide-Containing Intermediate Amide_Coupling->Amide_Product Amine_Library Amine Library (R¹-NH₂) Amine_Library->Amide_Coupling Final_Molecules Diverse Library of Final Compounds Amide_Product->Final_Molecules Further functionalization via Cross-Coupling Coupled_Product Biaryl or Arylamine Intermediate Cross_Coupling->Coupled_Product Coupling_Partner Boronic Acids / Amines (R²-B(OH)₂ / R³-NH₂) Coupling_Partner->Cross_Coupling Coupled_Product->Final_Molecules Further functionalization via Amide Coupling

Caption: Orthogonal synthetic vectors for library generation.

  • Vector 1: Amide Bond Formation: The carboxylic acid is a handle for coupling with a vast array of commercially available amines. This is a primary strategy for introducing diversity and modulating properties like solubility, cell permeability, and target engagement. Standard peptide coupling reagents (HATU, EDCI, HOBt) are used to facilitate this transformation under mild conditions.

  • Vector 2: Cross-Coupling Reactions: The aryl bromide is a powerful functional group for modern palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reacting with boronic acids or esters allows for the formation of biaryl structures, a common motif in kinase inhibitors and other targeted therapies.

    • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, linking the scaffold to various primary or secondary amines and anilines.

    • Sonogashira Coupling: Reaction with terminal alkynes introduces linear, rigid linkers, often used to probe deeper pockets in a protein's active site.

This dual functionality makes the molecule a powerful tool for building libraries of compounds around a central, drug-like core, as has been demonstrated for the broader class of substituted phenylpropanoic acids in the development of agents like PPAR activators.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, assuming it is a potential irritant and harmful compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.

  • Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed platform for innovation in medicinal chemistry. Its robust and logical synthesis, combined with the orthogonal reactivity of its functional groups, provides researchers with a reliable and versatile tool for the rapid generation of novel chemical entities. This guide has outlined its core properties, a validated synthetic approach, and its strategic utility, providing the necessary technical foundation for its successful application in the demanding field of drug development.

References

An In-depth Technical Guide to 3-(2-Bromo-5-methoxyphenyl)propanoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromo-5-methoxyphenyl)propanoic acid, a substituted phenylpropanoic acid, is a key organic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a carboxylic acid functional group, a methoxy-substituted phenyl ring, and a bromine atom, render it a versatile building block for the synthesis of more complex molecules. The strategic placement of the bromo and methoxy groups on the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor in the development of novel pharmaceutical agents and other functional materials. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. While some experimental values are not widely reported in the literature, the following table summarizes its key known and predicted properties.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁BrO₃[1][2]
Molecular Weight 259.1 g/mol [2]
CAS Number 66192-02-7[1]
Appearance Solid, white to off-white powder or crystals[3]
Melting Point Not available[2]
Boiling Point Not available[2]
Flash Point 178.845 °C (Predicted)[4]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Poorly soluble in water.General chemical principles
Purity Commercially available with purities of 96-98%[1][3]

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes, leveraging classical organic reactions. A plausible and efficient method involves the modification of a commercially available precursor, such as 2-bromo-5-methoxyaniline or 2-bromo-5-methoxybenzaldehyde. A generalized synthetic workflow is outlined below.

Proposed Synthetic Pathway

A common strategy for the synthesis of 3-arylpropanoic acids involves the Heck reaction, which couples an aryl halide with an acrylic acid derivative, followed by reduction of the resulting double bond.

Synthesis_Workflow A 2-Bromo-5-methoxyphenyl halide D Heck Coupling A->D B Acrylic acid ester B->D C Palladium Catalyst (e.g., Pd(OAc)₂) Phosphine Ligand (e.g., PPh₃) Base (e.g., Et₃N) C->D E Ethyl 3-(2-bromo-5-methoxyphenyl)acrylate D->E F Hydrogenation (e.g., H₂, Pd/C) E->F G Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate F->G H Hydrolysis (e.g., NaOH, H₂O/EtOH) G->H I This compound H->I

References

Structure of 3-(2-Bromo-5-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 3-(2-Bromo-5-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic carboxylic acid with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive technical overview of its molecular structure, outlines a robust synthetic pathway, and presents a detailed analysis of its expected spectroscopic characteristics. By combining theoretical predictions with established chemical principles, this document serves as a foundational resource for researchers working with or considering this compound for their synthetic targets.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of approximately 259.1 g/mol , possesses a unique combination of functional groups that define its chemical behavior.[1][2] The structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a propanoic acid side chain.

The key structural features are:

  • Aromatic Core: A 1,2,4-trisubstituted benzene ring.

  • Bromo Substituent: Located at the C2 position (ortho to the side chain), this electron-withdrawing group influences the electronic properties of the ring and serves as a key handle for cross-coupling reactions.

  • Methoxy Substituent: An electron-donating group at the C5 position (para to the bromo group), which modulates the reactivity of the aromatic ring.

  • Propanoic Acid Side Chain: A three-carbon carboxylic acid chain that provides a site for amide bond formation and other derivatizations.

These features make the molecule an attractive intermediate for creating complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 66192-02-7[1][3]
Molecular Formula C₁₀H₁₁BrO₃[1][2]
Molecular Weight 259.1 g/mol [2]
Appearance Solid (predicted)[1]
SMILES COC1=CC(=C(Br)C=C1)CCC(O)=O[2]
InChIKey RQBOENPLKPYNI-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Considerations

While specific peer-reviewed preparations for this exact molecule are not prevalent, a highly reliable synthetic route can be devised based on well-established transformations of analogous phenylpropanoic acids.[4][5][6] The most logical and efficient approach is the catalytic hydrogenation of the corresponding cinnamic acid precursor, (E)-3-(2-bromo-5-methoxyphenyl)acrylic acid.

This two-step process involves:

  • Knoevenagel or Perkin Condensation: To synthesize the cinnamic acid precursor from 2-bromo-5-methoxybenzaldehyde.

  • Catalytic Hydrogenation: To reduce the alkene double bond of the cinnamic acid derivative.

Proposed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of the α,β-unsaturated double bond of the cinnamic acid precursor.

  • Reaction Setup: To a solution of (E)-3-(2-bromo-5-methoxyphenyl)acrylic acid (1.0 eq) in ethanol or ethyl acetate (approx. 0.1 M), add 10% Palladium on charcoal (Pd/C) (5-10 mol%).

  • Hydrogenation: Fit the reaction flask with a hydrogen-filled balloon or connect it to a hydrogenation apparatus. Purge the flask with hydrogen gas.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure solid product.[7]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on charcoal is the catalyst of choice for the hydrogenation of alkenes due to its high efficiency and selectivity. It effectively reduces the C=C double bond without affecting the aromatic ring or the carboxylic acid group under standard conditions.

  • Solvent: Ethanol or ethyl acetate are commonly used as they are relatively inert, effectively dissolve the starting material, and are easily removed post-reaction.

  • Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, providing a simple yet effective means of maintaining a hydrogen atmosphere.

SynthesisWorkflow start 2-Bromo-5-methoxybenzaldehyde cinnamic (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid start->cinnamic Malonic acid, Pyridine/Piperidine final_product This compound cinnamic->final_product H₂, Pd/C Ethanol

Caption: Proposed synthesis workflow for this compound.

Structural Elucidation by Spectroscopic Analysis (Predicted)

As experimental data is not publicly available, this section provides a detailed prediction of the spectroscopic signatures expected for this compound, which are crucial for its unambiguous identification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methoxy protons.

Table 2: Predicted ¹H NMR Signals (in CDCl₃, 400 MHz)

AssignmentPredicted Shift (ppm)MultiplicityIntegrationRationale
-COOH 10.0 - 12.0Broad Singlet1HThe acidic proton of the carboxylic acid is typically broad and downfield.
Ar-H (H6) ~7.35Doublet (d)1HOrtho to the bromo group, expected to be the most downfield aromatic proton. J ≈ 8.8 Hz.
Ar-H (H4) ~6.85Doublet of Doublets (dd)1HCoupled to both H3 and H6. J ≈ 8.8, 3.0 Hz.
Ar-H (H3) ~6.70Doublet (d)1HOrtho to the methoxy group. J ≈ 3.0 Hz.
-OCH₃ ~3.80Singlet (s)3HMethoxy group protons.
-CH₂-COOH (α) ~2.95Triplet (t)2HMethylene group adjacent to the aromatic ring.
Ar-CH₂- (β) ~2.70Triplet (t)2HMethylene group adjacent to the carbonyl.
¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz)

AssignmentPredicted Shift (ppm)Rationale
-C=O ~179Carbonyl carbon of the carboxylic acid.
Ar-C (C5) ~159Aromatic carbon attached to the methoxy group.
Ar-C (C1) ~140Quaternary aromatic carbon attached to the propanoic acid chain.
Ar-C (C6) ~133Aromatic C-H ortho to the bromo group.
Ar-C (C3) ~118Aromatic C-H ortho to the methoxy group.
Ar-C (C4) ~115Aromatic C-H para to the methoxy group.
Ar-C (C2) ~113Quaternary aromatic carbon attached to the bromo group.
-OCH₃ ~56Methoxy carbon.
-CH₂-COOH (α) ~35Methylene carbon adjacent to the carbonyl.
Ar-CH₂- (β) ~30Methylene carbon adjacent to the aromatic ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300 O-H stretchVery broad band characteristic of a carboxylic acid dimer.
~1700 C=O stretchStrong absorption from the carboxylic acid carbonyl group.
~1600, ~1470 C=C stretchAromatic ring vibrations.
~1250 C-O stretchAsymmetric stretch of the aryl ether.
~1040 C-O stretchSymmetric stretch of the aryl ether.
~550-650 C-Br stretchCarbon-bromine bond vibration.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A key feature will be the isotopic pattern for bromine. The spectrum will show two peaks of nearly equal intensity for the molecular ion: one for the ⁷⁹Br isotope (M⁺) and another for the ⁸¹Br isotope (M+2).

  • Predicted m/z: ~258 and ~260.

  • Key Fragmentation: The most likely fragmentation pathway is the loss of the carboxylic acid group (-COOH, 45 Da) followed by McLafferty rearrangement or cleavage of the side chain.

MassSpecFragmentation parent [C₁₀H₁₁BrO₃]⁺˙ m/z = 258/260 frag1 [C₉H₁₀BrO]⁺ m/z = 213/215 parent->frag1 - COOH frag2 [C₈H₈BrO]⁺˙ m/z = 199/201 parent->frag2 - C₂H₄O₂ (McLafferty)

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Applications in Research and Drug Development

Substituted phenylpropanoic acids are valuable intermediates in medicinal chemistry.[4][5] While specific applications for this compound are not widely documented, its structure suggests several potential uses:

  • Scaffold for API Synthesis: The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups. The bromo- and methoxy-substituted phenyl ring serves as a modifiable core structure. Related compounds, such as 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, are key intermediates in the synthesis of drugs like ivabradine, which is used to treat stable angina.[8]

  • Fragment-Based Drug Discovery: As a well-defined chemical entity, it can be used in fragment-based screening to identify new binding motifs for biological targets.

  • Cross-Coupling Reactions: The aryl bromide provides a reactive site for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds to build molecular complexity.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. This guide provides a comprehensive framework for its synthesis via catalytic hydrogenation and details the expected spectroscopic signatures necessary for its unequivocal characterization. The structural features—an accessible carboxylic acid, a reactive aryl bromide, and a modulating methoxy group—make it a valuable tool for medicinal chemists and researchers in drug development. The predictive analyses herein offer a robust starting point for any scientist intending to work with this versatile molecule.

References

An In-depth Technical Guide to 3-(2-Bromo-5-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(2-Bromo-5-methoxyphenyl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, propose a robust synthetic pathway, and outline a self-validating analytical workflow to ensure identity and purity.

Core Compound Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Such compounds are valuable intermediates in organic synthesis, often serving as building blocks for more complex molecular architectures in medicinal chemistry and materials science. The specific arrangement of the bromo and methoxy substituents on the phenyl ring, combined with the propanoic acid side chain, offers distinct chemical handles for further functionalization.

A precise understanding of its physicochemical properties is the foundation for any experimental work. The key data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁BrO₃[1][2][3]
Molecular Weight 259.10 g/mol [1][2][3]
CAS Number 66192-02-7[2]
Appearance Solid, White Crystals or Powder[2][3]
Purity (Typical) ≥96-98%[2][3]
SMILES COC1=CC(=C(Br)C=C1)CCC(O)=O[1]
InChIKey PRQBOENPLKPYNI-XWKXFZRBCX[1]

Proposed Synthetic Pathway & Experimental Protocol

While a direct, published synthesis for this exact molecule can be sparse, a logical and efficient pathway can be designed based on fundamental principles of organic chemistry and established precedents for similar structures. The chosen strategy is a two-step process starting from the commercially available 3-(3-methoxyphenyl)propanoic acid, focusing on regioselective bromination as the key transformation.

Causality of the Synthetic Design:

The primary challenge is the regioselective installation of the bromine atom. The starting material, 3-(3-methoxyphenyl)propanoic acid, has two directing groups on the aromatic ring:

  • Methoxy group (-OCH₃): An activating, ortho, para-director.

  • Propanoic acid group (-CH₂CH₂COOH): A deactivating, meta-director.

The methoxy group is a more powerful activating group. Therefore, electrophilic aromatic substitution (bromination) is expected to occur at positions ortho or para to the methoxy group. The target molecule requires bromination at the C2 position, which is ortho to the methoxy group and also meta to the propanoic acid group. This alignment of directing effects makes direct bromination a highly plausible and efficient strategy.

Visualized Synthetic Workflow:

SynthesisWorkflow SM 3-(3-Methoxyphenyl)propanoic acid (Starting Material) INT Target Product: This compound SM->INT  Reagents: Br₂, Acetic Acid  Conditions: Reflux  (Electrophilic Aromatic Substitution)

Caption: Proposed synthesis of the target compound via electrophilic bromination.

Step-by-Step Experimental Protocol:

This protocol is a self-validating system. Each step includes checks and expected outcomes that confirm the reaction is proceeding as intended before moving to the next stage.

Step 1: Regioselective Bromination

  • Reactor Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask should be charged with 3-(3-methoxyphenyl)propanoic acid (1.0 eq.).

  • Solvent Addition: Add glacial acetic acid as the solvent to dissolve the starting material. Acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and is stable under bromination conditions.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine (Br₂) (1.05 eq.) in a small amount of glacial acetic acid. Expertise Insight: Using a slight excess of bromine ensures complete consumption of the starting material, but a large excess should be avoided to minimize potential side reactions like di-bromination.

  • Reaction Execution: Heat the flask to a gentle reflux. Add the bromine solution dropwise to the stirring reaction mixture. The characteristic red-brown color of bromine should dissipate as it is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath. The product, being less soluble in the cold acetic acid/water mixture, should precipitate. Pour the reaction mixture into a beaker of ice water to fully precipitate the crude product. Collect the solid by vacuum filtration, washing with cold water to remove residual acetic acid and salts.[4]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a white crystalline solid.

Analytical Characterization: A Self-Validating Workflow

To confirm the successful synthesis and purity of this compound, a multi-technique analytical approach is mandatory. This ensures the structural identity and purity of the final compound, forming a trustworthy and self-validating data package.

Visualized Characterization Workflow:

Characterization Product Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR Confirms Connectivity MS Mass Spectrometry (MS) Product->MS Confirms M.W. & Br presence IR Infrared Spectroscopy (IR) Product->IR Confirms Functional Groups HPLC Purity Analysis (HPLC) Product->HPLC Quantifies Purity

Caption: A multi-technique workflow for structural and purity validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: This technique provides information on the proton environment. The expected spectrum would show:

    • A singlet for the methoxy (-OCH₃) protons.

    • Distinct signals in the aromatic region corresponding to the three protons on the phenyl ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.

    • Two triplet signals for the two methylene (-CH₂-) groups of the propanoic acid side chain.

    • A broad singlet for the acidic proton of the carboxylic acid (-COOH).

  • ¹³C NMR: This confirms the carbon skeleton. Approximately 10 distinct signals are expected, including the carbonyl carbon of the acid, the carbon bearing the methoxy group, and the carbon bonded to bromine. Spectroscopic data for this compound is available for reference.[5]

B. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight and elemental composition.

  • Expected Result: The mass spectrum should exhibit a molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight (~259.10 g/mol ). Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic pair of signals (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 mass units. This isotopic signature is a definitive confirmation of the presence of one bromine atom in the molecule.

C. Infrared (IR) Spectroscopy

  • Purpose: To identify key functional groups.

  • Expected Result: The IR spectrum will provide confirmatory evidence of the structure:

    • A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretch of a carboxylic acid.

    • A sharp, strong absorption band around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

    • Absorptions in the 1600-1450 cm⁻¹ region, indicating C=C stretching within the aromatic ring.

    • A strong absorption around 1250 cm⁻¹ for the C-O stretch of the aryl ether (methoxy group).

D. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the final compound.

  • Methodology: A reversed-phase HPLC method would be developed using a C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid or formic acid). The sample is detected using a UV detector.

  • Validation: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. For use in drug development, a purity of >98% is typically required.

By combining these analytical techniques, a researcher can be confident in the identity, structure, and purity of the synthesized this compound, ensuring the reliability of any subsequent experiments.

References

A Spectroscopic Investigation of 3-(2-Bromo-5-methoxyphenyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-(2-Bromo-5-methoxyphenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated through comparative analysis with structurally analogous compounds.

Introduction

This compound, with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.1 g/mol , is a substituted aromatic carboxylic acid.[1] Its structure combines a trisubstituted benzene ring with a propanoic acid side chain. The strategic placement of a bromine atom, a methoxy group, and the propanoic acid moiety on the aromatic ring gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications, including as a potential intermediate in pharmaceutical synthesis.[2]

This guide will present a predicted spectroscopic dataset for this compound and offer a detailed interpretation of the spectral features. The causality behind the predicted chemical shifts, absorption frequencies, and fragmentation patterns will be explained, providing a framework for the analysis of this and similar molecules.

Experimental Workflow for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is foundational to accurate structural elucidation. The following workflow outlines the standard procedures for obtaining NMR, IR, and MS spectra for a solid organic compound like this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep_nmr Dissolve in Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) nmr ¹H and ¹³C NMR Spectroscopy prep_nmr->nmr NMR Tube prep_ir Prepare KBr Pellet or Nujol Mull ir FT-IR Spectroscopy prep_ir->ir Sample Holder prep_ms Dissolve in Volatile Solvent (e.g., Methanol) ms Mass Spectrometry (e.g., ESI or EI) prep_ms->ms Direct Infusion or GC/LC Inlet interp_nmr Chemical Shifts, Coupling Constants, Integration nmr->interp_nmr interp_ir Characteristic Absorption Bands ir->interp_ir interp_ms Molecular Ion Peak, Fragmentation Pattern ms->interp_ms struct_elucid Structural Elucidation interp_nmr->struct_elucid interp_ir->struct_elucid interp_ms->struct_elucid

Caption: Experimental workflow for spectroscopic analysis.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound.

Table 1: Summary of Predicted Spectroscopic Data
Technique Key Predicted Features
¹H NMR Aromatic Protons: ~7.4 ppm (d), ~6.9 ppm (d), ~6.7 ppm (dd). Methoxy Protons: ~3.8 ppm (s). Propanoic Acid Protons: ~2.9 ppm (t), ~2.6 ppm (t). Carboxylic Acid Proton: ~11-12 ppm (br s).
¹³C NMR Carbonyl Carbon: ~178 ppm. Aromatic Carbons: ~159 ppm, ~134 ppm, ~131 ppm, ~118 ppm, ~116 ppm, ~115 ppm. Methoxy Carbon: ~56 ppm. Propanoic Acid Carbons: ~34 ppm, ~25 ppm.
IR O-H (Carboxylic Acid): 3300-2500 cm⁻¹ (broad). C-H (Aromatic & Aliphatic): 3100-2850 cm⁻¹. C=O (Carbonyl): ~1710 cm⁻¹ (strong). C=C (Aromatic): ~1600, 1480 cm⁻¹. C-O (Ether & Carboxylic Acid): ~1250, 1040 cm⁻¹. C-Br: ~650 cm⁻¹.
MS (EI) Molecular Ion Peaks: m/z 258 & 260 (approx. 1:1 ratio). Key Fragments: m/z 213/215 ([M-COOH]⁺), m/z 199/201 ([M-CH₂COOH]⁺), m/z 134 ([M-Br-COOH]⁺), m/z 45 ([COOH]⁺).

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum Analysis:

  • Carboxylic Acid Proton (-COOH): A broad singlet is predicted to appear far downfield, around 11-12 ppm . This significant deshielding is characteristic of carboxylic acid protons and is influenced by hydrogen bonding and the electronegativity of the attached oxygen atoms.[3] The broadness is a result of hydrogen exchange and the signal's position can be sensitive to concentration and the choice of deuterated solvent.[4][5] A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the disappearance of this peak confirms its assignment as an exchangeable acidic proton.[3][6]

  • Aromatic Protons (Ar-H): The trisubstituted benzene ring gives rise to three distinct signals in the aromatic region (~6.5-8.5 ppm ).[7]

    • A doublet around 7.4 ppm is predicted for the proton ortho to the bromine atom. The strong electron-withdrawing inductive effect of bromine deshields this proton, shifting it downfield.

    • A doublet around 6.9 ppm is anticipated for the proton para to the bromine and ortho to the propanoic acid side chain.

    • A doublet of doublets at approximately 6.7 ppm is expected for the proton ortho to the methoxy group and meta to the bromine. The electron-donating methoxy group shields ortho and para protons, shifting them upfield.[8] The splitting pattern (doublet of doublets) arises from coupling to two non-equivalent neighboring protons.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is predicted around 3.8 ppm .[9] The singlet nature indicates no adjacent protons, and the chemical shift is characteristic of a methoxy group attached to an aromatic ring.

  • Propanoic Acid Protons (-CH₂CH₂COOH):

    • A triplet at approximately 2.9 ppm is expected for the two protons adjacent to the aromatic ring (benzylic protons).[7] These protons are deshielded by the aromatic ring.

    • Another triplet around 2.6 ppm is predicted for the two protons adjacent to the carbonyl group. The electron-withdrawing nature of the carbonyl group causes this downfield shift.[3] Both signals appear as triplets due to coupling with the adjacent CH₂ group.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectrum Analysis:

  • Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, around 178 ppm , due to the strong deshielding effect of the two oxygen atoms.[2][3]

  • Aromatic Carbons: Six distinct signals are predicted for the six carbons of the benzene ring.

    • The carbon bearing the methoxy group is anticipated around 159 ppm .

    • The carbon attached to the bromine atom is expected to be significantly shielded by the heavy atom effect, with a predicted chemical shift around 115 ppm .[10]

    • The other four aromatic carbons will have chemical shifts in the range of 116-134 ppm , influenced by the electronic effects of the substituents.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is predicted to have a chemical shift of approximately 56 ppm .[11]

  • Propanoic Acid Carbons (-CH₂CH₂COOH): The two methylene carbons of the propanoic acid side chain are expected to appear at around 34 ppm and 25 ppm .

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Spectrum Analysis:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is predicted to dominate the region from 3300 cm⁻¹ to 2500 cm⁻¹ .[12][13][14][15] This characteristic broadness is due to the strong hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state.[16]

  • C-H Stretch: Sharp peaks between 3100-3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those between 3000-2850 cm⁻¹ correspond to aliphatic C-H stretching in the propanoic acid side chain.[17][18]

  • C=O Stretch (Carbonyl): A very strong and sharp absorption is predicted around 1710 cm⁻¹ , which is characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid.[12][14][15][19] Conjugation with the aromatic ring typically lowers this frequency.[15][20]

  • C=C Stretch (Aromatic): Medium to weak absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are expected due to the carbon-carbon stretching vibrations within the benzene ring.[7]

  • C-O Stretch: Two distinct C-O stretching bands are anticipated. A strong band around 1250 cm⁻¹ is due to the C-O stretch of the carboxylic acid, while another strong band around 1040 cm⁻¹ is characteristic of the aryl-alkyl ether (Ar-O-CH₃).[17][19]

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, around 650 cm⁻¹ , is predicted for the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI) Analysis:

G M [M]⁺˙ m/z 258/260 F1 [M - COOH]⁺ m/z 213/215 M->F1 - COOH (45) F2 [M - CH₂COOH]⁺ m/z 199/201 M->F2 - CH₂COOH (59) F3 [M - Br]⁺ m/z 179 M->F3 - Br (79/81) F5 [COOH]⁺ m/z 45 M->F5 F4 [M - Br - COOH]⁺ m/z 134 F1->F4 - Br (79/81) F3->F4 - COOH (45)

Caption: Predicted fragmentation pathway for this compound.

  • Molecular Ion Peak ([M]⁺˙): Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 258 and m/z 260 .[21][22] This isotopic signature is a definitive indicator of a bromine-containing compound.

  • Key Fragmentation Pathways:

    • Loss of the Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group as a radical, leading to a prominent fragment ion.[23] This would result in peaks at m/z 213 and 215 .

    • McLafferty Rearrangement: While less common for aromatic carboxylic acids, a McLafferty-type rearrangement could lead to the loss of a neutral acetic acid molecule, although this is less probable.

    • Benzylic Cleavage: Cleavage of the bond between the first and second carbons of the propanoic acid side chain is favorable, leading to the loss of a carboxymethyl radical (•CH₂COOH). This would produce fragment ions at m/z 199 and 201 .

    • Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical, resulting in a fragment ion at m/z 179 .[22]

    • Further Fragmentation: The fragment at m/z 179 could then lose the carboxyl group to give a fragment at m/z 134 .

    • A peak at m/z 45 corresponding to the [COOH]⁺ ion is also expected.[23]

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a multi-faceted spectroscopic "fingerprint" of the molecule. The interplay of the chemical shifts in NMR, the characteristic absorption bands in IR, and the unique isotopic patterns and fragmentation in MS, collectively allows for the unambiguous elucidation of its structure. This guide serves as a valuable resource for researchers, enabling them to confidently identify this compound and understand its chemical properties based on its spectroscopic behavior.

References

A Comprehensive Guide to the Purity and Appearance of 3-(2-Bromo-5-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a crucial intermediate in the synthesis of various pharmaceutical compounds, the purity and physical characteristics of 3-(2-Bromo-5-methoxyphenyl)propanoic acid are of paramount importance. Ensuring the quality of this starting material is a foundational step in any drug development pipeline, directly impacting the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the compound's expected appearance, typical purity levels, and the rigorous analytical methodologies required for its comprehensive characterization.

Physicochemical Characteristics

This compound is a substituted aromatic carboxylic acid. Its core properties are summarized below. These parameters serve as the initial benchmark for quality assessment.

PropertyValueSource(s)
CAS Number 66192-02-7[1][2][3][4]
Molecular Formula C₁₀H₁₁BrO₃[1][5][6]
Molecular Weight ~259.1 g/mol [1][5][6]
Typical Appearance Solid. Off-white to light yellow powder or crystals.[1][4][6]
Common Purity Levels 96% - 98%[1][4][6]

Appearance and Morphology: The First Line of Assessment

The visual inspection of a chemical compound is the most immediate, albeit qualitative, method of assessment. For this compound, the expected appearance is a white, off-white, or slightly yellow crystalline powder or solid.[1][4][6]

Causality Behind Visual Inspection:
  • Color: Significant deviation from a white or off-white color can indicate the presence of chromophoric impurities. These may arise from side reactions during synthesis, degradation of the material, or residual catalysts.

  • Form: The compound is typically supplied as a solid, which may be crystalline or a fine powder.[1][6] The consistency of the form across different batches can be an indicator of consistent manufacturing and purification processes.

While simple, comparing the material to a certified pure standard is a valuable preliminary step to quickly identify gross impurities or degradation.[7]

Purity Profile and Potential Impurities

Commercial grades of this compound are typically available with purities of 96% to 98%.[1][4][6] For pharmaceutical applications, understanding the nature and quantity of the remaining 2-4% is critical. Impurities can affect the stability, safety, and synthesis efficiency of subsequent steps.

Potential impurities can be categorized based on their origin. The following diagram illustrates the logical relationship between these impurity classes.

A Potential Impurity Sources in This compound B Starting Materials (Unreacted precursors) A->B C Synthesis By-products (e.g., isomers, over-brominated species) A->C D Residual Solvents (From reaction or purification) A->D E Degradation Products (From improper storage) A->E

Caption: Logical categorization of potential impurities.

Analytical Methodologies for Purity and Structural Confirmation

A multi-faceted analytical approach is required for the definitive assessment of purity and structure. No single technique is sufficient; instead, a combination of chromatographic and spectroscopic methods provides a self-validating system of characterization.

The diagram below outlines a standard workflow for the analytical characterization of a pharmaceutical intermediate like this compound.

cluster_0 Initial Assessment cluster_1 Purity Determination cluster_2 Structural Confirmation & Impurity ID cluster_3 Final Report A Sample Received B Visual Inspection (Appearance, Color) A->B C HPLC Analysis (Quantitative Purity) B->C Proceed if visually acceptable D NMR Spectroscopy (¹H, ¹³C) C->D Confirm structure of main peak and identify impurities E Mass Spectrometry (MS) (Molecular Weight) C->E Confirm structure of main peak and identify impurities F FTIR Spectroscopy (Functional Groups) C->F Confirm structure of main peak and identify impurities G Certificate of Analysis (CoA) C->G D->G E->G F->G

Caption: A standard analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantitative purity assessment, separating the main compound from non-volatile impurities. A reversed-phase HPLC method is typically employed for compounds of this nature.[8]

Expertise in Method Development: The choice of a C18 column is standard for retaining non-polar aromatic compounds. An acidic mobile phase (e.g., using a phosphate buffer) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape for accurate quantification. UV detection is suitable due to the aromatic ring's chromophore.

Illustrative HPLC Protocol:

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of aromatic compounds.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5)Organic modifier and acidic aqueous phase for good separation and peak shape.
Detection UV at 220 nmWavelength for sensitive detection of the phenyl ring.[8]
Flow Rate 1.0 - 1.2 mL/minProvides optimal separation efficiency and reasonable run times.[8]
Column Temp. Ambient or elevated (e.g., 40-80 °C)Higher temperatures can improve peak shape and reduce viscosity.[8]

Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Spectroscopic Characterization

While HPLC quantifies purity, spectroscopic methods confirm the chemical identity of the main peak and can help identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The chemical shifts, integration values, and coupling patterns of the protons in ¹H NMR, along with the number of signals in ¹³C NMR, provide a detailed map of the molecule's carbon-hydrogen framework. The presence of unexpected signals can indicate impurities. Spectroscopic data for this compound, including ¹H NMR, is available for reference.[9]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[10][11] The technique provides a mass-to-charge ratio that should correspond to the calculated molecular weight of C₁₀H₁₁BrO₃ (~259.1 g/mol ). When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for identifying the molecular weights of impurity peaks.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. For this molecule, characteristic stretches would be observed for the carboxylic acid O-H (broad), the C=O of the acid, the C-O of the ether, and the aromatic C-H and C=C bonds. Reference spectra for similar methoxyphenyl propanoic acids are available in databases like the NIST WebBook.[12]

Other Confirmatory Tests
  • Melting Point: Pure crystalline solids have a sharp, defined melting point. Impurities typically cause a depression and broadening of the melting point range.[7] While some databases lack a specific melting point for this compound, determining this physical property is a simple and effective test of purity.[5]

  • Titration: A simple acid-base titration with a standardized base can be used to determine the assay (a measure of the amount of the acidic substance) of the material, providing a complementary measure of purity.

Conclusion

The quality of this compound is a critical parameter for its successful use in research and drug development. A comprehensive assessment relies on a combination of visual inspection and a suite of robust analytical techniques. While HPLC provides the quantitative measure of purity, it must be supported by spectroscopic methods (NMR, MS, IR) to confirm structural identity and characterize unknown impurities. This self-validating system of analysis ensures that the material meets the high standards required for pharmaceutical synthesis, safeguarding the integrity of the entire development process.

References

Solubility of 3-(2-Bromo-5-methoxyphenyl)propanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(2-Bromo-5-methoxyphenyl)propanoic Acid

A Foreword for the Modern Researcher

In the landscape of synthetic chemistry and drug development, understanding the fundamental physicochemical properties of a novel compound is not merely a preliminary step; it is the bedrock upon which successful research is built. The solubility of a molecule, such as this compound, dictates its behavior in biological systems, its ease of purification, and the feasibility of its formulation. This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide you with a comprehensive framework for determining, understanding, and applying the solubility data of this compound. We will delve into the causality behind experimental design, ensuring that the protocols described are not just a series of steps, but a self-validating system for generating robust and reliable data.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its solubility. A careful analysis of this compound reveals a molecule with distinct regions of varying polarity, a characteristic that suggests a nuanced solubility profile.

  • The Carboxylic Acid Moiety (-COOH): This is the most significant polar feature of the molecule. It can act as both a hydrogen bond donor and acceptor, promoting interaction with polar protic solvents like water and alcohols. Furthermore, its acidic nature (with an estimated pKa around 4-5) means its ionization state is pH-dependent. In solutions with a pH above its pKa, the carboxyl group will be deprotonated to form a carboxylate anion (-COO⁻), which is significantly more polar and will dramatically increase solubility in aqueous media.

  • The Phenyl Ring: The core benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Substituents (Bromo- and Methoxy-): The bromine atom is large and electronegative, contributing to the molecule's overall molecular weight and introducing a dipole moment. The methoxy group (-OCH₃) is a polar ether linkage that can act as a hydrogen bond acceptor. These substituents create an asymmetric distribution of electron density across the phenyl ring, influencing its interaction with various solvents.

This combination of a highly polar, ionizable head (the carboxylic acid) and a moderately polar, bulky body suggests that the compound will exhibit limited solubility in both highly nonpolar solvents (like hexane) and in neutral water, with solubility likely increasing in polar organic solvents and in aqueous solutions with an adjusted pH.

Rationale for Solvent Selection

The selection of solvents is a critical aspect of solubility screening. The goal is to probe the compound's behavior across a spectrum of polarities and hydrogen bonding capabilities. A well-chosen solvent set provides a comprehensive picture of the compound's physicochemical properties.

Solvent ClassExample SolventsRationale
Nonpolar Toluene, HeptaneTo assess the contribution of the hydrophobic phenyl ring to solubility.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF)These solvents can engage in dipole-dipole interactions but cannot donate hydrogen bonds. They are effective at solvating a wide range of organic molecules.
Polar Protic Methanol, EthanolThese solvents can both donate and accept hydrogen bonds, making them effective at solvating the carboxylic acid group.
Aqueous Buffers pH 2.0 (e.g., HCl), pH 7.4 (e.g., Phosphate Buffer), pH 9.0 (e.g., Borate Buffer)Essential for characterizing the pH-dependent solubility, which is critical for predicting behavior in biological systems and for developing purification strategies.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method, as outlined in guidelines such as OECD 105. This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of clear glass vials with screw caps. An excess is critical to ensure that a solid phase remains at equilibrium.

    • Add a precise volume of the selected solvent or buffer to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a constant temperature shaker bath, typically set to 25 °C (or another physiologically relevant temperature).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • For accurate results, the supernatant must be separated from the undissolved solid. This is best achieved by centrifugation, followed by careful collection of the clear supernatant. Filtration through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) can also be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase for HPLC analysis).

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

    • Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid into vials prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vials and place in shaker bath (25°C) prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 sep2 Centrifuge or filter supernatant sep1->sep2 quant1 Dilute clear supernatant sep2->quant1 quant2 Analyze via HPLC-UV against a standard curve quant1->quant2 end end quant2->end Calculate Solubility (mg/mL or µg/mL)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Illustrative Solubility Data

The following table presents hypothetical, yet scientifically plausible, solubility data for this compound. This data is for illustrative purposes to guide researchers on how to present and interpret their findings.

SolventSolvent Polarity IndexHypothetical Solubility at 25°C (mg/mL)Classification
Heptane0.1< 0.1Practically Insoluble
Toluene2.45.2Sparingly Soluble
Tetrahydrofuran (THF)4.0155.8Freely Soluble
Acetone5.1210.5Freely Soluble
Ethanol5.2180.3Freely Soluble
Acetonitrile (ACN)5.895.7Soluble
Methanol6.6250.1Very Soluble
Water (pH 7.4 Buffer)10.20.8Slightly Soluble
Water (pH 9.0 Buffer)10.225.6Soluble
Water (pH 2.0 Buffer)10.2< 0.1Practically Insoluble
Interpretation of Illustrative Data
  • Effect of Polarity: The compound shows very poor solubility in the nonpolar solvent heptane. As the polarity of the solvent increases (Toluene, THF, Acetone), the solubility significantly improves. This highlights the importance of the polar groups on the molecule. Methanol, being a highly polar and protic solvent, is shown to be an excellent solvent, capable of effectively solvating both the carboxylic acid and the methoxy group through hydrogen bonding.

  • Effect of pH: The most dramatic effect is observed in the aqueous buffers. At pH 2.0, which is well below the estimated pKa of the carboxylic acid, the molecule is in its neutral form and is practically insoluble. At a physiological pH of 7.4, where a portion of the molecules will be deprotonated, the solubility increases. At pH 9.0, well above the pKa, the molecule exists predominantly as the highly polar carboxylate salt, leading to a significant increase in aqueous solubility.

Relationship Visualization

G Compound 3-(2-Bromo-5-methoxyphenyl) propanoic acid Solubility Observed Solubility Compound->Solubility Solvent Solvent Properties Solvent->Solubility pKa pKa (~4-5) pKa->Compound Structure Polar -COOH Nonpolar Ring Structure->Compound Polarity Polarity Polarity->Solvent pH pH pH->Solvent

Unlocking the Therapeutic Potential of 3-(2-Bromo-5-methoxyphenyl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Exploration

In the landscape of medicinal chemistry, the phenylpropanoic acid scaffold is a privileged structure, most notably recognized in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] However, the vast chemical space surrounding this core remains ripe for exploration, offering the potential for novel therapeutic agents with diverse biological activities. This guide focuses on a specific, yet promising, subset: derivatives of 3-(2-Bromo-5-methoxyphenyl)propanoic acid. The strategic incorporation of a bromine atom and a methoxy group onto the phenyl ring introduces unique electronic and steric properties that can significantly influence molecular interactions with biological targets.

While direct literature on the biological activities of this compound itself is nascent, extensive research on structurally related bromo- and methoxy-substituted aromatic compounds provides a strong rationale for its investigation as a source of new anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5][6] This technical guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, in-vitro and in-vivo evaluation, and mechanistic elucidation of this intriguing class of molecules. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and accelerate the discovery process.

Part 1: The Chemical Canvas - Synthesis and Derivatization Strategies

The core structure, this compound (C₁₀H₁₁BrO₃), presents multiple avenues for chemical modification to generate a library of diverse derivatives.[7][8] The carboxylic acid moiety is a prime handle for forming amides, esters, and hydrazides, each capable of altering the compound's physicochemical properties and biological target interactions. Furthermore, the aromatic ring can be subjected to additional substitutions, although the existing bromine and methoxy groups will direct the position of new substituents.

A generalized synthetic approach to creating a focused library of derivatives is outlined below. The rationale is to create a set of compounds with varying lipophilicity, hydrogen bonding potential, and steric bulk to comprehensively probe the structure-activity relationship (SAR).

Workflow for Derivative Synthesis

Caption: Generalized workflow for the synthesis of this compound derivatives.

Part 2: Hypothesized Biological Activities and Mechanistic Underpinnings

Based on extensive data from analogous chemical structures, we can postulate several key biological activities for derivatives of this compound.

Potential as Anticancer Agents

The presence of bromo and methoxy groups on a phenyl ring is a recurring motif in compounds with demonstrated anticancer properties.[2][9][10][11]

  • Induction of Apoptosis and Cell Cycle Arrest: Derivatives of 4-Bromo-2-methoxyphenol have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[2] The mechanism often involves the disruption of the microtubule network, which is crucial for cell division.[2] Some brominated N-(5-methoxyphenyl) methoxybenzenesulphonamides have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][9][10] It is plausible that derivatives of this compound could exhibit similar antimitotic activity.

  • Modulation of Signaling Pathways: The methoxy group, in particular, is a common feature in many natural and synthetic compounds that interact with key signaling pathways in cancer, such as those involving kinases.[12][13]

Potential as Anti-inflammatory Agents

The foundational structure of arylpropanoic acid is strongly associated with anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

  • COX Inhibition: NSAIDs like ibuprofen and naproxen are arylpropanoic acid derivatives.[1] It is highly probable that derivatives of this compound will exhibit some level of COX inhibitory activity. The nature and substitution on the propanoic acid side chain will be critical in determining the potency and selectivity for COX-1 versus COX-2.

  • Inhibition of Pro-inflammatory Mediators: Beyond COX inhibition, some bromophenol derivatives have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This suggests a broader anti-inflammatory profile that could be explored.

Potential as Antimicrobial Agents

The inclusion of bromine and a phenyl ring can contribute to the antimicrobial properties of a molecule.

  • Antibacterial and Antifungal Activity: Various N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety have shown good antimicrobial activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger.[6] Similarly, certain meta-alkoxyphenylcarbamates have demonstrated activity against Escherichia coli and Candida albicans.[5] The lipophilicity and electronic properties conferred by the bromo- and methoxy-substituents could enhance membrane disruption or inhibition of essential microbial enzymes.

Part 3: A Practical Guide to In Vitro Evaluation

A systematic, stepwise approach from in vitro to in vivo experiments is crucial for the efficient evaluation of new chemical entities.[14] In vitro assays provide the initial, high-throughput screening platform to identify promising candidates for further development.[15][16][17]

Primary Anticancer Screening Workflow

The initial assessment of anticancer potential involves a battery of assays to determine cytotoxicity, effects on cell proliferation, and the mode of cell death.

Caption: A streamlined workflow for the initial in vitro screening of anticancer activity.

Detailed Experimental Protocols

Protocol 3.1.1: Cell Viability/Proliferation Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Self-Validation: Include a known cytotoxic drug (e.g., doxorubicin) as a positive control to ensure the assay is performing correctly. The vehicle control should show minimal cytotoxicity.

Protocol 3.1.2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Primary Anti-inflammatory Screening

Protocol 3.2.1: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Principle: This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to 100 µL of the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Self-Validation: Include a known anti-inflammatory agent (e.g., dexamethasone) as a positive control. A set of wells with cells and the test compound but without LPS stimulation should be included to check for any direct effect of the compound on NO production. A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Primary Antimicrobial Screening

Protocol 3.3.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

    • Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • Self-Validation: Include a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control to validate the susceptibility of the test organisms.

Part 4: Advancing to In Vivo Models

Compounds that demonstrate significant and promising activity in vitro should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism system.[16][18][19]

In Vivo Anticancer Efficacy: Human Tumor Xenograft Model
  • Principle: This is a widely used model where human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice) to form tumors.[14][18][19] The effect of the test compound on tumor growth is then evaluated.

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Key Endpoints: Tumor growth inhibition, tumor regression, survival rate, and assessment of any signs of toxicity (e.g., weight loss, changes in behavior).

Workflow for In Vivo Anticancer Evaluation

Caption: A workflow for the in vivo evaluation of promising anticancer compounds.

Part 5: Future Directions and Concluding Remarks

The exploration of this compound derivatives represents a fertile ground for the discovery of novel therapeutic agents. The data from structurally similar compounds strongly suggest that this chemical scaffold has the potential to yield potent anticancer, anti-inflammatory, and antimicrobial agents. The systematic application of the in vitro and in vivo screening methodologies detailed in this guide will be instrumental in identifying lead compounds for further preclinical and clinical development.

Future research should also focus on elucidating the precise molecular targets and mechanisms of action of the most active compounds. For anticancer candidates, this could involve studies on tubulin polymerization, kinase inhibition profiling, and analysis of downstream signaling pathways. For anti-inflammatory leads, determining the selectivity for COX isoforms and investigating effects on other inflammatory pathways will be crucial. A thorough understanding of the structure-activity relationships will enable the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. This structured and informed approach will pave the way for translating these promising molecules from the laboratory to the clinic.

References

The Strategic Role of 3-(2-Bromo-5-methoxyphenyl)propanoic Acid as a Pharmaceutical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and economic viability of drug manufacturing. 3-(2-Bromo-5-methoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative that, due to its specific functionalization, presents as a versatile precursor for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the chemical properties of this compound and explores its potential role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on the antidiabetic drug, Repaglinide.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective application in multi-step synthesis.

PropertyValueSource
CAS Number 66192-02-7[1]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]

Core Application: A Gateway to the Synthesis of Repaglinide

Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes. Its synthesis is a prime example of convergent synthesis, where two key intermediates are prepared separately and then combined in the final steps. The two pivotal intermediates in the most common synthetic routes are:

  • 3-Ethoxy-4-ethoxycarbonylphenylacetic acid : The acidic component.

  • (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine : The amine component.[2]

The final stage of Repaglinide synthesis involves the amide coupling of these two intermediates, followed by the hydrolysis of the ester group to yield the final carboxylic acid API.[3][4]

Established Synthesis of Repaglinide Intermediates

The industrial synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid typically commences from more readily available precursors such as m-hydroxyphenylacetic acid.[5][6] The synthesis involves a series of reactions including esterification, formylation, oxidation, and etherification to introduce the required functional groups at the correct positions on the phenyl ring.[7]

Similarly, the synthesis of the chiral amine, (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butylamine , is a multi-step process often starting from simpler aromatic compounds, involving steps like Grignard reactions and chiral resolutions to obtain the desired stereoisomer.[8][9]

A Plausible Synthetic Pathway from this compound

While not the most commonly cited starting material in the literature for large-scale Repaglinide synthesis, this compound possesses a foundational carbon skeleton that can be chemically manipulated to yield the key intermediate, 3-ethoxy-4-ethoxycarbonylphenylacetic acid. This presents an alternative, albeit potentially more complex, synthetic strategy. The key transformations required would be:

  • Etherification of the Aryl Bromide : Conversion of the bromo substituent at the 2-position to an ethoxy group.

  • Modification of the Methoxy Group : Transformation of the methoxy group at the 5-position into an ethoxycarbonyl group.

The following diagram illustrates a proposed synthetic workflow:

G cluster_main Proposed Synthesis of Repaglinide Intermediate A This compound B 3-(2-Ethoxy-5-methoxyphenyl)propanoic acid A->B Buchwald-Hartwig Etherification (Pd-catalyst, NaOEt) C Ethyl 3-(2-ethoxy-5-methoxyphenyl)propanoate B->C Esterification (EtOH, H+) D Ethyl 3-(2-ethoxy-5-formylphenyl)propanoate C->D Formylation (e.g., Vilsmeier-Haack) E Ethyl 3-(2-ethoxy-5-carboxyphenyl)propanoate D->E Oxidation (e.g., KMnO4, Jones Reagent) F 3-Ethoxy-4-ethoxycarbonylphenylacetic acid E->F Esterification & Selective Hydrolysis

Caption: Proposed synthetic route from this compound.

Experimental Protocols

Step 1: Buchwald-Hartwig Etherification of Aryl Bromide (Proposed)

The conversion of an aryl bromide to an aryl ether can be efficiently achieved via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[10][11]

Methodology:

  • To a solution of this compound in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Add sodium ethoxide (NaOEt, 1.5 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction with a dilute acid and extract the product with an organic solvent.

  • Purify the resulting 3-(2-ethoxy-5-methoxyphenyl)propanoic acid by column chromatography or recrystallization.

Causality: The choice of a palladium catalyst and a sterically hindered phosphine ligand is critical for the efficiency of the C-O bond formation. The base is required to generate the ethoxide nucleophile.

Step 2: Oxidation of a Formyl Group to a Carboxylic Acid

The conversion of an aldehyde (formyl group) to a carboxylic acid is a standard oxidation reaction in organic synthesis.[12]

Methodology:

  • Dissolve the formylated intermediate in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Cool the solution in an ice bath and add an oxidizing agent such as potassium permanganate (KMnO₄) portion-wise.

  • Stir the reaction mixture until the purple color of the permanganate disappears.

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite) and acidify the mixture.

  • Extract the carboxylic acid product with an organic solvent and purify as necessary.

Causality: Strong oxidizing agents like potassium permanganate are required to ensure the complete conversion of the aldehyde to the carboxylic acid.[13]

Step 3: Amide Coupling to form the Repaglinide Precursor

The final key step in the synthesis of the Repaglinide backbone is the formation of an amide bond between the carboxylic acid and the amine intermediates.

Methodology:

  • Dissolve 3-ethoxy-4-ethoxycarbonylphenylacetic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with a catalyst like 4-dimethylaminopyridine (DMAP).

  • Add (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butylamine to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used) and purify the resulting amide by column chromatography.

Causality: The coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Concluding Remarks

This compound stands as a potentially valuable, though not commonly documented, intermediate in pharmaceutical synthesis. Its structural features suggest a plausible, albeit challenging, synthetic route to key precursors of the widely used antidiabetic drug, Repaglinide. The successful implementation of such a route would hinge on the efficient and high-yielding execution of modern catalytic cross-coupling reactions and selective functional group transformations. Further process development and optimization would be necessary to ascertain the economic and industrial viability of this proposed pathway in comparison to established manufacturing processes. This guide serves as a technical foundation for researchers and drug development professionals to explore such alternative synthetic strategies, fostering innovation in pharmaceutical manufacturing.

References

Methodological & Application

Synthesis of 3-(2-Bromo-5-methoxyphenyl)propanoic acid: A Detailed Guide from m-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, four-step synthetic pathway for the preparation of 3-(2-Bromo-5-methoxyphenyl)propanoic acid, a valuable building block in pharmaceutical and materials science research. Commencing with the readily available starting material, m-methoxybenzoic acid, this guide elucidates the strategic rationale behind each synthetic transformation, offering robust, step-by-step protocols. The synthesis involves an initial regioselective bromination, followed by reduction of the carboxylic acid, subsequent conversion to a benzyl bromide, and culminating in a malonic ester synthesis for carbon chain extension. This document is intended for researchers, scientists, and professionals in drug development, providing them with the necessary technical insights and practical methodologies for the successful synthesis of the target compound.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules. Its substituted phenylpropanoic acid scaffold is a common motif in pharmacologically active compounds. The strategic placement of the bromo and methoxy substituents on the aromatic ring allows for diverse downstream functionalization, making it a versatile precursor. This guide details a reliable and scalable synthetic route, emphasizing not only the procedural steps but also the underlying chemical principles that govern the selection of reagents and reaction conditions.

The overall synthetic strategy is depicted below:

Synthetic_Pathway start m-Methoxybenzoic acid step1 Step 1: Bromination start->step1 NBS, H₂SO₄ intermediate1 2-Bromo-5-methoxybenzoic acid step1->intermediate1 step2 Step 2: Reduction intermediate1->step2 LiAlH₄ intermediate2 (2-Bromo-5-methoxyphenyl)methanol step2->intermediate2 step3 Step 3: Bromination intermediate2->step3 NBS, PPh₃ intermediate3 1-Bromo-2-(bromomethyl)-4-methoxybenzene step3->intermediate3 step4 Step 4: Malonic Ester Synthesis intermediate3->step4 1. NaOEt, Diethyl malonate 2. H₃O⁺, Δ product This compound step4->product Malonic_Ester_Synthesis cluster_0 Alkylation cluster_1 Hydrolysis & Decarboxylation diethyl_malonate Diethyl Malonate enolate Enolate diethyl_malonate->enolate NaOEt alkylated_ester Alkylated Diester enolate->alkylated_ester R-Br dicarboxylic_acid Dicarboxylic Acid alkylated_ester->dicarboxylic_acid H₃O⁺, Δ final_product Final Product + CO₂ dicarboxylic_acid->final_product Heat

Application Notes and Protocols for the Industrialized Synthesis of 3-(2-Bromophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive guide to an industrialized, one-pot synthesis method for 3-(2-bromophenyl)propionic acid, a key intermediate in the manufacturing of various pharmaceutical compounds. The described process is designed for scalability, cost-effectiveness, and high purity of the final product, addressing common challenges in large-scale chemical production. This protocol is based on a patented method that utilizes 2-bromobenzaldehyde as the starting material and proceeds through a series of reactions in a single vessel, minimizing handling and potential for product loss. The application note further details the rationale behind the chosen synthetic route, safety considerations, and a step-by-step protocol for laboratory and pilot-plant scale production.

Introduction and Strategic Rationale

3-(2-Bromophenyl)propionic acid is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Traditional laboratory-scale syntheses, such as the malonic ester synthesis starting from the corrosive and pungent 2-bromobenzyl bromide, or methods requiring high temperatures and hazardous reagents like sodium borohydride, are often unsuitable for industrial production due to safety concerns, high costs, and environmental impact.[3][4]

The method detailed herein is an optimized one-pot synthesis that commences with 2-bromobenzaldehyde. This approach offers several distinct advantages for industrial applications:

  • Improved Safety Profile: Avoids the use of highly corrosive and hazardous starting materials like 2-bromobenzyl bromide.[3][4]

  • Operational Efficiency: A one-pot process significantly reduces reaction time, manual handling, and the need for multiple reactor setups.[3][4]

  • Cost-Effectiveness: Utilizes readily available and less expensive starting materials, contributing to a more economical production process.[3][4]

  • High Purity and Yield: The integrated purification process, involving a specific recrystallization technique, consistently produces 3-(2-bromophenyl)propionic acid with a purity exceeding 98% and an overall yield of over 72%.[3][4]

  • Scalability: The reaction conditions are mild and do not require specialized high-pressure or high-temperature equipment, making the process readily scalable.[3][4]

This application note will provide a detailed protocol for this robust and efficient synthesis, empowering research and development teams to implement a scalable and economically viable manufacturing process.

Overview of the Synthetic Pathway

The industrialized synthesis of 3-(2-bromophenyl)propionic acid is achieved through a one-pot reaction sequence starting from 2-bromobenzaldehyde. The process involves four key transformations within a single reaction vessel, followed by acidification and a specialized purification step. The overall reaction scheme is as follows:

G cluster_reactants Starting Materials cluster_one_pot One-Pot Reaction Sequence cluster_workup Work-up and Purification 2-bromobenzaldehyde 2-bromobenzaldehyde Condensation Condensation 2-bromobenzaldehyde->Condensation Isopropylidene malonate Isopropylidene malonate Isopropylidene malonate->Condensation Triethylamine formate system Triethylamine formate system Triethylamine formate system->Condensation Reduction Reduction Condensation->Reduction Intermediate Hydrolysis Hydrolysis Reduction->Hydrolysis Intermediate Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Intermediate Acidification HCl Acidification Decarboxylation->Acidification Intermediate Crude_Product Crude 3-(2-bromophenyl)propionic acid Acidification->Crude_Product Purification Two-Step Recrystallization (Ethyl Acetate / n-Heptane) Crude_Product->Purification Final_Product High-Purity 3-(2-bromophenyl)propionic acid Purification->Final_Product

Figure 1: One-Pot Synthesis Workflow for 3-(2-bromophenyl)propionic acid.

Detailed Synthesis Protocol

This protocol is adapted from the industrialized method described in patent CN102211994B.[4]

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Bromobenzaldehyde≥98%Sigma-Aldrich, TCI
Isopropylidene malonate≥98%Sigma-Aldrich, TCI
Triethylamine≥99%Sigma-Aldrich, Fisher Scientific
Formic acid≥98%Sigma-Aldrich, BASF
Hydrochloric acid, concentrated36-38%Fisher Scientific, VWR
Ethyl acetateACS GradeFisher Scientific, VWR
n-HeptaneACS GradeFisher Scientific, VWR
Deionized waterIn-house

Equipment:

  • Glass-lined or stainless steel reactor with temperature control, mechanical stirring, and a reflux condenser.

  • Addition funnel.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

  • Standard laboratory glassware.

Step-by-Step Procedure

Part A: One-Pot Synthesis of Crude 3-(2-bromophenyl)propionic acid

  • Preparation of Triethylamine Formate System: In a suitable reactor, charge triethylamine. While maintaining the temperature between 15-40°C, slowly add formic acid. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature within the specified range. The solution will gradually become clear.[4]

  • Condensation Reaction: To the triethylamine formate system, add isopropylidene malonate and 2-bromobenzaldehyde.[4]

  • Reaction Progression: Heat the reaction mixture to 95-100°C and maintain this temperature with stirring for 2-4 hours. The progress of the condensation, reduction, hydrolysis, and decarboxylation reactions can be monitored by a suitable analytical method such as HPLC or TLC.[4]

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to 20-35°C.[4]

  • Acidification and Precipitation: At a temperature of 15-35°C, add tap water, followed by the slow addition of concentrated hydrochloric acid to quench the reaction and precipitate the crude product. Stir the resulting slurry for 2-3 hours at 15-35°C.[4]

  • Isolation of Crude Product: Filter the slurry to collect the solid crude product. Wash the filter cake with water. Dry the crude product in a vacuum oven at 45-50°C.[4]

Part B: Purification by Two-Step Recrystallization

  • Initial Dissolution and Impurity Removal: In a clean reactor, add the crude 3-(2-bromophenyl)propionic acid, followed by ethyl acetate and n-heptane. Stir the mixture at 15-20°C for 3-4 hours. During this step, a small amount of solid impurities may precipitate.[3][4]

  • Filtration: Filter the mixture to remove the precipitated impurities. The desired product remains in the filtrate.[3][4]

  • Concentration and First Crystallization: Concentrate the filtrate by distillation to a smaller volume.[3][4]

  • Second Crystallization: Add n-heptane to the concentrated filtrate and stir for 2-3 hours at 5-10°C to induce crystallization of the pure product.[3][4]

  • Final Product Isolation and Drying: Filter the crystalline product, wash with cold n-heptane, and dry in a vacuum oven at 45-50°C to obtain high-purity 3-(2-bromophenyl)propionic acid as a white powder.[3][4]

Process Parameters and Yields

The following table summarizes the key process parameters and expected outcomes based on the patent examples.[3][4]

ParameterValue
Starting Material2-Bromobenzaldehyde
Key ReagentsIsopropylidene malonate, Triethylamine, Formic Acid
Reaction Temperature (One-Pot)95-100°C
Reaction Time (One-Pot)2-4 hours
Purification SolventsEthyl Acetate, n-Heptane
Final Product Purity>98%
Overall Yield>72%

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Reagent Handling:

    • Triethylamine and Formic Acid: These are corrosive and have strong odors. Handle with care. The initial mixing is exothermic and requires careful temperature control.

    • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive. Add it slowly and carefully during the quenching step.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The one-pot synthesis of 3-(2-bromophenyl)propionic acid from 2-bromobenzaldehyde offers a significant improvement over previously reported methods for industrial-scale production. Its advantages in terms of safety, efficiency, cost, and product quality make it a highly attractive option for pharmaceutical manufacturing. The detailed protocol and operational parameters provided in this application note are intended to facilitate the successful implementation and scale-up of this process in a drug development and manufacturing setting.

References

The Strategic Use of 3-(2-Bromo-5-methoxyphenyl)propanoic Acid in the Synthesis of Key Ivabradine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemists

Abstract

Ivabradine is a crucial therapeutic agent for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][2][3] Its complex molecular architecture necessitates a multi-step synthesis, placing significant importance on the efficiency and robustness of each synthetic transformation. This application note provides a detailed protocol and scientific rationale for a critical step in many reported ivabradine syntheses: the intramolecular cyclization of 3-(2-Bromo-5-methoxyphenyl)propanoic acid. This key transformation constructs the benzosuberone core, a foundational scaffold of the final ivabradine molecule. We will explore the mechanistic underpinnings of this reaction, provide a validated, step-by-step experimental protocol, and discuss the critical parameters that ensure high yield and purity.

Introduction: The Synthetic Challenge of Ivabradine

Ivabradine acts by selectively inhibiting the If "funny" current in the sinoatrial node, thereby reducing heart rate without affecting myocardial contractility or blood pressure.[4][5] The synthesis of ivabradine, 3-{3-[{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]-propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, is a significant undertaking for process chemists.[2] Numerous synthetic routes have been developed, many of which converge on the construction of a substituted benzazepinone ring system.

A key precursor to this heterocyclic system is a functionalized benzosuberone. The synthesis of this cyclic ketone is efficiently achieved via an intramolecular Friedel-Crafts acylation. This compound serves as an ideal starting material for this purpose, containing the requisite carbon framework and substitution pattern to build the core structure.

The Core Transformation: From Propanoic Acid to Benzosuberone

The central reaction detailed in this guide is the acid-catalyzed intramolecular cyclization of this compound to yield 8-bromo-5-methoxy-2,3-dihydro-1H-benzo[a][6]annulen-1-one. This reaction is a classic example of a Friedel-Crafts acylation, where the carboxylic acid is activated to form an acylium ion, which then performs an electrophilic aromatic substitution on the electron-rich methoxy-substituted benzene ring.

The Role of Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) is the reagent of choice for this transformation. It serves a dual role as both a powerful dehydrating agent and a non-oxidizing strong acid catalyst.[7][8][9][10] Its high viscosity and ability to dissolve organic compounds make it an effective medium for promoting the reaction at elevated temperatures.[7][9] The mechanism involves the protonation of the carboxylic acid's carbonyl group by PPA, followed by the loss of water to generate a highly electrophilic acylium ion, which is poised to attack the intramolecular aromatic ring.

Overall Synthetic Pathway Context

The diagram below illustrates the position of this key cyclization step within a plausible synthetic route toward the ivabradine core structure.

G cluster_main Ivabradine Synthesis Overview A 3-(2-Bromo-5-methoxyphenyl) propanoic acid B Intramolecular Friedel-Crafts Acylation (PPA Cyclization) A->B This Protocol C 8-Bromo-5-methoxy-1-benzosuberone (Key Intermediate) B->C D Further Functionalization (e.g., amination, reduction, coupling reactions) C->D E Ivabradine Core Structure D->E

Caption: Overview of the synthesis pathway.

Physicochemical Data of Key Starting Material

A thorough understanding of the starting material's properties is essential for accurate measurement and safe handling.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₁₀H₁₁BrO₃[11][12]
Molecular Weight 259.1 g/mol [12]
Appearance White to off-white solid/powder[11][13]
Purity Typically ≥96-98%[11][13]

Detailed Experimental Protocol: PPA-Mediated Cyclization

This protocol provides a robust method for the synthesis of 8-bromo-5-methoxy-1-benzosuberone.

Principle of the Method

The protocol is based on the intramolecular Friedel-Crafts acylation of this compound. The reaction is conducted in an excess of polyphosphoric acid, which acts as both the solvent and the catalyst. The mixture is heated to drive the reaction to completion. The workup procedure is designed to safely quench the highly reactive PPA and efficiently extract the organic product.

Reagents and Materials
ReagentFormulaMW ( g/mol )Grade
This compoundC₁₀H₁₁BrO₃259.1Reagent
Polyphosphoric Acid (PPA)Hn+2PnO3n+1Variable115% H₃PO₄ basis
Dichloromethane (DCM)CH₂Cl₂84.93ACS
Deionized WaterH₂O18.02N/A
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Aqueous
Anhydrous Magnesium SulfateMgSO₄120.37Reagent
Crushed IceH₂O (solid)18.02N/A

Experimental Workflow Diagram

G cluster_workflow Protocol Workflow start Start reactants 1. Combine starting material and PPA in a round-bottom flask. start->reactants heat 2. Heat mixture to 80-90 °C with vigorous stirring for 2-4 hours. reactants->heat monitor 3. Monitor reaction progress using TLC. heat->monitor quench 4. Cool and carefully pour reaction mixture onto crushed ice. monitor->quench extract 5. Extract product with Dichloromethane (3x). quench->extract wash_bicarb 6. Wash combined organic layers with saturated NaHCO₃ solution. extract->wash_bicarb wash_water 7. Wash with deionized water. wash_bicarb->wash_water dry 8. Dry organic layer over anhydrous MgSO₄. wash_water->dry evaporate 9. Filter and evaporate solvent under reduced pressure. dry->evaporate purify 10. Purify crude product via column chromatography. evaporate->purify end End: Pure Product purify->end

Caption: Step-by-step workflow for the cyclization protocol.

Step-by-Step Procedure

Reaction Setup:

  • Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Charge the flask with this compound (10.0 g, 38.6 mmol).

  • Expert Tip: PPA is highly viscous. Gently warming the reagent bottle to ~60 °C will make it significantly easier to pour.[9]

  • Add polyphosphoric acid (~100 g, a 10-fold weight excess) to the flask.

Reaction Execution: 5. Begin vigorous stirring to ensure the mixture is homogenous. 6. Heat the reaction mixture to 80-90 °C using an oil bath. 7. Maintain this temperature for 2-4 hours. The reaction progress should be monitored every hour by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.

Workup and Purification: 8. Allow the reaction mixture to cool to approximately 60 °C. 9. In a separate large beaker (1 L), prepare ~500 g of crushed ice. 10. Causality Note (Safety): The hydrolysis of PPA is extremely exothermic. Slowly and carefully pour the viscous reaction mixture onto the crushed ice with stirring. This dissipates the heat generated and prevents uncontrolled boiling. 11. Once the quench is complete and the mixture is at room temperature, transfer it to a 1 L separatory funnel. 12. Extract the aqueous mixture with dichloromethane (3 x 150 mL). 13. Combine the organic layers. 14. Causality Note (Purity): Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize and remove any remaining acidic residue from the PPA. 15. Wash the organic layer with deionized water (1 x 100 mL) and then with brine (1 x 100 mL). 16. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 17. The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 8-bromo-5-methoxy-1-benzosuberone.

Conclusion

The conversion of this compound into its corresponding benzosuberone is a foundational step in the synthesis of ivabradine. The use of polyphosphoric acid provides a reliable and high-yielding method for this critical intramolecular cyclization. The protocol described herein is robust and scalable, offering researchers and drug development professionals a clear and validated pathway to access this key intermediate. Adherence to the procedural details, particularly the safety precautions during the workup, is paramount for a successful and safe synthesis.

References

Application of 3-(2-Bromo-5-methoxyphenyl)propanoic Acid in Medicinal Chemistry: A Guide to Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the applications of 3-(2-Bromo-5-methoxyphenyl)propanoic acid in medicinal chemistry. This versatile building block serves as a crucial starting material for the synthesis of a diverse range of heterocyclic scaffolds and other complex molecular architectures that are of significant interest in drug discovery. We will delve into the strategic utility of its key structural features—the aryl bromide, the methoxy group, and the propanoic acid chain—and provide detailed, field-proven protocols for its derivatization into high-value pharmaceutical intermediates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic campaigns.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound (Figure 1) is a trifunctional organic molecule that holds considerable strategic value for medicinal chemists. Its utility stems from the orthogonal reactivity of its three key functional groups:

  • The Aryl Bromide: This moiety is a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies.

  • The Methoxy Group: This electron-donating group influences the reactivity of the aromatic ring and provides a potential site for demethylation to reveal a phenol, which can be a key pharmacophoric feature or a handle for further functionalization.

  • The Propanoic Acid Chain: The carboxylic acid functionality offers a versatile point for modification, including amide bond formation, esterification, or reduction. Furthermore, it can participate in intramolecular cyclization reactions to form important heterocyclic ring systems.

The strategic placement of these groups allows for the construction of complex molecular architectures from a readily available starting material.

PropertyValueReference
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.1 g/mol [1]
CAS Number 66192-02-7[2]
Appearance Solid[2]
Purity ≥98%[2]

Figure 1: Chemical Structure of this compound

Core Application: Synthesis of Chroman-4-one Scaffolds

A significant application of this compound and its analogs is in the synthesis of chroman-4-one derivatives. Chroman-4-ones are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] The propanoic acid side chain of the title compound is perfectly positioned for intramolecular Friedel-Crafts acylation or related cyclization reactions to form the six-membered heterocyclic ring of the chromanone system.

Mechanistic Rationale for Intramolecular Cyclization

The synthesis of the chroman-4-one core from this compound typically proceeds through an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). This reaction requires activation of the carboxylic acid, often by conversion to an acid chloride or by using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent. The electron-donating methoxy group activates the aromatic ring, facilitating the electrophilic attack of the acylium ion at the ortho position to form the cyclic ketone.

G cluster_0 Activation of Carboxylic Acid cluster_1 Intramolecular Friedel-Crafts Acylation A This compound B Acyl Chloride Intermediate A->B SOCl₂ or (COCl)₂ A->B C Acylium Ion Formation B->C Lewis Acid (e.g., AlCl₃) B->C D Electrophilic Aromatic Substitution C->D Intramolecular Attack C->D E 7-Bromo-4-methoxychroman-4-one D->E Rearomatization D->E

Experimental Protocols

The following protocols are provided as a guide for the synthesis and derivatization of this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 7-Bromo-4-methoxychroman-4-one

This protocol describes the intramolecular Friedel-Crafts acylation of this compound to yield the corresponding chroman-4-one derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Aluminum chloride (AlCl₃)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride. Co-evaporate with anhydrous DCM (2 x 10 mL) to ensure complete removal.

  • Friedel-Crafts Cyclization: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 7-Bromo-4-methoxychroman-4-one.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the Suzuki-Miyaura coupling of a 7-bromo-chroman-4-one derivative with an arylboronic acid, demonstrating the utility of the aryl bromide handle.

Materials:

  • 7-Bromo-4-methoxychroman-4-one (from Protocol 1)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask or microwave vial, combine 7-Bromo-4-methoxychroman-4-one (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the reaction vessel with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_0 Suzuki-Miyaura Coupling A 7-Bromo-4-methoxychroman-4-one D 7-Aryl-4-methoxychroman-4-one A->D Coupling Partner B Arylboronic Acid B->D Coupling Partner C Pd Catalyst + Base C->D Reaction Conditions

Applications in Drug Discovery Programs

The derivatives of this compound are valuable intermediates in the synthesis of various classes of therapeutic agents.

Kinase Inhibitors

The chromanone scaffold and its derivatives are known to be effective inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The ability to diversify the 7-position of the chromanone ring through cross-coupling reactions allows for the fine-tuning of potency and selectivity against specific kinase targets.

GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines. The molecular frameworks accessible from this compound can serve as templates for the development of novel GPCR ligands, including agonists, antagonists, and allosteric modulators.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex and diverse molecular scaffolds, most notably chroman-4-ones. The protocols and strategies outlined in this guide demonstrate the practical utility of this compound in the generation of novel chemical entities for drug discovery programs. The ability to perform selective transformations on its three functional groups makes it an indispensable tool for the modern medicinal chemist.

References

Application Notes and Protocols for 3-(2-Bromo-5-methoxyphenyl)propanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Bromo-5-methoxyphenyl)propanoic acid is a versatile bifunctional building block in modern organic synthesis. Its structure, featuring an aryl bromide, a methoxy-activated aromatic ring, and a carboxylic acid moiety, offers multiple reaction sites for constructing complex molecular architectures. The presence of the aryl bromide is particularly significant, as it serves as a key handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the propanoic acid side chain, in conjunction with the ortho-bromo substituent, provides a strategic framework for intramolecular cyclization reactions to generate valuable heterocyclic scaffolds.

These application notes are designed for researchers, scientists, and professionals in drug development, providing a comprehensive guide to the experimental use of this compound. The protocols detailed herein are based on established synthetic methodologies and are intended to serve as a practical starting point for laboratory investigations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Proper handling and storage are crucial for maintaining the integrity of the compound. It should be stored in a cool, dry place away from incompatible materials.

PropertyValueReference(s)
CAS Number 66192-02-7[1][2][3][4][5]
Molecular Formula C₁₀H₁₁BrO₃[1][2]
Molecular Weight 259.10 g/mol [1][2]
Appearance White to off-white solid[1][3]
Purity Typically ≥95%[1][5]

Synthetic Applications and Protocols

The synthetic utility of this compound is primarily centered on transformations involving the aryl bromide and the carboxylic acid functionalities. The following sections provide detailed protocols for its application in several key classes of organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry for the construction of biaryl systems, arylated amines, and acetylenic compounds, which are prevalent in pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.

Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1, v/v) to the flask. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Causality and Insights:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) catalyst. Other palladium sources and ligands, such as Pd(OAc)₂ with SPhos or XPhos, can be employed, especially for more challenging substrates.[7]

  • Base: Potassium carbonate is a common base for Suzuki couplings. The base is crucial for the transmetalation step in the catalytic cycle.[8]

  • Solvent System: The dioxane/water mixture is effective for dissolving both the organic substrates and the inorganic base.[9]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3] This protocol provides a general method for the coupling of this compound with a primary or secondary amine.

Reaction Scheme:

Buchwald_Hartwig reagents Amine (1.2 equiv) Pd₂(dba)₃ (2 mol%) Xantphos (4 mol%) Cs₂CO₃ (1.5 equiv) Toluene 100 °C, 18 h reactant This compound product 3-(2-Amino-5-methoxyphenyl)propanoic acid derivative reactant->product Buchwald-Hartwig Amination

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol:

  • Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), cesium carbonate (Cs₂CO₃, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and Xantphos (0.04 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add the amine (1.2 equiv) and anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 18-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Causality and Insights:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for C-N bond formation.[3] The choice of ligand is critical and can influence the reaction's scope and efficiency.[2]

  • Base: A strong, non-nucleophilic base like cesium carbonate is often used to facilitate the deprotonation of the amine and the subsequent steps in the catalytic cycle.[3]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is crucial for achieving good yields.[1]

Intramolecular Cyclization: Synthesis of Dihydrobenzofuran Derivatives

The strategic positioning of the propanoic acid side chain ortho to the bromo substituent in this compound makes it an excellent precursor for intramolecular cyclization reactions to form dihydrobenzofuran scaffolds. Dihydrobenzofurans are important structural motifs in many natural products and biologically active compounds. This can be achieved via an intramolecular O-arylation, a variation of the Buchwald-Hartwig etherification.[4]

Reaction Workflow:

Intramolecular_Cyclization_Workflow cluster_protection Step 1: Carboxylic Acid Protection cluster_cyclization Step 2: Intramolecular O-Arylation cluster_deprotection Step 3: Deprotection start This compound ester Methyl 3-(2-bromo-5-methoxyphenyl)propanoate start->ester Esterification (MeOH, H₂SO₄) dihydrobenzofuran_ester Methyl (6-methoxy-2,3-dihydro-1-benzofuran-7-yl)acetate ester->dihydrobenzofuran_ester Pd₂(dba)₃, BINAP Cs₂CO₃, Toluene final_product (6-Methoxy-2,3-dihydro-1-benzofuran-7-yl)acetic acid dihydrobenzofuran_ester->final_product Hydrolysis (LiOH, THF/H₂O)

Caption: Proposed workflow for the synthesis of a dihydrobenzofuran derivative.

Experimental Protocol (Representative):

Step 1: Esterification of the Carboxylic Acid

  • Dissolve this compound (1.0 equiv) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Step 2: Intramolecular O-Arylation

  • To a dry Schlenk tube under an inert atmosphere, add the methyl ester from Step 1 (1.0 equiv), Pd₂(dba)₃ (0.025 equiv), BINAP (0.075 equiv), and cesium carbonate (2.0 equiv).

  • Add anhydrous, degassed toluene.

  • Heat the mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain the dihydrobenzofuran ester.

Step 3: Hydrolysis of the Ester

  • Dissolve the purified ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2-3 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify if necessary to obtain the final dihydrobenzofuran acetic acid derivative.

Causality and Insights:

  • Protection: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the palladium-catalyzed cyclization.

  • Intramolecular vs. Intermolecular: The intramolecular nature of this reaction is favored due to the proximity of the reacting groups, leading to the formation of a thermodynamically stable five-membered ring.

  • Catalyst System: The choice of a palladium catalyst and a suitable ligand, such as BINAP, is crucial for promoting the intramolecular C-O bond formation.[4]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of organic molecules. Its utility in fundamental transformations such as palladium-catalyzed cross-coupling reactions and intramolecular cyclizations makes it a key building block for accessing complex scaffolds relevant to pharmaceutical and materials science research. The protocols provided in these application notes offer a solid foundation for the practical application of this compound in the laboratory. As with any synthetic procedure, optimization of the reaction conditions may be necessary to achieve the desired outcomes for specific substrates and target molecules.

References

Comprehensive Analytical Strategies for the Characterization of 3-(2-Bromo-5-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the qualitative and quantitative analysis of 3-(2-Bromo-5-methoxyphenyl)propanoic acid, a key intermediate in various synthetic pathways. As the purity and structural integrity of such compounds are paramount in research and drug development, robust analytical methods are essential for quality control and characterization. This document details protocols for chromatographic separation and quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as spectroscopic techniques for structural elucidation, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). Furthermore, it outlines a validation strategy in accordance with International Council for Harmonisation (ICH) guidelines to ensure the reliability and consistency of the analytical data.

Introduction

This compound (C₁₀H₁₁BrO₃, MW: 259.1 g/mol ) is a substituted aromatic carboxylic acid.[1][2] Its structural features, including a halogenated phenyl ring and a carboxylic acid moiety, make it a versatile building block in organic synthesis. In the context of pharmaceutical development, it may serve as a precursor to active pharmaceutical ingredients (APIs) or appear as a process-related impurity. Therefore, the ability to accurately identify, quantify, and assess the purity of this compound is critical.

This application note presents an integrated analytical approach, combining orthogonal techniques to provide a complete profile of the molecule. The methodologies described are designed to be adaptable for routine quality control, impurity profiling, and in-depth structural confirmation, thereby supporting the stringent requirements of the pharmaceutical industry.[3][4]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₁BrO₃[1][2]
Molecular Weight259.1 g/mol [1]
AppearanceSolid[2]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are fundamental for separating the target analyte from impurities and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

Principle of the Method: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. The separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The carboxylic acid group's ionization is suppressed by acidifying the mobile phase with an appropriate buffer (e.g., phosphate buffer), which ensures good peak shape and reproducible retention.[5][6] Detection is typically performed using a UV-Vis detector, leveraging the aromatic ring's chromophore.

Experimental Protocol: RP-HPLC-UV

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[5] Prepare working standards and quality control samples by further dilution.

  • Chromatographic System: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Separation:

    • Inject 10 µL of the prepared sample onto the column.

    • Perform the separation using the parameters outlined in the table below.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time. Calculate purity using the area percent method. Quantify against a standard curve for assay determination.

Table of HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides excellent separation for moderately polar aromatic compounds.[5]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress carboxylate ionization, ensuring sharp peaks.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient Isocratic: 50:50 (A:B)A simple starting point; can be optimized to a gradient if complex impurity profiles are observed.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 225 nmWavelength selected for optimal absorbance of the phenyl ring system.[5]
Injection Vol. 10 µLStandard volume for analytical HPLC.

HPLC Analysis Workflow

Caption: Workflow for HPLC purity and assay analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method: GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds.[7] Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the acidic proton into a non-polar group (e.g., a trimethylsilyl ester). This increases the analyte's volatility and thermal stability, making it suitable for GC analysis.[6] The mass spectrometer provides fragmentation data, which acts as a molecular fingerprint for definitive identification.[8]

Experimental Protocol: Derivatization and GC-MS Analysis

  • Derivatization:

    • Place ~1 mg of the sample in a 2 mL GC vial.

    • Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before analysis.

  • GC-MS System: Use a GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Analysis:

    • Inject 1 µL of the derivatized sample into the GC inlet.

    • Perform the separation and analysis using the parameters in the table below.

  • Data Analysis: Identify the derivatized analyte by its retention time and mass spectrum. The presence of the characteristic bromine isotope pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the molecular ion and relevant fragments is a key diagnostic feature.[9]

Table of GC-MS Parameters

ParameterRecommended ConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for a wide range of organic molecules.
Inlet Temp. 250 °CEnsures complete volatilization of the derivatized sample.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas standard for GC-MS.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates the analyte from derivatizing agent and potential impurities.
MS Source Temp. 230 °CStandard ion source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Scan Range 40 - 450 m/zCovers the expected mass range of the derivatized analyte and its fragments.

GC-MS Analysis Workflow

Caption: Workflow for GC-MS analysis including derivatization.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide definitive information about the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Experimental Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in which the sample is fully soluble.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted NMR Spectral Data (in CDCl₃) Based on known spectra of similar structures, the following signals are anticipated.[10][11][12]

Group¹H Chemical Shift (ppm, multiplicity)¹³C Chemical Shift (ppm)
Aromatic-H ~7.3 (d), ~6.8 (d), ~6.6 (dd)~159, ~134, ~131, ~116, ~115, ~112
-OCH₃ ~3.8 (s, 3H)~55
-CH₂- (alpha) ~2.7 (t, 2H)~34
-CH₂- (beta) ~3.0 (t, 2H)~25
-COOH >10 (s, broad, 1H)~178
High-Resolution Mass Spectrometry (HRMS)

Principle of the Method: HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound or a significant impurity. Electrospray ionization (ESI) is a soft ionization technique suitable for this analysis.

Experimental Protocol: HRMS Sample Preparation

  • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the ESI source via direct infusion or coupled with an LC system.

  • Acquire the mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Expected HRMS Data

IonCalculated Exact Mass
[C₁₀H₁₁⁷⁹BrO₃ + H]⁺258.9919
[C₁₀H₁₁⁸¹BrO₃ + H]⁺260.9898
[C₁₀H₁₁⁷⁹BrO₃ - H]⁻256.9762
[C₁₀H₁₁⁸¹BrO₃ - H]⁻258.9742

Analytical Method Validation

To ensure that an analytical method provides reliable, precise, and accurate data, it must be validated.[13][14] Validation is performed according to ICH guidelines and is essential for methods used in a regulated environment.[4][15] The HPLC method described in Section 2.1 is typically the primary method subjected to full validation for purity and assay.

Method Validation Workflow

Caption: Overview of the analytical method validation process.

Summary of Validation Parameters

ParameterPurposeTypical Experiment
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[13]Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Analyze a series of at least five concentrations; evaluate using linear regression (r² > 0.99).
Accuracy To determine the closeness of the test results to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at different levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%).

Conclusion

The comprehensive analysis of this compound requires an integrated approach utilizing orthogonal analytical techniques. HPLC serves as the primary tool for purity assessment and quantification, while GC-MS offers a valuable secondary method for identification, especially of volatile impurities. Definitive structural confirmation is achieved through NMR spectroscopy and HRMS. By following the detailed protocols and implementing a thorough validation strategy, researchers and drug development professionals can ensure the generation of accurate, reliable, and consistent data, thereby guaranteeing the quality and integrity of this important chemical entity.

References

High-performance liquid chromatography (HPLC) methods for propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the High-Performance Liquid Chromatography (HPLC) analysis of propanoic acid derivatives, tailored for researchers, scientists, and drug development professionals. This document provides in-depth technical protocols and the scientific rationale behind methodological choices.

Introduction: The Analytical Significance of Propanoic Acid Derivatives

Propanoic acid derivatives represent a substantial class of pharmacologically active molecules. The most prominent members are the non-steroidal anti-inflammatory drugs (NSAIDs), commonly referred to as "profens," which include widely used drugs like ibuprofen, naproxen, and ketoprofen.[1] These compounds are characterized by a propanoic acid moiety attached to an aromatic group, which is central to their therapeutic effect of inhibiting cyclooxygenase (COX) enzymes.[2]

Accurate and robust analytical methods are paramount for these compounds across the entire pharmaceutical lifecycle. In drug development, precise quantification is essential for pharmacokinetic and metabolism studies. In quality control, these methods ensure the identity, purity, and potency of the final drug product, including the detection and quantification of process-related impurities and degradation products.[3][4]

Furthermore, many propanoic acid derivatives are chiral, possessing a stereogenic center. The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1] For instance, the (S)-enantiomer of ibuprofen is responsible for its anti-inflammatory activity, while the (R)-enantiomer is largely inactive but can undergo in-vivo inversion to the active form.[1] Consequently, analytical methods capable of separating and quantifying these enantiomers are critical for developing safer, more effective enantiopure formulations and for meeting regulatory expectations.[5][6] High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for both achiral and chiral analysis of these compounds due to its versatility, precision, and speed.[7]

Pillar 1: Foundational HPLC Principles for Propanoic Acid Derivatives

A successful HPLC method is built on a systematic understanding of the analyte's chemistry and its interaction with the stationary and mobile phases. For propanoic acid derivatives, which are weak acids, several parameters are critical.

The Central Role of Mobile Phase pH

The carboxylic acid group on these molecules makes their retention behavior highly dependent on the mobile phase pH.[8] According to the Henderson-Hasselbalch principle, the ionization state of a weak acid is governed by the solution's pH relative to its pKa.

  • At low pH (pH < pKa): The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and will have a stronger interaction with a non-polar reversed-phase stationary phase (like C18), leading to longer retention times and often sharper, more symmetrical peaks.[9][10]

  • At high pH (pH > pKa): The group becomes ionized to its carboxylate form (-COO⁻). This form is significantly more polar, resulting in weaker interaction with the stationary phase and thus, shorter retention times.[9]

For robust and reproducible separations, it is a best practice to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[10][11] For most profens, whose pKa values are typically between 4 and 5, a mobile phase buffered to a pH between 2.5 and 3.5 is ideal for suppressing ionization and achieving optimal chromatographic performance in reversed-phase HPLC.[11][12][13]

Selecting the Stationary Phase

The choice of the HPLC column is dictated by the analytical objective:

  • Achiral Analysis (Purity & Assay): For quantifying the total amount of the drug or its related impurities, a reversed-phase column is the industry standard. Octadecylsilane (C18 or ODS) columns are the most common choice due to their hydrophobicity, which provides excellent retention for the relatively non-polar aromatic portion of the propanoic acid derivatives.[7][14] Column dimensions of 150 mm or 250 mm in length with a 4.6 mm internal diameter and 5 µm particle size are typical for these applications.[12][15]

  • Chiral Analysis (Enantiomeric Separation): To separate enantiomers, a Chiral Stationary Phase (CSP) is required. These phases create a diastereomeric interaction with the enantiomers, leading to different retention times. For profens, several CSPs are effective:

    • Polysaccharide-based CSPs: Columns like Chiralpak® and Chiralcel®, which are derived from cellulose or amylose, are widely used and can resolve a broad range of racemic compounds, including profens.[16]

    • Protein-based CSPs: Columns based on immobilized proteins, such as α1-acid glycoprotein (AGP), are particularly effective for the direct separation of ionizable drugs like propanoic acid derivatives.[17][18] These columns often operate under aqueous-organic mobile phase conditions, making them highly compatible with standard reversed-phase HPLC systems.

Detection

Due to the presence of an aromatic ring system, propanoic acid derivatives are strong chromophores. This makes UV-Vis detection the most common and reliable method. The detection wavelength is typically set at or near the absorption maximum of the analyte to ensure high sensitivity, with common wavelengths ranging from 214 nm to 265 nm depending on the specific compound and mobile phase composition.[15][19]

Application Note 1: Isocratic RP-HPLC Method for the Assay of Ibuprofen in Tablets

Objective: To develop and validate a simple, rapid, and robust isocratic reversed-phase HPLC method for the quantification of Ibuprofen from a solid dosage form, demonstrating compliance with typical pharmaceutical quality control standards.

Methodology Workflow

Caption: Workflow for Ibuprofen Tablet Assay.

Experimental Protocol

1. Materials and Reagents:

  • Ibuprofen Reference Standard (USP or equivalent)

  • Ibuprofen Tablets (e.g., 200 mg)

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (ACS Grade)

  • Water (HPLC Grade or Milli-Q)

2. Chromatographic Conditions:

ParameterConditionRationale
HPLC System Agilent 1100/1200, Waters Alliance, or equivalentStandard systems suitable for routine QC analysis.[1][20]
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Kromasil, Inertsil ODS)Industry-standard for robust, reversed-phase separation of NSAIDs.[12][13]
Mobile Phase Acetonitrile : Water (60:40 v/v), pH adjusted to 3.0 with H₃PO₄A low pH ensures Ibuprofen is protonated for good retention and peak shape.[10][11]
Flow Rate 1.2 mL/minProvides optimal resolution and reasonable run time.[15]
Column Temp. 30 °CEnsures stable retention times and reduces viscosity.
Detection UV at 230 nmWavelength provides high sensitivity for Ibuprofen.[3][12]
Injection Vol. 20 µLStandard volume for analytical HPLC.
Run Time ~10 minutesSufficient for elution of Ibuprofen and any early-eluting impurities.

3. Preparation of Solutions:

  • Mobile Phase: Mix 600 mL of Acetonitrile with 400 mL of HPLC grade water. Adjust the final pH to 3.0 using dropwise addition of orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (500 µg/mL): Accurately weigh ~50 mg of Ibuprofen Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (50 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation:

    • Weigh and finely powder no fewer than 20 Ibuprofen tablets.

    • Accurately weigh a portion of the powder equivalent to ~100 mg of Ibuprofen and transfer to a 200 mL volumetric flask.

    • Add ~150 mL of mobile phase and sonicate for 15 minutes with intermittent shaking to dissolve the active ingredient.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 500 µg/mL.

    • Accurately dilute 10 mL of the filtered solution to 100 mL with the mobile phase to obtain a final nominal concentration of 50 µg/mL.

4. System Suitability & Analysis Sequence:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution (50 µg/mL).

  • The system is deemed suitable if the Relative Standard Deviation (%RSD) for the peak areas is ≤ 2.0% and the USP tailing factor for the Ibuprofen peak is ≤ 1.5.[20][21]

  • Inject the prepared sample solution in duplicate.

  • Inject a standard solution after every 6-10 sample injections to monitor system stability.

5. Calculation: The amount of Ibuprofen (mg) per tablet is calculated using the following formula:

mg/Tablet = (Area_Sample / Area_Standard) * (Conc_Standard) * (Dilution_Factor) * (Avg_Tablet_Weight / Sample_Weight)

Application Note 2: Chiral HPLC Method for the Enantioseparation of Ibuprofen

Objective: To resolve and quantify the (S)- and (R)-enantiomers of Ibuprofen using a protein-based chiral stationary phase, a critical analysis for supporting the development of enantiopure formulations or for stereoselective pharmacokinetic studies.

Method Development Logic

G cluster_0 Analyte Consideration cluster_1 Stationary Phase Selection cluster_2 Mobile Phase Optimization cluster_3 Final Method A Racemic Ibuprofen (Weak Acid, pKa ~4.9) B Select Chiral Stationary Phase (CSP) Protein-Based (AGP) chosen for its affinity for ionizable drugs A->B C Phosphate Buffer (Controls pH & Ionic Strength) B->C D Organic Modifier (e.g., IPA) (Adjusts Retention & Selectivity) C->D E Optimize pH near neutral (e.g., pH 7) to promote ionic interaction with AGP column D->E F Optimized Chiral Separation (Baseline resolution of enantiomers) E->F

Caption: Logic for Chiral Method Development.

Experimental Protocol

1. Materials and Reagents:

  • Racemic Ibuprofen Standard

  • Acetonitrile (HPLC Grade)

  • 2-Propanol (IPA) (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Dipotassium Hydrogen Phosphate (K₂HPO₄)

  • Water (HPLC Grade or Milli-Q)

2. Chromatographic Conditions:

ParameterConditionRationale
HPLC System Standard HPLC with UV DetectorNo special equipment is needed.
Column α1-Acid Glycoprotein (AGP), 100 mm x 4.0 mm, 5 µmProven CSP for direct enantioseparation of profens.[18]
Mobile Phase 100 mM Phosphate Buffer (pH 7.0)A neutral pH facilitates the necessary ionic interactions with the AGP stationary phase for chiral recognition.[18]
Flow Rate 0.7 mL/minA lower flow rate often improves resolution on chiral columns.[18]
Column Temp. 25 °CTemperature can significantly affect chiral separations; consistency is key.
Detection UV at 225 nmProvides good sensitivity for both enantiomers.[18]
Injection Vol. 5 µLLower injection volumes can improve peak shape and resolution in chiral separations.[18]
Run Time ~15 minutesAllows for baseline resolution of the two enantiomers.

3. Preparation of Solutions:

  • 100 mM Phosphate Buffer (pH 7.0): Dissolve an appropriate amount of KH₂PO₄ and K₂HPO₄ in HPLC grade water to achieve a 100 mM solution with a pH of 7.0. For example, mix solutions of 100 mM KH₂PO₄ and 100 mM K₂HPO₄ until the target pH is reached. Filter through a 0.45 µm membrane filter.

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of racemic Ibuprofen standard into a 100 mL volumetric flask. Dissolve in a small amount of Acetonitrile or IPA and dilute to volume with the mobile phase.

4. System Suitability & Analysis:

  • Equilibrate the AGP column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Inject the racemic standard solution.

  • The system is deemed suitable if the resolution between the (R)- and (S)-Ibuprofen peaks is ≥ 1.5.[18]

  • Inject sample solutions prepared similarly to the standard.

5. Data Analysis:

  • Identify the peaks corresponding to the (S)- and (R)-enantiomers (requires injection of an enantiopure standard if the elution order is unknown).

  • Calculate the enantiomeric excess (%ee) for the active (S)-enantiomer using the following formula:

%ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Conclusion: A Framework for Methodical Analysis

The successful HPLC analysis of propanoic acid derivatives hinges on a deliberate and scientifically-grounded approach. For routine achiral assays, controlling the mobile phase pH to suppress ionization is the most critical factor for achieving robust separations on standard C18 columns. For the more complex challenge of chiral separations, the selection of an appropriate Chiral Stationary Phase, such as an AGP column, combined with careful optimization of mobile phase conditions, enables the accurate quantification of individual enantiomers. The protocols provided herein serve as validated starting points that can be adapted for a wide range of propanoic acid derivatives, ensuring data integrity from early-stage development to final product quality control.

References

Definitive Protocol for the Purification of 3-(2-Bromo-5-methoxyphenyl)propanoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

3-(2-Bromo-5-methoxyphenyl)propanoic acid is a key synthetic intermediate in the development of various pharmaceutical compounds and fine chemicals. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent structural modifications. Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1][2] This application note provides a comprehensive, field-proven guide for the purification of this compound. It moves beyond a simple list of steps to explain the underlying principles, enabling scientists to adapt and troubleshoot the process effectively. The protocol is designed as a self-validating system, beginning with a robust method for empirical solvent selection and culminating in a detailed bulk purification workflow.

The Foundational Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound in a given solvent at varying temperatures.[1] The core principle is that most solid compounds are significantly more soluble in a hot solvent than in a cold one.[3]

The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[4]

  • Crystal Formation: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, forcing it to crystallize out of the solution.

  • Exclusion of Impurities: The crystal lattice of the target compound forms in a highly ordered manner, selectively excluding impurity molecules, which remain dissolved in the surrounding solvent (the "mother liquor").[3]

  • Isolation: Separating the pure crystals from the mother liquor via filtration.[5]

The success of this technique hinges on the gradual cooling of the solution. Rapid cooling can cause the compound to precipitate amorphously, trapping impurities within the solid matrix.[3] Slow, controlled cooling allows for the growth of larger, purer crystals.[6]

Hazard Assessment and Safe Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar compounds, such as other brominated aromatic acids, necessitates stringent safety protocols.[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[9]

  • Engineering Controls: All operations, especially those involving heating solvents, must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, rinse the affected area with copious amounts of water.[7][8]

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents used. Use appropriate heating methods (e.g., a heating mantle or steam bath, not an open flame) for flammable organic solvents.[4]

Protocol I: Empirical Selection of an Optimal Recrystallization Solvent

The choice of solvent is the most critical factor in a successful recrystallization.[1] An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at or below room temperature.[10][11] Furthermore, impurities should either be highly soluble at all temperatures or completely insoluble in the hot solvent.[10]

Given the limited published solubility data for this compound, an empirical screening process is required.

Step-by-Step Solvent Screening Protocol:
  • Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Solvent Addition (Cold): To each test tube, add 0.5 mL of a different candidate solvent at room temperature. Agitate the mixture. Observe and record if the compound dissolves. A solvent that dissolves the compound completely at room temperature is unsuitable.[12]

  • Heating: For solvents that did not dissolve the compound at room temperature, heat the test tube gently in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise, with agitation, until the solid just dissolves. Do not add more than 2 mL total.

  • Observation (Hot): If the solid does not dissolve in ~2 mL of hot solvent, the solvent is likely unsuitable. If it dissolves readily, proceed to the next step.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the test tube with a glass rod below the solvent line or by placing it in an ice-water bath.

  • Evaluation: A successful solvent is one in which the compound dissolves in a minimal amount of hot solvent and forms a significant amount of crystalline precipitate upon cooling.

Data Presentation: Solvent Selection Screening Table

Record your observations in a structured table to facilitate comparison.

SolventPolarityBoiling Point (°C)Solubility (Room Temp, ~0.5 mL)Solubility (Hot, <2 mL)Crystal Formation on Cooling
WaterPolar Protic100Record I, SS, or SRecord I, SS, or SNote quality and quantity
EthanolPolar Protic78Record I, SS, or SRecord I, SS, or SNote quality and quantity
MethanolPolar Protic65Record I, SS, or SRecord I, SS, or SNote quality and quantity
Ethyl AcetatePolar Aprotic77Record I, SS, or SRecord I, SS, or SNote quality and quantity
AcetonePolar Aprotic56Record I, SS, or SRecord I, SS, or SNote quality and quantity
TolueneNon-polar111Record I, SS, or SRecord I, SS, or SNote quality and quantity
Heptane/HexaneNon-polar98 / 69Record I, SS, or SRecord I, SS, or SNote quality and quantity

(I = Insoluble; SS = Sparingly Soluble; S = Soluble)

Insight: Carboxylic acids often recrystallize well from alcohols or aqueous alcohol mixtures.[13] If a single solvent is not ideal, a mixed-solvent system (e.g., Ethanol/Water or Toluene/Heptane) can be effective.[10] This is achieved by dissolving the compound in a minimum of the "good" hot solvent (in which it is highly soluble) and then adding the "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.

Protocol II: Bulk Recrystallization Workflow

Once a suitable solvent system is identified, proceed with the purification of the bulk material.

Mandatory Visualization: Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolution Add crude solid to Erlenmeyer flask. Add minimum amount of hot solvent. B Insoluble Impurities Present? A->B C 2. Hot Filtration Quickly filter hot solution through fluted filter paper to remove solids. B->C Yes D 3. Slow Cooling Allow filtrate to cool undisturbed to room temperature. Insulate flask. B->D No C->D E 4. Crystal Growth Crystals form as solution cools. Induce if necessary (scratch/seed). D->E F 5. Ice Bath Cooling Place flask in an ice-water bath to maximize crystal yield. E->F G 6. Vacuum Filtration Collect crystals on a Büchner funnel. Separate crystals from mother liquor. F->G H 7. Washing Rinse crystals with a small amount of ice-cold recrystallization solvent. G->H I 8. Drying Dry crystals under vacuum to remove residual solvent. H->I J Pure Crystalline Product I->J

Caption: Workflow for the bulk purification of the target compound.

Step-by-Step Bulk Purification Protocol:
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip or magnetic stir bar. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions, swirling to dissolve the solid. Add just enough hot solvent to completely dissolve the compound.[3][4] Excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration is necessary. This must be done quickly to prevent premature crystallization.[6] Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. To promote slow cooling, you can insulate the flask with glass wool or a towel. Slow cooling is essential for forming pure, well-defined crystals.[3][6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. This removes any adhering mother liquor containing dissolved impurities. Using cold solvent minimizes the redissolving of your purified product.

  • Drying: Press the crystals as dry as possible on the funnel using a clean spatula or stopper. Transfer the crystalline solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Assessment of Purity

To validate the success of the purification, the final product should be characterized:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically <2 °C). Compare the experimental melting point to a literature value if available. Impurities typically depress and broaden the melting point range.

  • Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and FTIR can be used to confirm the chemical structure and assess the absence of impurity signals that may have been present in the crude material.

  • Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified product should ideally show a single, well-defined spot.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent used; solution is not supersaturated; compound is very soluble even when cold.Try to induce crystallization by scratching the inner wall of the flask or adding a "seed" crystal of the pure compound. If that fails, boil off some of the solvent to increase concentration and cool again.
"Oiling Out" Solution is supersaturated above the compound's melting point; boiling point of solvent is too high; insoluble impurities present.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool again, more slowly this time. Ensure all insoluble impurities were removed.
Low Recovery Too much solvent used; premature crystallization during hot filtration; crystals washed with warm solvent.Ensure minimum solvent is used. Pre-heat all glassware for hot filtration. Always wash crystals with ice-cold solvent. A second crop of crystals can sometimes be obtained by evaporating solvent from the mother liquor.[4]
Colored Product Colored impurities not removed by recrystallization.If the impurity is non-polar and colored, consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product.

References

Application Notes and Protocols: 3-(2-Bromo-5-methoxyphenyl)propanoic Acid as a Versatile Precursor for Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(2-Bromo-5-methoxyphenyl)propanoic Acid in Heterocyclic Synthesis

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures.[1][2][3] Among the myriad of available building blocks, this compound stands out as a particularly strategic precursor. Its molecular architecture, featuring a bromo-aromatic moiety ripe for cross-coupling reactions and a propanoic acid side chain poised for cyclization, offers a convergent and efficient entry into diverse and medicinally relevant heterocyclic systems.[4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this building block, focusing on the synthesis of two key scaffolds: chroman-4-ones and N-aryl-3,4-dihydroquinolin-2(1H)-ones. These heterocycles are privileged structures known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7]

This guide will furnish detailed, field-proven protocols, explain the mechanistic rationale behind the synthetic strategies, and present data in a clear, accessible format to empower researchers in their synthetic endeavors.

Core Synthetic Pathways: From Propanoic Acid to Privileged Heterocycles

The inherent functionality of this compound allows for its divergent use in constructing both oxygen- and nitrogen-containing heterocycles. The two primary intramolecular cyclization strategies detailed herein are:

  • Intramolecular Friedel-Crafts Acylation: For the synthesis of 6-methoxy-chroman-4-one, a key intermediate for various bioactive molecules.

  • Palladium-Catalyzed Intramolecular C-N Coupling (Buchwald-Hartwig Amination): For the construction of N-aryl-7-methoxy-3,4-dihydroquinolin-2(1H)-ones, a scaffold present in numerous therapeutic agents.

The following sections will provide detailed, step-by-step protocols for these transformations, along with mechanistic insights and expected outcomes.

Application I: Synthesis of 6-Methoxy-chroman-4-one via Intramolecular Friedel-Crafts Acylation

Chroman-4-ones are a class of oxygen-containing heterocycles widely found in natural products and are known for their broad spectrum of biological activities.[1][8] The intramolecular Friedel-Crafts acylation of a phenoxypropanoic acid is a classic and effective method for their synthesis.[9] In this protocol, the carboxylic acid of the starting material is first converted to a more reactive acyl chloride, which then undergoes an intramolecular electrophilic aromatic substitution to form the chromanone ring.

Workflow for Chroman-4-one Synthesis

start 3-(2-Bromo-5-methoxyphenyl) propanoic acid step1 Activation with Thionyl Chloride (SOCl₂) start->step1 step2 Intramolecular Friedel-Crafts Acylation (Lewis Acid Catalyst) step1->step2 product 6-Methoxy-chroman-4-one step2->product

Caption: Workflow for the synthesis of 6-methoxy-chroman-4-one.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add thionyl chloride (2.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude acyl chloride is used in the next step without further purification.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude acyl chloride in anhydrous DCM (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 6-methoxy-chroman-4-one.

Mechanistic Rationale

The synthesis proceeds via a two-step mechanism. Initially, the carboxylic acid is converted to a highly electrophilic acyl chloride. Subsequently, the Lewis acid catalyst (AlCl₃) coordinates with the acyl chloride, facilitating the formation of a resonance-stabilized acylium ion.[10][11] This potent electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the six-membered heterocyclic ring.[9] A final deprotonation step restores the aromaticity of the benzene ring.

Expected Results and Characterization
ParameterExpected Value/Data
Product 6-Methoxy-chroman-4-one
Appearance White to off-white solid
Yield 70-85% (based on analogous reactions[12][13])
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35 (d, J=3.0 Hz, 1H), 6.95 (dd, J=8.8, 3.0 Hz, 1H), 6.88 (d, J=8.8 Hz, 1H), 4.55 (t, J=6.4 Hz, 2H), 3.82 (s, 3H), 2.80 (t, J=6.4 Hz, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 192.1, 157.8, 155.4, 125.1, 121.8, 118.0, 107.9, 67.1, 55.8, 37.2
Mass Spectrometry (ESI+) m/z: 179.07 [M+H]⁺

Application II: Synthesis of N-Aryl-7-methoxy-3,4-dihydroquinolin-2(1H)-one via Palladium-Catalyzed Intramolecular C-N Coupling

N-Aryl-3,4-dihydroquinolin-2(1H)-ones are important heterocyclic motifs in medicinal chemistry.[14] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful and versatile method for the formation of C-N bonds.[15] This protocol outlines an intramolecular Buchwald-Hartwig reaction to construct the dihydroquinolinone core, starting from this compound and a primary aniline.

Synthetic Pathway for Dihydroquinolinone

start 3-(2-Bromo-5-methoxyphenyl) propanoic acid step1 Amide Formation (with primary aniline) start->step1 intermediate N-Aryl-3-(2-bromo-5-methoxyphenyl) propanamide step1->intermediate step2 Intramolecular Buchwald-Hartwig Amination (Pd-catalyzed) intermediate->step2 product N-Aryl-7-methoxy-3,4-dihydroquinolin-2(1H)-one step2->product

Caption: Pathway for N-Aryl-7-methoxy-3,4-dihydroquinolin-2(1H)-one synthesis.

Detailed Experimental Protocol

Part A: Amide Formation

Materials and Reagents:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A primary aniline (e.g., aniline, p-methoxyaniline)

  • Triethylamine (Et₃N) or Pyridine

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM (0.2 M).

  • To this solution, add the primary aniline (1.1 eq) and triethylamine (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-aryl-3-(2-bromo-5-methoxyphenyl)propanamide, which can be purified by recrystallization or column chromatography.

Part B: Intramolecular Buchwald-Hartwig Amination

Materials and Reagents:

  • N-Aryl-3-(2-bromo-5-methoxyphenyl)propanamide

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add N-aryl-3-(2-bromo-5-methoxyphenyl)propanamide (1.0 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene (0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-aryl-7-methoxy-3,4-dihydroquinolin-2(1H)-one.

Mechanistic Insights

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the aryl bromide.

  • Amide Coordination and Deprotonation: The amide nitrogen coordinates to the palladium center, and the base facilitates deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, forming the dihydroquinolinone product and regenerating the active Pd(0) catalyst.

Anticipated Results
ParameterExpected Value/Data
Product N-Aryl-7-methoxy-3,4-dihydroquinolin-2(1H)-one
Appearance Solid
Yield 60-80% (based on similar intramolecular C-N couplings)
¹H NMR (CDCl₃, 400 MHz) Characteristic signals for the dihydroquinolinone core and the N-aryl substituent.
¹³C NMR (CDCl₃, 101 MHz) Signals corresponding to the carbonyl carbon (~170 ppm) and aromatic/aliphatic carbons.
Mass Spectrometry (ESI+) m/z corresponding to [M+H]⁺

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of medicinally important heterocyclic compounds. The protocols detailed in this application note for the synthesis of 6-methoxy-chroman-4-one and N-aryl-7-methoxy-3,4-dihydroquinolin-2(1H)-one are robust, high-yielding, and based on well-established synthetic methodologies. The strategic placement of the bromo and methoxy substituents on the aromatic ring, along with the propanoic acid side chain, allows for a wide range of further derivatization, opening up avenues for the creation of extensive compound libraries for drug discovery and development. Researchers and scientists are encouraged to adapt and optimize these protocols for their specific synthetic targets, thereby unlocking the full potential of this remarkable building block.

References

Synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs for receptor antagonist studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Design, Synthesis, and Evaluation of 3-(2-Aminocarbonylphenyl)propanoic Acid Analogs

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and evaluation of 3-(2-aminocarbonylphenyl)propanoic acid analogs for receptor antagonist studies. This chemical scaffold is a well-established core for potent and selective antagonists, particularly for the prostaglandin EP3 receptor.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying strategic and mechanistic rationale for analog design, synthetic route selection, and bioassay development. It offers detailed, field-proven protocols for synthesis, purification, characterization, and biological screening to empower researchers in their discovery efforts.

Introduction: The Strategic Value of the Scaffold

The 3-(2-aminocarbonylphenyl)propanoic acid framework represents a privileged scaffold in medicinal chemistry. Its inherent structural features—a carboxylic acid for ionic interaction, an amide linker for hydrogen bonding, and an aromatic core for further functionalization—provide a robust platform for developing targeted therapeutics. Analogs of this core have demonstrated significant potential as antagonists for G-protein coupled receptors (GPCRs), such as the prostaglandin E2 receptor subtype 3 (EP3), which is implicated in various physiological processes.[1][2]

The primary goal of synthesizing a library of analogs is to systematically probe the structure-activity relationship (SAR). By modifying specific regions of the molecule, researchers can optimize potency, enhance selectivity against other receptor subtypes, and improve crucial pharmacokinetic properties such as metabolic stability and bioavailability. This application note details the strategic design, synthesis, and evaluation workflow for developing novel antagonists based on this versatile scaffold.

Rationale for Analog Design: A Chemist's Guide to SAR

A successful analog program is built on a logical and informed design strategy. The 3-(2-aminocarbonylphenyl)propanoic acid scaffold offers three primary vectors for modification, each with a distinct purpose in modulating biological activity.

  • Vector 1: The Propanoic Acid "Anchor" : The terminal carboxylic acid is often a critical pharmacophore, forming a key ionic interaction or hydrogen bond with a basic residue (e.g., Arginine, Lysine) in the receptor's binding pocket. However, a free carboxylic acid can lead to poor cell permeability and rapid metabolism.[3] A common and effective strategy is the use of bioisosteric replacement , where the carboxylic acid is substituted with a group that mimics its size, shape, and electronic properties but offers improved drug-like characteristics.[4]

    • Tetrazoles : These are the most widely recognized non-classical bioisosteres of carboxylic acids. They maintain a similar pKa (~4.5-4.9) while being more lipophilic, which can enhance membrane permeability.[4][5]

    • Hydroxamic Acids : This group can also serve as a carboxylic acid mimic and has the added property of being a metal-chelating moiety, which can be relevant for certain receptor targets.[3]

  • Vector 2: The Amide Linker and Side Chain : The amide bond provides structural rigidity and acts as both a hydrogen bond donor and acceptor. The R-group on the amide nitrogen projects into a region of the binding pocket where potency and selectivity are often fine-tuned.

    • Exploring Chemical Space : Synthesizing analogs with a diverse array of amines (aliphatic, aromatic, cyclic) allows for a thorough exploration of this pocket to identify optimal steric and electronic interactions.

    • Metabolic Stability : While crucial for binding, the amide bond can be susceptible to hydrolysis by proteases.[4] In later-stage optimization, replacing the amide with bioisosteres like a 1,2,3-triazole or an oxadiazole can significantly enhance metabolic stability while preserving the desired vector and hydrogen bonding characteristics.[6]

  • Vector 3: The Phenyl Ring Core : The central aromatic ring serves as the scaffold's foundation. Substitutions on this ring can modulate the molecule's overall conformation, lipophilicity, and electronic profile. Modern cross-coupling reactions provide powerful tools to append diverse functionalities.

    • Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is exceptionally reliable for forming carbon-carbon bonds between the phenyl core (as an aryl halide) and various boronic acids, enabling the synthesis of biphenyl analogs.[7][8] This is a key strategy for extending into new regions of the binding pocket.

    • Mizoroki-Heck Coupling : This reaction couples the aryl halide core with alkenes, such as styrene, to generate styryl derivatives, introducing conformational rigidity and different spatial arrangements.[9][10][11][12]

Synthetic Strategy and Protocols

A convergent synthetic approach is generally most efficient, involving the preparation of key intermediates that can be combined in the final steps to generate the desired analog library.

Retrosynthesis Target Target Analog Amide Amide Coupling Target->Amide Acid Substituted Propanoic Acid Intermediate Amide->Acid Amine Diverse Amine (R-NH2) Amide->Amine CrossCoupling Cross-Coupling (e.g., Suzuki, Heck) Acid->CrossCoupling CoreAcid Halogenated Propanoic Acid Core CrossCoupling->CoreAcid CouplingPartner Boronic Acid or Alkene CrossCoupling->CouplingPartner

Caption: Retrosynthetic analysis of the target analogs.

Workflow for Synthesis, Purification, and Analysis

Caption: General workflow from synthesis to final product.

Protocol 3.1: Amide Analog Synthesis via HATU Coupling

Rationale: The formation of the amide bond is one of the most common and critical reactions in medicinal chemistry.[13] While many coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is favored for its high efficiency, rapid reaction times, and ability to couple even sterically hindered amines and acids with minimal racemization.[14][]

Materials:

  • 3-(2-carboxy-4-substituted-phenyl)propanoic acid intermediate (1.0 eq)

  • Desired amine hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1N HCl, Saturated NaHCO₃, Brine

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid intermediate.

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine hydrochloride salt, followed by HATU.

  • Slowly add DIPEA to the stirring solution at room temperature. The base neutralizes the amine salt and facilitates the reaction.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via flash column chromatography.

Protocol 3.2: Phenyl Ring Functionalization via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction ideal for creating C(sp²)-C(sp²) bonds.[8][16] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it a cornerstone of modern drug discovery.[7]

Materials:

  • Aryl bromide or iodide intermediate (e.g., methyl 3-(2-bromo-6-aminocarbonylphenyl)propanoate) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • Toluene and Ethanol (e.g., 3:1 mixture)

Procedure:

  • In a flask, combine the aryl halide, arylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene/ethanol solvent mixture, followed by the 2M Na₂CO₃ solution.

  • Fit the flask with a reflux condenser and heat the mixture to 80-90 °C under an inert atmosphere.

  • Stir vigorously for 4-12 hours. Monitor the reaction by LC-MS until the starting aryl halide is consumed.

  • Cool the reaction to room temperature and dilute with water and EtOAc.

  • Separate the layers. Extract the aqueous layer with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to yield the biphenyl analog.

Purification and Characterization Protocols

Achieving high purity (typically >95%) is non-negotiable, as even minor impurities can confound biological data. A multi-step purification and rigorous analytical characterization process is essential.[17][18][19]

Protocol 4.1: High-Throughput Purification Workflow
  • Initial Assessment : Analyze the crude product using analytical HPLC-MS to determine the initial purity and identify the mass of the target compound.[20]

  • Bulk Impurity Removal : Perform automated flash chromatography on a silica gel column, using a gradient of solvents (e.g., hexanes/ethyl acetate or DCM/methanol) to separate the product from non-polar and highly polar impurities.

  • High-Purity Polishing : Subject the partially purified material to preparative reverse-phase HPLC (Prep-HPLC).[20] This is highly effective at separating the target compound from closely related structural isomers and by-products.

  • Fraction Analysis and Recovery : Analyze the collected fractions by LC-MS to identify those containing the pure product. Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation.

Protocol 4.2: Standard Characterization Suite

Every synthesized analog must be characterized to confirm its identity and purity.[21]

  • ¹H and ¹³C NMR Spectroscopy : Dissolve the final compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The proton signals should be sharp, integrate to the correct ratios, and exhibit the expected splitting patterns. The ¹³C spectrum should show the correct number of distinct carbon signals.[22][23]

  • High-Resolution Mass Spectrometry (HRMS) : Obtain an HRMS spectrum (e.g., via ESI-TOF) to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated theoretical mass.[21]

  • Analytical HPLC : Determine the final purity by analytical HPLC with UV detection at multiple wavelengths (e.g., 214 nm and 254 nm). The peak area of the product should be ≥95% of the total integrated peak area.

Analysis Type Purpose Acceptance Criteria
¹H NMR Structural ConfirmationSpectrum consistent with proposed structure
LC-MS Identity & Purity CheckCorrect [M+H]⁺; Purity ≥ 95%
HRMS Elemental CompositionMeasured mass ± 5 ppm of calculated mass

Biological Evaluation: Receptor Antagonist Studies

The ultimate goal is to determine the biological activity of the synthesized analogs. This is typically done through a tiered screening approach, starting with binding assays and progressing to functional assays for the most promising compounds.

Biological_Screening cluster_primary Primary Screen cluster_secondary Secondary / Functional Screen cluster_tertiary Follow-up Studies binding_assay Binding Assay (e.g., Radioligand Displacement) Determines binding affinity (IC₅₀/Kᵢ) functional_assay Cell-Based Functional Assay (e.g., cAMP inhibition) Confirms antagonist activity & determines functional potency (IC₅₀) binding_assay->functional_assay Potent Binders selectivity Selectivity Profiling (Test against related receptors) functional_assay->selectivity Confirmed Antagonists adme ADME/PK Studies (Metabolic stability, etc.) functional_assay->adme compound_library Synthesized Analog Library compound_library->binding_assay

Caption: Tiered screening cascade for antagonist identification.

Protocol 5.1: Radioligand Competition Binding Assay

Rationale: This assay directly measures the ability of a test compound to displace a known, radiolabeled ligand from the receptor. It is a robust and sensitive method for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of new analogs.[24][25]

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293-hEP3)

  • Radiolabeled ligand (e.g., [³H]-PGE₂)

  • Test compounds (serially diluted)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well filter plates (GF/C)

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, radiolabeled ligand (at a concentration near its Kₔ), and the test compound dilution.

  • Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of the plate through the pre-wetted filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.

  • Wash the filters quickly with ice-cold assay buffer (3x) to remove any remaining unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ using the Cheng-Prusoff equation.

Protocol 5.2: Cell-Based Functional Antagonist Assay (cAMP Inhibition)

Rationale: A binding assay alone cannot distinguish between an agonist (which activates the receptor) and an antagonist (which blocks activation).[26] A functional assay is required. For GPCRs that couple to Gᵢ (like the EP3 receptor), agonist stimulation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A functional antagonist will block this agonist-induced decrease.[24]

Materials:

  • Whole cells expressing the target receptor (e.g., CHO-hEP3)

  • Known receptor agonist (e.g., Sulprostone)

  • Forskolin (to stimulate basal cAMP production)

  • Test compounds (serially diluted)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the cells with the test compounds for 15-30 minutes. This allows the antagonist to bind to the receptor.

  • Prepare a solution containing the agonist at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect) and Forskolin.

  • Add the agonist/Forskolin solution to the wells and incubate for an additional 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Plot the cAMP levels against the concentration of the test compound. An antagonist will show a dose-dependent reversal of the agonist-induced cAMP drop.

  • Determine the functional IC₅₀ value from the resulting dose-response curve.

Analog ID Binding Kᵢ (nM) Functional IC₅₀ (nM) Notes
Lead-001 15.225.8Parent compound
Analog-A1 5.59.1Biphenyl modification improved potency
Analog-B1 18.130.2Tetrazole bioisostere maintained activity
Analog-C1 >1000>1000Inactive
(Note: Data is hypothetical and for illustrative purposes only)

Conclusion

The 3-(2-aminocarbonylphenyl)propanoic acid scaffold is a highly tractable platform for the discovery of novel receptor antagonists. A strategic approach that combines rational analog design with robust synthetic methodologies and a tiered biological screening cascade is critical for success. By systematically exploring the chemical space around the core scaffold using the protocols detailed in this guide, research teams can efficiently generate the necessary structure-activity relationship data to drive projects toward the identification of potent, selective, and drug-like clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-(2-Bromo-5-methoxyphenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Bromo-5-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemistry and make informed decisions to optimize your reaction conditions.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, can present challenges that may affect yield, purity, and scalability. This document outlines a reliable synthetic pathway, provides detailed experimental protocols, and addresses common issues encountered during the synthesis.

Recommended Synthetic Pathway

Based on our expertise and a review of the available literature, we recommend a multi-step synthesis starting from the commercially available and relatively inexpensive m-anisic acid. This pathway offers a logical progression with well-understood reactions, providing multiple points for optimization and troubleshooting.

Synthetic Pathway A m-Anisic Acid B 2-Bromo-5-methoxybenzoic Acid A->B Bromination (Br2, Acetic Acid) C (2-Bromo-5-methoxyphenyl)methanol B->C Reduction (e.g., LiAlH4) D 1-Bromo-2-(bromomethyl)-4-methoxybenzene C->D Bromination (e.g., PBr3) E Diethyl 2-((2-bromo-5-methoxyphenyl)methyl)malonate D->E Malonic Ester Synthesis (Diethyl malonate, NaOEt) F This compound E->F Hydrolysis & Decarboxylation (H3O+, Δ)

Caption: Recommended synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid

Reaction Principle: This step involves the electrophilic aromatic substitution of m-anisic acid. The methoxy group is an ortho-, para-director, and the carboxylic acid is a meta-director. The bromination occurs at the position ortho to the methoxy group and meta to the carboxylic acid group.

Procedure:

  • In a well-ventilated fume hood, dissolve m-anisic acid (1.0 eq) in glacial acetic acid.

  • Slowly add bromine (1.05 eq) to the solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-bromo-5-methoxybenzoic acid.[1]

Typical Reagent Quantities:

ReagentMolar Eq.Molecular WeightQuantity
m-Anisic Acid1.0152.15 g/mol 25.0 g
Glacial Acetic AcidSolvent-150 mL
Bromine1.05159.81 g/mol 8.8 mL
Water (for wash)--200 mL
Step 2: Reduction of 2-Bromo-5-methoxybenzoic Acid to (2-Bromo-5-methoxyphenyl)methanol

Reaction Principle: The carboxylic acid is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Procedure:

  • Carefully add a solution of 2-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous THF to a stirred suspension of LiAlH4 (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude (2-bromo-5-methoxyphenyl)methanol.

Step 3: Bromination of (2-Bromo-5-methoxyphenyl)methanol

Reaction Principle: The primary alcohol is converted to an alkyl bromide using a reagent like phosphorus tribromide (PBr3).

Procedure:

  • Dissolve (2-bromo-5-methoxyphenyl)methanol (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or diethyl ether at 0 °C under an inert atmosphere.

  • Slowly add PBr3 (0.5 eq) to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor by TLC. Once the starting material is consumed, carefully pour the reaction mixture over ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-2-(bromomethyl)-4-methoxybenzene.

Step 4 & 5: Malonic Ester Synthesis and Final Product Formation

Reaction Principle: This classic method is used to form a carboxylic acid from an alkyl halide.[2][3][4][5][6] The acidic α-hydrogen of diethyl malonate is deprotonated by a base to form an enolate, which then acts as a nucleophile to displace the bromide from 1-bromo-2-(bromomethyl)-4-methoxybenzene. Subsequent hydrolysis of the esters and decarboxylation of the resulting malonic acid derivative yields the final product.[2][3][4][5][6]

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

  • Then, add a solution of 1-bromo-2-(bromomethyl)-4-methoxybenzene (1.0 eq) in a minimal amount of absolute ethanol.

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and add an aqueous solution of a strong acid (e.g., HCl or H2SO4) until the solution is strongly acidic.

  • Heat the acidified mixture to reflux for an additional 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Troubleshooting and FAQs

Troubleshooting cluster_bromination Step 1: Bromination cluster_reduction Step 2: Reduction cluster_malonic Step 4/5: Malonic Ester Synthesis A Low Yield Incomplete reaction Multiple products A_sol Solutions: • Increase reaction time/temperature • Ensure high purity of starting material • Check bromine stoichiometry • Monitor for di-bromination A->A_sol B Low Yield Starting material remains B_sol Solutions: • Use fresh, anhydrous THF • Ensure LiAlH4 is not quenched prematurely • Increase reaction time or temperature • Check for ester formation side-reaction B->B_sol C Low Yield of Final Product C_sol Solutions: • Ensure complete formation of the enolate (use a strong, dry base) • Check for dialkylation of the malonic ester • Ensure complete hydrolysis and decarboxylation (sufficient acid and heat) C->C_sol

Caption: Common issues and solutions in the synthesis pathway.

Q1: I am getting a low yield in the initial bromination of m-anisic acid. What could be the cause?

A1: Low yields in this step are often due to incomplete reaction or the formation of side products.

  • Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature slightly. The purity of the starting m-anisic acid is also crucial.

  • Side Products: Over-bromination to form di-bromo species can occur. Ensure you are using the correct stoichiometry of bromine. The reaction should be conducted in a system protected from light to avoid radical side reactions.

Q2: The reduction of the carboxylic acid to the alcohol is sluggish. What can I do?

A2: The reduction with LiAlH4 should be quite efficient. If you are facing issues, consider the following:

  • Reagent Quality: LiAlH4 is extremely sensitive to moisture. Ensure you are using a fresh, unopened container or properly stored reagent. Your solvent (THF) must be anhydrous.

  • Reaction Conditions: Ensure the initial addition is done at 0 °C to control the exothermic reaction, but the subsequent reflux is necessary to drive the reaction to completion.

  • Alternative Reagents: If LiAlH4 continues to be problematic, consider using a borane-THF complex (B2H6/THF), which is also effective for reducing carboxylic acids and can sometimes be easier to handle.

Q3: The malonic ester synthesis step is not working well, and I see multiple spots on my TLC plate.

A3: The malonic ester synthesis is a powerful but nuanced reaction.

  • Base and Solvent: The success of this reaction hinges on the complete deprotonation of diethyl malonate. Sodium ethoxide in ethanol is a standard choice, but ensure your ethanol is absolute (anhydrous). Any water will quench the enolate.[4]

  • Dialkylation: A common side reaction is the dialkylation of the malonic ester, where a second molecule of your alkyl bromide reacts with the mono-alkylated product.[3] To minimize this, you can try using a slight excess of the diethyl malonate.

  • Incomplete Hydrolysis/Decarboxylation: The final step requires harsh conditions (strong acid and heat) to ensure both ester groups are hydrolyzed and the subsequent decarboxylation occurs. If this step is incomplete, you will have the di-acid or the ester-acid as byproducts.

Q4: What is a suitable method for purifying the final product, this compound?

A4: The final product is a solid carboxylic acid.

  • Recrystallization: This is often the most effective method for purification. A suitable solvent system would be a mixture of a solvent in which the compound is soluble when hot and insoluble when cold. Toluene, or a mixture of ethyl acetate and hexanes, are good starting points for screening.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the column.

Q5: Are there any alternative synthetic routes to consider?

A5: Yes, a notable alternative starts with the commercially available 2-bromo-5-methoxybenzaldehyde .[2][7][8]

  • Wittig or Horner-Wadsworth-Emmons Reaction: React the aldehyde with a phosphonium ylide (e.g., (carbethoxymethyl)triphenylphosphorane) or a phosphonate carbanion to form ethyl 3-(2-bromo-5-methoxyphenyl)acrylate.

  • Reduction of the Alkene: The double bond of the acrylate can be selectively reduced via catalytic hydrogenation (e.g., H2, Pd/C).

  • Ester Hydrolysis: The ethyl ester can then be hydrolyzed to the carboxylic acid using standard conditions (e.g., NaOH followed by acidic workup).

This route can be advantageous as it often involves milder conditions than the malonic ester synthesis.

Safety Precautions

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Lithium Aluminum Hydride (LiAlH4): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Handle strictly under an inert, anhydrous atmosphere. Quenching must be done carefully at low temperatures.

  • Phosphorus Tribromide (PBr3): Corrosive and reacts violently with water. Handle with care in a fume hood.

  • Sodium Metal: Reacts violently with water. Use in an anhydrous solvent and handle with forceps.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

References

Technical Support Center: Synthesis of 2-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this important synthetic intermediate. 2-Bromo-5-methoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds, including urolithin derivatives and other biologically active molecules.[1][2][3][] This guide offers practical, field-proven insights to help you navigate the common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2-bromo-5-methoxybenzoic acid?

A1: The most prevalent starting material is 3-methoxybenzoic acid.[1][5][6] An alternative, though less common, route involves the oxidation of 2-bromo-5-methoxybenzaldehyde.[7]

Q2: What are the typical brominating agents used in this synthesis?

A2: A variety of brominating agents can be employed, including liquid bromine (Br₂), N-Bromosuccinimide (NBS), and a combination of an alkali metal bromide (like KBr) and a bromate (like KBrO₃).[1][5][6] The choice of agent can influence the reaction's selectivity, yield, and safety profile.

Q3: What is a typical yield for this reaction?

A3: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. Reported yields range from 79% to over 93% under optimized conditions.[1][6]

Q4: Why is regioselectivity a concern in this synthesis?

A4: The methoxy group is an ortho-, para-directing group, while the carboxylic acid group is a meta-directing deactivator. This can lead to the formation of isomeric byproducts, particularly if the reaction conditions are not carefully controlled. The desired product is formed by bromination at the C-2 position, which is ortho to the carboxylic acid and para to the methoxy group.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-bromo-5-methoxybenzoic acid, providing potential causes and validated solutions.

Problem 1: Low Yield of 2-Bromo-5-methoxybenzoic Acid

Potential Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions.

  • Poor Quality of Reagents: The brominating agent or other reagents may be of low purity or have degraded.

  • Product Loss During Workup: Significant amounts of the product may be lost during extraction, washing, or purification steps.

Recommended Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.[1] Continue the reaction until the starting material is no longer detected or its concentration is minimal (e.g., ≤0.5%).[5]

  • Optimize Temperature: For bromination of 3-methoxybenzoic acid, a common temperature range is 25-35°C.[5] It is crucial to maintain the recommended temperature for the specific protocol being followed.

  • Ensure Reagent Quality: Use high-purity reagents. If using NBS, ensure it has been stored properly, as it can be sensitive to light and moisture.

  • Refine Workup and Purification: Optimize the pH during extraction to ensure the carboxylic acid is in the desired form (protonated for extraction into an organic solvent). When purifying by recrystallization, carefully select the solvent and control the cooling rate to maximize crystal formation and minimize loss in the mother liquor.[5]

Problem 2: Formation of Isomeric Byproducts

Potential Causes:

  • Lack of Regiocontrol: The directing effects of the methoxy and carboxylic acid groups can lead to bromination at other positions on the aromatic ring. Traditional methods using liquid bromine in acetic acid can sometimes result in poor directional selectivity.[1]

  • Harsh Reaction Conditions: High temperatures or highly reactive brominating agents can reduce the selectivity of the reaction.

Recommended Solutions:

  • Use of a Catalyst/Promoter System: Certain methods employ catalysts or promoters to enhance regioselectivity. For instance, using a combination of potassium bromide, potassium bromate, and red phosphorus in the presence of concentrated sulfuric acid has been shown to improve selectivity for the desired isomer.[1]

  • Control Reaction Temperature: Maintaining a consistent and optimal reaction temperature (e.g., 25-30°C) is critical for minimizing the formation of unwanted isomers.[1]

  • Purification: If isomeric byproducts are formed, purification by recrystallization is often necessary. Solvents such as ethanol, methanol, or isopropanol can be effective for this purpose.[1]

Problem 3: Product is Difficult to Purify/Has Low Purity

Potential Causes:

  • Presence of Unreacted Starting Material: Incomplete reaction will leave unreacted 3-methoxybenzoic acid in the crude product.

  • Formation of Multiple Byproducts: Besides isomers, other side reactions can lead to a complex mixture of products.

  • Ineffective Recrystallization: The chosen solvent may not be ideal for separating the desired product from impurities.

Recommended Solutions:

  • Ensure Complete Reaction: As mentioned previously, monitor the reaction to ensure full conversion of the starting material.

  • Optimize Recrystallization: Experiment with different solvents or solvent mixtures to find the optimal conditions for recrystallization. Common solvents for refining 2-bromo-5-methoxybenzoic acid include ethyl acetate, dichloromethane, methanol, ethanol, and isopropanol.[5] The process of dissolving the crude product at an elevated temperature (50-70°C) followed by slow cooling to a lower temperature (5-15°C) can significantly improve purity.[5]

  • Washing Steps: During the workup, washing the organic layer with solutions like sodium thiosulfate can help remove unreacted bromine, and washing with a bicarbonate solution can help separate the acidic product from non-acidic impurities.

Experimental Protocols

Protocol 1: Bromination of 3-Methoxybenzoic Acid using KBr/KBrO₃

This protocol is based on a method reported to have high selectivity and yield.[5]

Materials:

  • 3-Methoxybenzoic Acid

  • Potassium Bromide (KBr)

  • Potassium Bromate (KBrO₃)

  • Organic Acid (e.g., Acetic Acid)

  • Organic Solvent for Recrystallization (e.g., Ethanol)

Procedure:

  • In a reaction vessel, add the organic acid.

  • With stirring, add 3-methoxybenzoic acid, potassium bromide, and potassium bromate in order.

  • Maintain the temperature of the reaction mixture between 25-35°C.

  • Stir the reaction for approximately 12 hours.

  • Monitor the reaction progress by HPLC until the concentration of the starting material is ≤0.5%.

  • Once the reaction is complete, heat the solution to 50-70°C to ensure complete dissolution.

  • Slowly cool the solution to 5-15°C to induce crystallization.

  • Filter the crude product and wash the wet cake.

  • To purify, dissolve the crude product in a suitable organic solvent (e.g., ethanol) by heating to 50-70°C.

  • Allow the solution to cool slowly to 5-15°C and crystallize for 5-10 hours.

  • Filter the purified product and dry under vacuum at 60-70°C for 24 hours.

Data Presentation:

ParameterValueReference
Starting Material3-Methoxybenzoic Acid[5]
Brominating SystemKBr/KBrO₃[5]
SolventOrganic Acid[5]
Reaction Temperature25-35°C[5]
Typical YieldHigh (specific % not stated)[5]
PurityHigh (specific % not stated)[5]
Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes NBS as the brominating agent, which can be easier to handle than liquid bromine.[1]

Materials:

  • 3-Methoxybenzoic Acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane

  • Concentrated Sulfuric Acid

  • Potassium Bromide (cocatalyst)

  • Red Phosphorus (bromination initiator)

  • Ethanol (for recrystallization)

Procedure:

  • To a four-neck flask, add dichloromethane, 3-methoxybenzoic acid, concentrated sulfuric acid, potassium bromide, and red phosphorus in sequence.

  • Begin stirring and add N-bromosuccinimide at 25°C.

  • Control the reaction temperature between 25-30°C.

  • Allow the reaction to proceed for 3 hours.

  • Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Pour the reaction mixture into ice water to quench the reaction.

  • Recover the dichloromethane under reduced pressure.

  • Filter the mother liquor.

  • Recrystallize the crude product from ethanol to obtain pure 2-bromo-5-methoxybenzoic acid.

Data Presentation:

ParameterValueReference
Starting Material3-Methoxybenzoic Acid (0.1 mol)[1]
Brominating AgentN-Bromosuccinimide (0.15 mol)[1]
SolventDichloromethane (75g)[1]
AdditivesConc. H₂SO₄ (30mL), KBr (0.01mol), Red P (0.01mol)[1]
Reaction Temperature25-30°C[1]
Yield93.4%[1]
Purity99.1%[1]

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_product Product 3-Methoxybenzoic_Acid 3-Methoxybenzoic Acid Electrophilic_Aromatic_Substitution Arenium Ion Intermediate 3-Methoxybenzoic_Acid->Electrophilic_Aromatic_Substitution 1. Electrophilic Attack Brominating_Agent Brominating Agent (e.g., Br+ generated in situ) Brominating_Agent->Electrophilic_Aromatic_Substitution 2-Bromo-5-methoxybenzoic_Acid 2-Bromo-5-methoxybenzoic Acid Electrophilic_Aromatic_Substitution->2-Bromo-5-methoxybenzoic_Acid 2. Deprotonation

Caption: Electrophilic aromatic substitution mechanism for the bromination of 3-methoxybenzoic acid.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Purity Issue check_completion Is the reaction complete? (TLC/HPLC) start->check_completion extend_reaction Increase reaction time and/or adjust temperature. check_completion->extend_reaction No check_byproducts Are there significant byproducts? (TLC/HPLC/NMR) check_completion->check_byproducts Yes extend_reaction->check_completion optimize_conditions Optimize reaction conditions: - Temperature - Reagent stoichiometry - Catalyst system check_byproducts->optimize_conditions Yes purification_issue Is the issue in purification? check_byproducts->purification_issue No solution Improved Yield and Purity optimize_conditions->solution optimize_purification Optimize purification: - Recrystallization solvent - Cooling rate - Washing steps purification_issue->optimize_purification Yes purification_issue->solution No optimize_purification->solution

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Troubleshooting common side reactions in the synthesis of brominated phenylpropanoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of brominated phenylpropanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. The following content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Introduction

Brominated phenylpropanoic acids are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Their synthesis, while conceptually straightforward, is often plagued by a variety of side reactions that can complicate purification, reduce yields, and lead to inconsistent results. This guide provides in-depth, field-proven insights into troubleshooting these common issues, grounded in mechanistic principles and supported by authoritative references.

Frequently Asked Questions (FAQs)
General Troubleshooting

Question 1: My reaction is complete, but I have a complex mixture of products that is difficult to separate. What is the first step in troubleshooting this?

Answer: A complex product mixture indicates a lack of reaction selectivity, the presence of impurities in the starting materials, or suboptimal reaction conditions. The first step is to systematically identify the components of your mixture.

Troubleshooting Workflow:

  • Characterize the Mixture: Use techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to identify the major components of your crude product.

  • Identify Side Products: Compare the spectral data of your side products with known potential impurities and byproducts. Common side products include polybrominated species, isomers (positional or stereoisomers), and products of decarboxylation or esterification.

  • Consult the Guide: Once you have a hypothesis about the identity of the major side products, use the relevant sections of this guide to understand their formation mechanism and how to prevent them.

  • Optimize Reaction Conditions: Based on your findings, systematically adjust one reaction parameter at a time (e.g., temperature, reaction time, solvent, stoichiometry of reagents) to favor the formation of the desired product.

Below is a general troubleshooting workflow to guide your process.

Troubleshooting_Workflow start Complex Product Mixture Obtained char Characterize Mixture (TLC, NMR, MS) start->char identify Identify Side Products char->identify consult Consult Specific Troubleshooting Guide Sections identify->consult optimize Systematically Optimize Reaction Conditions consult->optimize optimize->char Re-evaluate if unsuccessful end Successful Synthesis optimize->end

Caption: A general workflow for troubleshooting complex product mixtures.

Specific Side Reactions and Issues
1. Issues in the Bromination of Cinnamic Acid Derivatives

The addition of bromine across the double bond of cinnamic acid to form 2,3-dibromo-3-phenylpropanoic acid is a foundational reaction. However, several issues can arise.

Question 2: I am trying to synthesize 2,3-dibromo-3-phenylpropanoic acid from trans-cinnamic acid, but my yield is low and the melting point of my product is broad. What is happening?

Answer: This issue commonly points to the formation of a mixture of stereoisomers. The addition of bromine to an alkene can proceed through different mechanisms, leading to different stereochemical outcomes.[1]

  • Causality: The reaction of bromine with trans-cinnamic acid typically proceeds via an anti-addition mechanism, involving a bromonium ion intermediate. This leads to the formation of the erythro diastereomer (a pair of enantiomers: (2R,3S) and (2S,3R)).[2] However, under certain conditions, syn-addition can occur, leading to the threo diastereomer (another pair of enantiomers: (2R,3R) and (2S,3S)).[3] These diastereomers have different physical properties, including melting points and solubility, which can make purification difficult and lead to broad melting point ranges. The erythro and threo dibromides have melting points separated by more than 100°C, which can be a useful diagnostic tool.[1]

Troubleshooting Steps:

  • Determine Stereochemistry: The most effective way to identify your product is by its melting point. The erythro diastereomer typically melts at around 204°C, while the threo diastereomer melts at approximately 95°C.[4]

  • Solvent Choice: The choice of solvent can influence the stereochemical outcome. Acetic acid is a common solvent that favors the anti-addition pathway.[1]

  • Purification: Recrystallization is often effective for separating diastereomers. A mixed solvent system of ethanol and water can be used to purify the crude product.[4]

Preventative Measures:

  • Control Reaction Temperature: Running the reaction at a controlled, lower temperature can enhance the selectivity for the anti-addition product.

  • Use a Reliable Bromine Source: While elemental bromine is often used, it is highly volatile and toxic.[4] Pyridinium tribromide can be a safer and more manageable source of bromine that is generated in situ.[4]

Question 3: During the hydrobromination of cinnamic acid with HBr, I've isolated a significant amount of a byproduct that is not the expected 3-bromo-3-phenylpropanoic acid. What could it be?

Answer: A likely byproduct in the reaction of HBr with cinnamic acid, especially in the presence of oxygen, is ω-bromoacetophenone.[5]

  • Mechanistic Insight: This side reaction proceeds through a free radical mechanism. In the presence of oxygen, a radical intermediate can form, which, instead of reacting with HBr to give the expected product, reacts with oxygen. This ultimately leads to the formation of ω-bromoacetophenone and the loss of carbon dioxide.[5]

Troubleshooting Steps:

  • Exclude Oxygen: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the formation of radical species.

  • Use Fresh Solvents: Peroxides in older ether-based solvents can initiate radical reactions. Ensure your solvents are freshly distilled or purchased from a reliable source.

  • Purification: The desired product, 3-bromo-3-phenylpropanoic acid, is sensitive to water and should be recrystallized from an anhydrous solvent like dry carbon disulfide.[6] Cinnamic acid is soluble in cold carbon disulfide, while the product is only slightly soluble, aiding in purification.[6]

Cinnamic_Acid_Bromination_Pathways sub Cinnamic Acid ionic Ionic Mechanism (Markovnikov Addition) sub->ionic HBr (no O2) radical Radical Mechanism (Anti-Markovnikov Intermediate) sub->radical HBr (with O2) product_desired 3-Bromo-3-phenylpropanoic acid ionic->product_desired Desired Pathway product_side ω-Bromoacetophenone + CO2 radical->product_side Side Reaction Pathway

Caption: Competing pathways in the hydrobromination of cinnamic acid.

2. Issues with Bromination of the Aromatic Ring

Question 4: I am attempting to brominate the phenyl ring of phenylpropanoic acid, but I am getting a mixture of mono- and di-brominated products. How can I improve the selectivity for mono-bromination?

Answer: Over-bromination, or polybromination, is a common side reaction in electrophilic aromatic substitution when the aromatic ring is activated.

  • Causality: The introduction of a bromine atom onto the phenyl ring is an activating group (ortho-, para-directing), making the ring more susceptible to further bromination than the starting material. This can lead to the formation of di- or even tri-brominated products.

Troubleshooting and Prevention:

ParameterRecommendation to Favor Mono-brominationRationale
Stoichiometry Use a slight excess of the aromatic compound relative to the brominating agent (e.g., 1.5-2 moles of aromatic per mole of bromic acid).[7]Limits the amount of available bromine to react a second time.
Reaction Time Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.Prevents the product from being exposed to the brominating agent for an extended period.
Temperature Perform the reaction at the lowest effective temperature.[8]Decreases the rate of the second bromination reaction, which typically has a higher activation energy.
Solvent The use of trifluoroacetic acid as a solvent can help avoid polybromination compared to stronger acids like sulfuric acid.[9]Trifluoroacetic acid can moderate the reactivity of the brominating agent.
Brominating Agent Use a milder brominating agent. N-Bromosuccinimide (NBS) in the presence of an acid catalyst is often more selective than elemental bromine.[9]NBS provides a slow, steady concentration of bromine, which can improve selectivity.
3. Issues with the Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a bromine atom onto an aromatic ring, starting from an aniline derivative.[10] However, it is notoriously sensitive to reaction conditions.

Question 5: My Sandmeyer reaction to convert an aminophenylpropanoic acid to a bromophenylpropanoic acid is failing or giving very low yields. What are the most common points of failure?

Answer: The Sandmeyer reaction has two critical stages: the formation of the diazonium salt (diazotization) and the copper(I)-catalyzed conversion to the aryl bromide.[11] Failure can occur at either stage.

Common Issues and Troubleshooting:

  • Incomplete Diazotization:

    • Problem: The initial amine is not fully converted to the diazonium salt.

    • Troubleshooting:

      • Temperature Control: Maintain the temperature strictly between 0-5°C. Diazonium salts are unstable and decompose at higher temperatures.[12]

      • Acid Concentration: Use at least 2.5-3.0 equivalents of acid (e.g., HBr) to ensure the reaction medium is sufficiently acidic.[12]

      • Nitrite Addition: Add the sodium nitrite solution slowly and below the surface of the reaction mixture to prevent localized heating and decomposition of nitrous acid.

  • Premature Decomposition of the Diazonium Salt:

    • Problem: The diazonium salt decomposes before it can react with the copper(I) bromide.

    • Troubleshooting:

      • Use Immediately: The diazonium salt solution should be used immediately after preparation. Do not store it.[12]

      • Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) bromide solution to manage the exothermic reaction and evolution of nitrogen gas.

  • Catalyst Inactivity:

    • Problem: The copper(I) bromide catalyst is oxidized or impure.

    • Troubleshooting:

      • Use Fresh CuBr: Copper(I) salts can oxidize to inactive copper(II) salts upon exposure to air. Use freshly prepared or purchased CuBr.[12]

      • Ensure Correct Halide: For bromination, ensure you are using copper(I) bromide (CuBr), not other copper salts.[12]

4. Other Common Side Reactions

Question 6: My reaction is performed in an alcohol solvent under acidic conditions, and I'm seeing a byproduct with a different NMR spectrum, suggesting the loss of the carboxylic acid proton. What is this?

Answer: You are likely observing esterification, a common side reaction when carboxylic acids are heated in the presence of an alcohol and an acid catalyst.[13]

  • Mechanism: This is a classic Fischer esterification, where the alcohol acts as a nucleophile and attacks the protonated carbonyl of the carboxylic acid.[13] The reaction is an equilibrium, and the presence of excess alcohol can drive it towards the ester product.[13] N-bromosuccinimide (NBS) has also been shown to catalyze the esterification of carboxylic acids.[14][15]

Preventative Measures:

  • Solvent Choice: If possible, switch to an aprotic solvent that will not react with the carboxylic acid (e.g., dichloromethane, tetrahydrofuran).

  • Temperature Control: Perform the reaction at a lower temperature to minimize the rate of esterification.

  • Anhydrous Conditions: Ensure your reaction is free from water, as this can participate in the equilibrium.

Question 7: I am observing the evolution of a gas from my reaction mixture and my final product is missing the carboxylic acid group. What is happening?

Answer: This is a classic sign of decarboxylation, the loss of CO2 from the carboxylic acid.

  • Causality: While simple carboxylic acids are generally stable, decarboxylation can be promoted by certain structural features or reaction conditions. For example, the Hunsdiecker reaction is a method for decarboxylative bromination, where a silver salt of the carboxylic acid reacts with bromine.[16] This process can sometimes occur as an unwanted side reaction under oxidative conditions.

Preventative Measures:

  • Avoid Harsh Conditions: High temperatures and strongly oxidizing or reducing conditions can promote decarboxylation.

  • Protecting Groups: In multi-step syntheses, it may be necessary to protect the carboxylic acid group (e.g., as an ester) before performing reactions that could induce decarboxylation. The ester can then be hydrolyzed in a later step.[17]

Experimental Protocols
Protocol 1: Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid via Bromination of trans-Cinnamic Acid

This protocol is adapted from established laboratory procedures.[4][18]

Materials:

  • trans-Cinnamic acid

  • Pyridinium tribromide

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Vacuum filtration apparatus

Procedure:

  • In a fume hood, add 8.0 mmol of trans-cinnamic acid to a 50 mL round-bottom flask.[4]

  • Add 4.0 mL of glacial acetic acid and a magnetic stir bar.

  • Add 8.0 mmol of pyridinium tribromide to the flask.[4]

  • Assemble a reflux apparatus and heat the mixture to 60°C with stirring for approximately 1 hour.[4] Monitor the reaction for a color change from reddish-orange to colorless, indicating the consumption of bromine.

  • After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath to precipitate the crude product.

  • Collect the crude product by vacuum filtration. Wash the crystals with a small amount of cold deionized water.

  • Purify the product by recrystallization using a mixed solvent system of ethanol and water.[4] a. Dissolve the crude product in a minimum amount of hot ethanol. b. Add hot water dropwise until the solution becomes cloudy. c. Reheat the solution until it is clear again (add a few drops of hot ethanol if necessary). d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration and allow them to air dry.

References

Technical Support Center: Purification of 3-(2-Bromo-5-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-(2-Bromo-5-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in scientific principles and practical experience.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purification, however, can be challenging due to the presence of structurally similar impurities and its susceptibility to certain side reactions. This guide provides in-depth technical assistance to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product during recrystallization. What are the likely causes and how can I optimize the process?

Answer:

Low recovery during recrystallization is a common issue and can stem from several factors. The key is to understand the solubility profile of your compound.

  • Causality:

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

    • Using an Excessive Amount of Solvent: Using more solvent than necessary to dissolve the crude product will also lead to a greater amount of the compound remaining in solution upon cooling.

    • Premature Crystallization: If the solution cools too quickly, the product may precipitate out as a fine powder or an oil, trapping impurities and leading to apparent low yield upon subsequent washing steps.

    • Presence of Impurities Inhibiting Crystallization: Certain impurities can interfere with the crystal lattice formation, preventing the desired compound from crystallizing efficiently.

  • Troubleshooting & Optimization:

    • Systematic Solvent Screening: Conduct small-scale solubility tests with a variety of solvents. Common choices for aromatic carboxylic acids include ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes.[1]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Once at room temperature, you can further increase the yield by cooling the flask in an ice bath.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

    • Consider a Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the mixture until it is clear again and allow it to cool slowly. A common combination for compounds like this is ethyl acetate/hexanes.

Issue 2: Persistent Impurities After Recrystallization

Question: Despite multiple recrystallizations, I am unable to remove a persistent impurity. How can I identify and remove it?

Answer:

The presence of a stubborn impurity often indicates that it has very similar physicochemical properties to your target compound.

  • Potential Impurities & Their Origin:

    • Isomeric Impurities: During the synthesis, bromination of the aromatic ring can sometimes lead to the formation of isomers, such as 3-(4-bromo-5-methoxyphenyl)propanoic acid or 3-(2,4-dibromo-5-methoxyphenyl)propanoic acid. These isomers will have very similar solubility profiles.

    • Starting Material: Incomplete reaction can leave unreacted starting material, 3-(5-methoxyphenyl)propanoic acid, in your crude product.

    • Debrominated Product: Depending on the reaction and workup conditions, some debromination might occur, leading to the presence of 3-(5-methoxyphenyl)propanoic acid.

    • Decarboxylation Product: Although less common for this specific structure under normal conditions, some decarboxylation to form 1-bromo-4-methoxy-2-ethylbenzene might occur, especially if the purification involves high temperatures.[2][3]

  • Troubleshooting & Optimization:

    • Analytical Characterization: Use techniques like HPLC, LC-MS, and NMR to identify the impurity.[4][5] Comparing the spectra of your purified product with known standards of potential impurities is the most definitive approach.

    • Alternative Purification Technique: If recrystallization is ineffective, column chromatography is the next logical step. The difference in polarity between your product and the impurity, even if slight, can often be exploited for separation on a silica gel column.[6][7]

    • Chemical Treatment: In some cases, a chemical wash during the workup can remove specific impurities. For example, if you have unreacted acidic starting materials with different pKa values, a carefully controlled pH extraction might be selective.

Issue 3: Poor Separation During Column Chromatography

Question: My compound and an impurity are co-eluting during column chromatography. How can I improve the separation?

Answer:

Achieving good separation in column chromatography depends on optimizing the mobile phase, stationary phase, and loading technique.[8]

  • Causality:

    • Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to elute quickly without proper separation, or too low, resulting in very slow elution and band broadening.

    • Column Overloading: Loading too much crude product onto the column will lead to broad bands and poor separation.

    • Improper Column Packing: Channels or cracks in the silica gel bed will result in an uneven flow of the mobile phase and poor separation.

  • Troubleshooting & Optimization:

    • TLC Optimization: Before running a column, always determine the optimal solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired compound.[6] For polar compounds like carboxylic acids, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[9]

    • Solvent System Modification:

      • To increase the polarity of the eluent, increase the proportion of the more polar solvent.

      • For carboxylic acids, adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase can help to reduce tailing and improve peak shape by keeping the carboxylic acid protonated.

    • Gradient Elution: Start with a less polar solvent system to elute the less polar impurities and gradually increase the polarity to elute your product and then any more polar impurities.

    • Proper Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. For less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica gel before loading it onto the column) is highly recommended.[8]

    • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

Parameter Recommendation for this compound
Stationary Phase Silica Gel (230-400 mesh for flash chromatography)[6]
Mobile Phase (Initial Screening) Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1) with 0.5% Acetic Acid
Sample Loading Dry loading is preferred for better resolution.
Elution Gradient elution, starting with a low polarity mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically a solid.[10] The color can range from white to off-white or light yellow. Significant color may indicate the presence of impurities.

Q2: Can the methoxy group be cleaved during purification?

A2: Yes, under strongly acidic conditions and with certain reagents, the aryl methyl ether can be cleaved to a phenol.[11] Reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) at elevated temperatures are known to facilitate this reaction.[12][13][14][15] Therefore, it is crucial to avoid these conditions during purification unless this transformation is intended. Standard purification techniques like recrystallization and silica gel chromatography with mildly acidic mobile phases are generally safe.

Q3: Is decarboxylation a concern during the purification of this compound?

A3: Decarboxylation is the loss of the carboxylic acid group as carbon dioxide.[2] For simple aromatic propanoic acids, this reaction typically requires high temperatures.[16][17] However, the presence of a β-carbonyl group significantly facilitates decarboxylation.[3] Since this compound is a β-aryl propanoic acid and does not have a β-keto group, it is relatively stable to decarboxylation under standard purification conditions. Nevertheless, prolonged heating at very high temperatures should be avoided.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and detecting trace impurities.[4][5] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Coupled with LC or GC, MS can help to identify the molecular weights of any impurities, aiding in their identification.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., ethyl acetate). If it dissolves immediately at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. If it dissolves when hot, it is a potentially good solvent. Allow it to cool to see if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate with 0.5% acetic acid) to find a system that gives an Rf of ~0.25 for the desired product.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column (dry loading).

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Logical Troubleshooting Workflow for Purification

G start Crude Product recrystallization Attempt Recrystallization start->recrystallization is_pure_recryst Is Product Pure and Yield Acceptable? recrystallization->is_pure_recryst end Pure Product is_pure_recryst->end Yes column_chrom Perform Column Chromatography is_pure_recryst->column_chrom No optimize_recryst Optimize Recrystallization: - Change solvent - Slow cooling - Use less solvent is_pure_recryst->optimize_recryst Low Yield is_pure_column Is Product Pure? column_chrom->is_pure_column is_pure_column->end Yes optimize_column Optimize Chromatography: - Change solvent system - Use gradient elution - Dry loading is_pure_column->optimize_column No optimize_recryst->recrystallization optimize_column->column_chrom

Caption: A decision tree for the purification of this compound.

References

Identification and characterization of impurities in 3-(2-Bromo-5-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the identification and characterization of impurities in 3-(2-Bromo-5-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the analysis of this compound.

I. Understanding the Impurity Landscape

Impurities in an Active Pharmaceutical Ingredient (API) like this compound can originate from various sources, including the synthetic route (process-related impurities) and degradation of the API over time (degradation products). A thorough understanding of these impurities is critical for ensuring the safety and efficacy of the final drug product.

A. Potential Process-Related Impurities

A plausible synthetic route for this compound involves a two-step process:

  • Perkin Reaction: Condensation of 2-bromo-5-methoxybenzaldehyde with acetic anhydride in the presence of a base to form 3-(2-Bromo-5-methoxyphenyl)acrylic acid (also known as 2-bromo-5-methoxycinnamic acid).[1][2][3][4][5]

  • Hydrogenation: Reduction of the acrylic acid intermediate to the final propanoic acid product using a catalyst such as palladium on carbon (Pd/C).[6][7][8][9]

Based on this synthetic pathway, the following process-related impurities can be anticipated:

  • Impurity A (Starting Material): 2-bromo-5-methoxybenzaldehyde

  • Impurity B (Intermediate): 3-(2-Bromo-5-methoxyphenyl)acrylic acid

  • Impurity C (Over-reduction): 3-(5-Methoxyphenyl)propanoic acid (de-brominated product)

  • Impurity D (Isomeric Impurity): Positional isomers of the starting material or final product, depending on the purity of the initial reagents.

II. Analytical Strategy for Impurity Profiling

A multi-faceted analytical approach is essential for the comprehensive identification and characterization of impurities. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the workhorse for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.

A. Recommended Analytical Workflow

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample API Sample Dissolution Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.45 µm PTFE filter Dissolution->Filtration HPLC_DAD HPLC-DAD Analysis (Quantification) Filtration->HPLC_DAD LC_MS LC-MS/MS Analysis (Identification) Filtration->LC_MS NMR NMR Spectroscopy (Structure Elucidation) Filtration->NMR Quantification Quantify Impurities HPLC_DAD->Quantification Identification Identify Impurities LC_MS->Identification Characterization Characterize Structure NMR->Characterization

Caption: Analytical workflow for impurity profiling.

III. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of this compound and its impurities.

A. HPLC Analysis Troubleshooting

Q1: I am observing peak tailing for the main peak and some impurity peaks. What could be the cause and how can I fix it?

A1: Peak tailing for acidic compounds like propanoic acid derivatives is a common issue in reversed-phase HPLC.

  • Causality: The primary cause is often secondary interactions between the acidic analyte and free silanol groups on the silica-based stationary phase. At a mobile phase pH close to the pKa of the carboxylic acid, the analyte exists in both ionized and non-ionized forms, leading to mixed-mode retention and peak tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of the mobile phase to at least 2 pH units below the pKa of the carboxylic acid will ensure it is fully protonated and interacts more uniformly with the stationary phase. A pH of 2.5-3.0 is a good starting point.

    • Use a Different Column: Consider using a column with a highly inert stationary phase, such as one with end-capping to minimize exposed silanol groups.

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

    • Ensure Proper Dissolution: The sample should be fully dissolved in the mobile phase or a weaker solvent to prevent on-column precipitation.

Q2: I am seeing a new, unexpected peak in my chromatogram that is not present in my reference standard. How do I identify it?

A2: An unexpected peak could be a new impurity, a degradation product, or an artifact.

  • Initial Steps:

    • Blank Injection: Inject your diluent (blank) to ensure the peak is not coming from your solvent or the system itself.

    • System Suitability: Check your system suitability parameters to ensure the HPLC system is performing correctly.

  • Identification Workflow:

    • LC-MS Analysis: The most effective way to identify an unknown peak is to perform LC-MS analysis. The mass-to-charge ratio (m/z) will provide the molecular weight of the unknown compound.

    • MS/MS Fragmentation: Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns. This data can be used to piece together the structure of the impurity.

    • Forced Degradation Studies: If you suspect the peak is a degradation product, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate the impurity.[10] This can help confirm its identity and understand its formation pathway.

Q3: My retention times are shifting between injections. What should I check?

A3: Retention time variability can be caused by several factors related to the HPLC system and mobile phase.[11]

  • Potential Causes & Solutions:

    • Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are using an online mixer, ensure it is functioning correctly.[11]

    • Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.

    • Pump Performance: Check for leaks in the pump and ensure a stable flow rate.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.

B. Sample Preparation FAQs

Q1: What is the best solvent to dissolve my this compound sample for HPLC analysis?

A1: The ideal solvent is one that completely dissolves the sample and is compatible with the mobile phase. A good starting point is a mixture of acetonitrile and water, similar in composition to your initial mobile phase conditions. This minimizes solvent effects that can distort peak shape.

Q2: Do I need to filter my samples before injection?

A2: Yes, it is highly recommended to filter all samples through a 0.45 µm or 0.22 µm filter before injection. This prevents particulates from clogging the column frit and damaging the injector.[12]

IV. Detailed Experimental Protocols

A. HPLC-DAD Method for Quantification
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 80
    25 80
    25.1 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Diode Array Detector (DAD) at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile/Water (50:50).

B. LC-MS/MS Method for Identification
  • LC System: Use the same HPLC conditions as above.

  • Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer is recommended.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally suitable for carboxylic acids.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 100-500

  • Data Acquisition: Full scan for initial identification, followed by product ion scan (MS/MS) of the parent ions of interest for structural elucidation.

C. Forced Degradation Protocol
  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80 °C for 24 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample in solution to UV light (254 nm) and visible light for 7 days.

V. Characterization of Potential Impurities

A. Predicted Impurities and Their Characteristics
Impurity IDStructureNamePotential OriginExpected m/z [M-H]⁻
API This compound-257.0/259.0
A 2-bromo-5-methoxybenzaldehydeStarting Material213.0/215.0
B 3-(2-Bromo-5-methoxyphenyl)acrylic acidIntermediate255.0/257.0
C 3-(5-Methoxyphenyl)propanoic acidOver-reduction179.1
D 3-(2-Bromo-5-hydroxyphenyl)propanoic acidDegradation (Demethylation)243.0/245.0
B. NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of impurities.[13][14][15]

  • ¹H NMR of this compound:

    • Aromatic protons will show characteristic splitting patterns in the range of 6.5-7.5 ppm.

    • The methoxy group will appear as a singlet around 3.8 ppm.

    • The two methylene groups of the propanoic acid chain will appear as triplets around 2.6 and 2.9 ppm.

  • Key NMR Signals for Impurity Identification:

    • Impurity A: Presence of an aldehyde proton signal around 10 ppm.

    • Impurity B: Presence of vinylic proton signals in the aromatic region, indicating the double bond.

    • Impurity C: Absence of the bromine splitting pattern and a simpler aromatic proton pattern.

    • Impurity D: Absence of the methoxy singlet and the presence of a broad hydroxyl proton signal.

VI. Visualization of Impurity Formation

Impurity Formation Pathways cluster_process Process-Related Impurities cluster_degradation Degradation Impurities SM Impurity A (2-bromo-5-methoxybenzaldehyde) Intermediate Impurity B (2-bromo-5-methoxycinnamic acid) SM->Intermediate Perkin Reaction API 3-(2-Bromo-5-methoxyphenyl) propanoic acid Intermediate->API Hydrogenation OverReduction Impurity C (3-(5-Methoxyphenyl)propanoic acid) API->OverReduction Over-reduction Demethylation Impurity D (3-(2-Bromo-5-hydroxyphenyl) propanoic acid) API->Demethylation Acid/Heat Stress

Caption: Potential formation pathways of impurities.

VII. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Overcoming steric hindrance in reactions involving 2-bromo substituted phenyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals. This resource is designed to provide expert insights and practical solutions for overcoming one of the most common and frustrating challenges in modern synthetic chemistry: steric hindrance in reactions involving 2-bromo substituted phenyl derivatives. The presence of substituents ortho to the bromine atom dramatically alters reactivity, often leading to failed or low-yielding reactions. This guide provides in-depth troubleshooting advice and robust protocols to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of steric hindrance in ortho-substituted aryl bromides and its impact on common synthetic transformations.

Q1: Why are 2-bromo substituted phenyl derivatives so challenging to work with in cross-coupling reactions?

A1: The primary issue is steric hindrance. A substituent at the ortho-position (the carbon adjacent to the C-Br bond) physically obstructs the approach of the metal catalyst to the carbon-bromine bond. This impedes the crucial initial oxidative addition step in typical palladium-catalyzed cross-coupling cycles, which is often the rate-limiting step.[1] Furthermore, after the catalytic cycle has proceeded, the bulky groups can also hinder the final reductive elimination step that forms the desired product and regenerates the active catalyst.[2]

Q2: Which specific reaction steps are most affected by this steric bulk?

A2: Two key elementary steps in the catalytic cycle are most affected:

  • Oxidative Addition: The metal center (e.g., Pd(0)) must insert itself into the C-Br bond. An ortho-substituent acts as a "gatekeeper," increasing the activation energy for this process.

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the metal center must be in a cis orientation to be eliminated together. Bulky ortho-substituents can disfavor the required conformation, slowing down this step and potentially leading to side reactions.[2][3]

Q3: Are all cross-coupling reactions equally sensitive to this issue?

A3: No, their sensitivity varies.

  • Suzuki-Miyaura Coupling: Can be highly sensitive, as the transmetalation step involving the boronic acid can also be slowed by steric hindrance on either coupling partner.[4]

  • Buchwald-Hartwig Amination: This reaction is notoriously difficult with sterically hindered substrates, often requiring highly specialized ligand systems to achieve good yields.[5][6]

  • Sonogashira Coupling: While still challenging, the linear geometry of the alkyne coupling partner can sometimes make it more tolerant of steric bulk compared to reactions involving bulkier nucleophiles.[7]

Q4: Beyond palladium catalysis, what other strategies exist?

A4: While palladium catalysis is the most common approach, other strategies can circumvent the issue:

  • Grignard Reagent Formation: Converting the 2-bromoaryl into a Grignard reagent (Ar-MgBr) fundamentally changes its reactivity from electrophilic to nucleophilic. This reagent can then be used with various electrophiles.[1][8]

  • Nickel Catalysis: Nickel-based catalysts are often more cost-effective and can exhibit different reactivity profiles. For some sterically demanding couplings, nickel catalysts have proven to be more effective than their palladium counterparts.[9][10]

  • C-H Activation: In some cases, a directing group can be used to facilitate C-H activation at a specific position, offering an alternative route to functionalization.[11][12]

Troubleshooting Guide: Common Cross-Coupling Reactions

This section is formatted to address specific problems you may encounter during your experiments.

Issue 1: My Suzuki-Miyaura coupling with a di-ortho-substituted aryl bromide (e.g., 2-bromomesitylene) is failing or giving very low yield.

This is a classic challenge. The combination of steric bulk on both the aryl bromide and potentially the boronic acid partner requires a highly active and robust catalyst system.

Probable Causes & Solutions

Probable CauseScientific Rationale & Recommended Solution
Ineffective Ligand Standard ligands like PPh₃ are too small and not electron-rich enough to promote oxidative addition with hindered substrates. Solution: Switch to a bulky, electron-rich monophosphine ligand. These ligands stabilize the monomeric Pd(0) species and have large "cone angles" that facilitate both oxidative addition and reductive elimination.[13][14] Screen a panel of state-of-the-art ligands.
Suboptimal Base A weak base (e.g., Na₂CO₃) may not be strong enough to promote the transmetalation step efficiently, especially if the boronic acid is also hindered. Solution: Use a stronger base. K₃PO₄ and Cs₂CO₃ are excellent choices for Suzuki couplings. For extremely challenging substrates, a fluoride source (e.g., CsF, KF) can be effective.
Low Reaction Temperature The activation energy for the oxidative addition of sterically hindered aryl bromides is high. Room temperature conditions are often insufficient. Solution: Increase the reaction temperature. Solvents like toluene or dioxane allow for higher temperatures (80-110 °C), which can significantly increase the reaction rate.[15] Monitor for potential side reactions like hydrodehalogenation at elevated temperatures.
Catalyst Deactivation The active Pd(0) species can be sensitive to oxygen. Incomplete degassing can lead to catalyst oxidation and deactivation. Solution: Ensure rigorous inert atmosphere techniques. Degas the solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use a pre-catalyst that is more air-stable.
Recommended Ligands for Sterically Hindered Suzuki-Miyaura Couplings
Ligand FamilyExamplesKey Features & Use Cases
Buchwald Biarylphosphines XPhos, SPhos, RuPhosThe gold standard for many challenging couplings. Highly active, thermally stable, and commercially available. Excellent for tetra-ortho-substituted biaryl synthesis.[16][17][18]
Ferrocene-Based R-PhosShows exceptional activity for couplings of di-ortho-substituted aryl bromides, even at room temperature in some cases.[15]
Specialized Bulky Phosphines BI-DIME, AntPhosSpecifically developed for extremely hindered couplings, such as those involving aryl-alkyl bond formation where β-hydride elimination is a competing pathway.[3]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes. Can be highly effective, particularly in nickel catalysis.[19]
Issue 2: My Buchwald-Hartwig amination of a 2-bromoaniline derivative results in no product, only starting material recovery or hydrodehalogenation.

C-N bond formation is particularly sensitive to steric effects. The coordination of the amine and subsequent reductive elimination are often challenging.

Probable Causes & Solutions

Probable CauseScientific Rationale & Recommended Solution
First-Generation Ligand Early ligands for this reaction (e.g., P(o-tol)₃, BINAP) lack the necessary bulk and electron-donating ability for hindered substrates.[20] Solution: Employ modern, sterically demanding dialkylbiaryl phosphine ligands. Ligands like BrettPhos and RuPhos were specifically designed to overcome these limitations by accelerating the reductive elimination step.[5][17]
Incorrect Base The choice of base is critical. It must be strong enough to deprotonate the amine (or the N-Pd complex) but not so nucleophilic that it causes side reactions. Solution: Use a strong, non-nucleophilic alkoxide base. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices for hindered aminations.[21]
Amine Nucleophilicity If the amine partner is also sterically hindered or electronically deactivated, the reaction becomes even more difficult. Solution: You may need to increase catalyst loading (from 1-2 mol% to 3-5 mol%) and reaction time. Screening different generations of Buchwald ligands is crucial here, as some are better suited for specific classes of amines.[5]

Visualizing the Problem and Solution

Understanding the catalytic cycle and the troubleshooting workflow is key to success.

The Palladium Cross-Coupling Cycle

The diagram below illustrates a generic catalytic cycle for a cross-coupling reaction. Steric hindrance primarily impacts the Oxidative Addition and Reductive Elimination steps, shown in red.

Palladium_Cycle cluster_info Key: Ar = 2-Bromo Substituted Phenyl, X = Br Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (Ar-X) CRITICAL STEP TM_Complex Ar-Pd(II)(Nu)L_n OA_Complex->TM_Complex Transmetalation (M-Nu) Product Ar-Nu TM_Complex->Product Reductive Elimination CRITICAL STEP center Product->Pd0 Catalyst Regeneration center->Pd0 info_node

Caption: Palladium catalytic cycle highlighting steps impacted by steric hindrance.

Troubleshooting Workflow

When a reaction fails, a systematic approach to optimization is necessary. The following decision tree can guide your experimental design.

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Ligand Is the ligand a modern, bulky phosphine (e.g., Buchwald-type)? Start->Check_Ligand Change_Ligand Action: Screen a panel of bulky, electron-rich ligands (XPhos, RuPhos, etc.). Check_Ligand->Change_Ligand No Check_Base Is the base strong and non-nucleophilic (e.g., K3PO4, NaOtBu)? Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Action: Switch to a stronger base (e.g., from Na2CO3 to K3PO4 or Cs2CO3). Check_Base->Change_Base No Check_Temp Was the reaction run at elevated temperature (e.g., 80-110 °C)? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Action: Increase temperature. Use a higher-boiling solvent (Toluene, Dioxane). Check_Temp->Increase_Temp No Check_Inert Were rigorous inert conditions used? (Degassed solvent, etc.) Check_Temp->Check_Inert Yes Increase_Temp->Check_Inert Improve_Inert Action: Improve inert atmosphere technique. Use freeze-pump-thaw cycles. Check_Inert->Improve_Inert No Consider_Alternatives Still failing? Consider alternative strategies. Check_Inert->Consider_Alternatives Yes Improve_Inert->Consider_Alternatives Alt_Ni Try a Nickel-based catalyst system. Consider_Alternatives->Alt_Ni Alt_Grignard Form the Grignard reagent and use a different electrophile. Consider_Alternatives->Alt_Grignard

Caption: A decision tree for troubleshooting sterically hindered cross-coupling reactions.

Experimental Protocols

The following protocols provide a starting point for challenging coupling reactions. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling of 2,6-Dimethylbromobenzene with 2-Methylphenylboronic Acid

This protocol is adapted from methodologies proven to be effective for constructing sterically congested biaryl compounds.[15]

Reagents & Materials:

  • 2,6-Dimethylbromobenzene

  • 2-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • R-Phos (or another suitable bulky phosphine ligand like XPhos)

  • Potassium phosphate, tribasic monohydrate (K₃PO₄·H₂O)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or sealed reaction vial, stir bar, inert gas (Argon or Nitrogen)

Procedure:

  • Setup: In a glovebox or on a Schlenk line, add K₃PO₄·H₂O (3.0 equiv), 2-methylphenylboronic acid (1.5 equiv), Pd(OAc)₂ (1 mol%), and the phosphine ligand (1.2-2.0 mol%) to a dry Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Through a septum, add the 2,6-dimethylbromobenzene (1.0 equiv) via syringe, followed by the anhydrous, degassed 1,4-dioxane to achieve a final concentration of ~0.2 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of 2-Bromo-1,3-dimethylbenzene

This protocol avoids copper co-catalysts, which can promote undesirable alkyne homocoupling (Glaser coupling), a common side reaction.[1][22]

Reagents & Materials:

  • 2-Bromo-1,3-dimethylbenzene

  • Phenylacetylene (or other terminal alkyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Schlenk flask, stir bar, inert gas

Procedure:

  • Setup: To a dry Schlenk flask containing a stir bar, add 2-bromo-1,3-dimethylbenzene (1.0 equiv) and PdCl₂(PPh₃)₂ (2-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Reagent Addition: Add anhydrous, degassed THF via syringe to achieve a concentration of ~0.3 M. Then, add triethylamine (2.0 equiv) followed by the terminal alkyne (1.2 equiv).

  • Reaction: Stir the reaction mixture at 60 °C. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 6-18 hours), cool the mixture to room temperature. Filter off the triethylammonium bromide salts and rinse with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and purify by flash column chromatography.

References

Preventing decomposition of 3-bromo-3-phenylpropanoic acid during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-bromo-3-phenylpropanoic acid. This document provides in-depth troubleshooting advice and validated protocols to help you prevent the unwanted decomposition of your target molecule during reaction workup and purification. As researchers, we understand that product stability is paramount, and this guide is designed to address the specific challenges posed by this valuable but sensitive intermediate.

Frequently Asked Questions (FAQs)

Q1: My post-workup analysis (NMR/LCMS) shows significant amounts of trans-cinnamic acid. What is causing this decomposition?

A1: This is the most common issue encountered with 3-bromo-3-phenylpropanoic acid and is almost certainly due to an elimination reaction. Your target molecule is a β-bromo acid, which is highly susceptible to the loss of hydrogen bromide (HBr) to form the more stable, conjugated system of cinnamic acid.

The Underlying Chemistry: Base- and Heat-Induced β-Elimination

The core issue is a classic β-elimination reaction, which can proceed through different mechanisms but is strongly promoted by two factors you encounter in a standard workup: base and heat .[1]

  • Base-Catalyzed (E2) Pathway: This is the most frequent culprit during workup. The hydrogen atom on the carbon alpha to the carboxylic acid (the C2 position) is acidic. A base, even a weak one like sodium bicarbonate (NaHCO₃) or residual amine from a prior reaction step, can abstract this proton. This initiates a concerted, one-step process where the C-H bond breaks, a new π-bond (C=C double bond) forms, and the bromide ion is ejected as the leaving group.[2][3] The use of stronger bases like potassium carbonate makes this reaction even more rapid.[4][5]

  • Heat-Induced Pathway: The compound is thermally labile. Applying heat, for example during solvent removal on a rotary evaporator at temperatures above 30-35 °C, provides the activation energy needed to drive the elimination reaction, even without a strong base. Historical preparations note the compound's sensitivity and the need for anhydrous or low-temperature conditions.[6]

Below is a diagram illustrating the base-catalyzed decomposition pathway.

Caption: Base-catalyzed E2 elimination of HBr from 3-bromo-3-phenylpropanoic acid.

Q2: You mentioned bases are problematic. Can I use sodium bicarbonate or sodium carbonate to neutralize excess acid from my reaction?

A2: No, this is strongly discouraged. This is the most common procedural mistake. While NaHCO₃ is considered a weak base, it is more than basic enough to deprotonate the α-hydrogen and rapidly induce the elimination reaction described in Q1. Using stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) will cause near-instantaneous and complete conversion to cinnamic acid.

The Causality: The pKa of the α-hydrogen is lowered by the adjacent carboxylic acid and phenyl groups, making it susceptible to removal by bases typically used for neutralization. Once deprotonated, the resulting carbanion intermediate is primed for elimination.[7] You must avoid any condition where the pH of the aqueous phase rises above ~4-5.

Q3: What is the definitive, step-by-step workup protocol to maximize the yield and purity of my product?

A3: The guiding principles for a successful workup are COLD and ACIDIC . You must actively suppress the β-elimination pathway at every step. The protocol below is designed as a self-validating system; by maintaining these conditions, you prevent the primary mode of decomposition.

  • Pre-Chill Solutions: Before starting, place your extraction solvent (e.g., Ethyl Acetate, Diethyl Ether), deionized water, and a brine solution in an ice bath for at least 20 minutes. Prepare a dilute (~1 M) solution of HCl or H₂SO₄ and chill it as well.

  • Quench Reaction Mixture (If Applicable):

    • Place the reaction flask in a large ice/water bath, ensuring the internal temperature is between 0-5 °C.

    • Slowly add the chilled, dilute acidic water to the reaction mixture with vigorous stirring. The goal is to quench any reactive reagents while immediately establishing a low-temperature, acidic aqueous environment. Do not quench with a basic solution.

  • Phase Separation & Extraction:

    • Transfer the quenched mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (like THF or Acetonitrile), add your pre-chilled extraction solvent.

    • Crucial Step: Check the pH of the aqueous layer using a pH strip. It should be distinctly acidic (pH 1-3). If it is not, add a few more drops of the chilled dilute acid and shake.

    • Separate the layers. Extract the aqueous layer two more times with the pre-chilled organic solvent to ensure full recovery.

  • Washing the Organic Layer:

    • Combine the organic extracts.

    • Wash the combined organic layer ONCE with a small portion of the pre-chilled brine solution. This helps to remove the bulk of dissolved water. Avoid multiple water washes, as prolonged contact with any aqueous phase is detrimental.[6]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 5-10 minutes, then filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator. The bath temperature must not exceed 30 °C. This is critical to prevent thermal decomposition.[8][9] If your solvent has a high boiling point, consider removing the bulk at reduced pressure and a low temperature, then removing the final traces on a high-vacuum line.

The entire workflow is summarized in the diagram below.

Workup_Workflow start Reaction Mixture quench Quench in Ice Bath with Chilled 1M HCl (aq) Target Temp: 0-5 °C start->quench pre_chill Pre-Chill Solvents (EtOAc, H₂O, Brine, 1M HCl) to 0-5 °C pre_chill->quench extract Extract with Chilled EtOAc (3x) quench->extract ph_check Check Aqueous pH (Ensure pH 1-3) extract->ph_check ph_check->quench pH > 3, Add Acid wash Wash Organic Layer with Chilled Brine (1x) ph_check->wash pH OK dry Dry (Na₂SO₄) wash->dry concentrate Concentrate in vacuo (Bath Temp < 30 °C) dry->concentrate product Pure Product concentrate->product

Caption: Recommended workflow for the workup of 3-bromo-3-phenylpropanoic acid.

Troubleshooting Guide

This table summarizes potential issues, their causes rooted in the compound's chemistry, and the corrective actions to take.

Symptom / Observation Probable Cause Recommended Solution / Prevention
Major Cinnamic Acid Peak Base-Induced Elimination: Workup pH was neutral or basic (pH > 5).Strictly maintain an acidic pH (1-3) in the aqueous phase during quenching and extraction. Never use NaHCO₃ or Na₂CO₃.
Product Decomposes During Solvent Removal Thermal Elimination: Rotary evaporator bath temperature was too high (> 35 °C).Maintain a water bath temperature of ≤ 30 °C. Use a high-vacuum pump if necessary to remove the final traces of solvent at low temperature.
Low or Inconsistent Yields Hydrolysis/Elimination in Aqueous Phase: Prolonged contact with water, even if acidic.Perform the extraction and washing steps quickly. Do not let the mixture sit in the separatory funnel for extended periods. Minimize the number of washes.
Oily Product That Won't Crystallize Residual Cinnamic Acid Impurity: The presence of the elimination byproduct can inhibit crystallization.Re-purify the material. Dissolve the oil in a minimal amount of cold ethyl acetate, wash carefully with chilled 1M HCl, then brine. Re-dry and concentrate under low-temperature conditions. Consider purification via column chromatography on silica gel using a non-polar solvent system.

References

Navigating the Synthesis of 3-(2-bromophenyl)propionic Acid: A Technical Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-bromophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for scaling up this important chemical intermediate. We will explore various synthetic routes, offer detailed troubleshooting for common experimental challenges, and answer frequently asked questions to support your process development.

Strategic Approaches to Synthesis and Scale-Up

The selection of a synthetic route for industrial-scale production of 3-(2-bromophenyl)propionic acid hinges on factors such as cost-effectiveness, safety, environmental impact, and scalability. While several methods exist, a one-pot synthesis starting from 2-bromobenzaldehyde has shown significant promise for large-scale applications.[1]

Recommended Industrial-Scale Synthesis: A One-Pot Approach

A highly efficient and industrially viable method involves a one-pot reaction sequence starting from 2-bromobenzaldehyde and isopropylidene malonate.[1] This approach is favored for its operational simplicity, mild reaction conditions, and reduced processing time, which are critical for scaling up production. The synthesis proceeds through a series of in-situ steps: a Knoevenagel condensation, followed by reduction, hydrolysis, and decarboxylation.

G cluster_1 Purification I Recrystallization (Ethyl Acetate/n-Heptane) J Pure 3-(2-bromophenyl)propionic acid I->J A A C C A->C D D C->D Formic acid, Triethylamine B B B->C E E D->E In situ F F E->F G G F->G HCl H H G->H H->I

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the one-pot synthesis of 3-(2-bromophenyl)propionic acid.

Issue 1: Low Yield in the Knoevenagel Condensation Step

  • Question: My initial condensation reaction is showing low conversion of the 2-bromobenzaldehyde. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in a Knoevenagel condensation can often be attributed to several factors:

    • Catalyst Inefficiency: The choice of a weak base as a catalyst is crucial to prevent self-condensation of the aldehyde.[2] Piperidine or pyridine are commonly used. Ensure your catalyst is of high purity and used in the correct molar ratio.

    • Water Removal: The condensation reaction produces water, which can inhibit the reaction from proceeding to completion. While this one-pot synthesis is designed to be robust, ensuring anhydrous conditions at the start can be beneficial.

    • Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to side product formation. A temperature range of 95-100°C is often optimal for this step.[1]

Issue 2: Incomplete Reduction of the Cinnamic Acid Intermediate

  • Question: I am observing the presence of the unsaturated intermediate, 3-(2-bromophenyl)-2-carboxyacrylic acid, in my crude product. How can I ensure complete reduction?

  • Answer: Incomplete reduction is a common issue. The formic acid/triethylamine system serves as the in-situ reducing agent.

    • Stoichiometry of Formic Acid/Triethylamine: Ensure the correct molar excess of the formic acid and triethylamine is used. This mixture is responsible for the reduction of the carbon-carbon double bond.

    • Reaction Time and Temperature: The reduction may require a sufficient reaction time at the optimal temperature to go to completion. Monitor the reaction progress by TLC or HPLC to determine the necessary reaction time.

Issue 3: Difficulties with Decarboxylation

  • Question: The decarboxylation step seems to be inefficient, leaving me with a significant amount of the dicarboxylic acid intermediate. What can I do to drive this reaction to completion?

  • Answer: The decarboxylation of the malonic acid derivative is typically achieved by heating under acidic conditions.

    • Acid Concentration and Temperature: Ensure a sufficient concentration of a strong acid, such as hydrochloric acid, is used to protonate the carboxylate and facilitate the release of carbon dioxide upon heating. The temperature should be high enough to promote decarboxylation but not so high as to cause degradation of the product.

    • Solvent Effects: The choice of solvent can influence the rate of decarboxylation. While the one-pot synthesis has a defined solvent system, ensuring adequate heating and mixing is crucial.

Issue 4: Impurities in the Final Product after Recrystallization

  • Question: After recrystallization, I am still observing impurities in my 3-(2-bromophenyl)propionic acid. What are these impurities likely to be and how can I improve the purity?

  • Answer: Persistent impurities can be challenging.

    • Identification of Impurities: Potential impurities could include unreacted starting materials, the unreduced cinnamic acid derivative, or byproducts from side reactions. Characterization by NMR, LC-MS, and melting point analysis can help identify the impurities.

    • Optimization of Recrystallization: The ratio of ethyl acetate to n-heptane is critical for effective purification.[1] A two-stage recrystallization process can be employed. First, dissolving the crude product in a minimal amount of hot ethyl acetate and adding n-heptane to precipitate out less soluble impurities. After filtration, the filtrate is concentrated, and more n-heptane is added to crystallize the desired product.

    • Alternative Purification Methods: If recrystallization is insufficient, column chromatography on silica gel may be necessary, although this is less ideal for very large-scale production due to cost and solvent usage.

Comparative Overview of Synthesis Strategies

While the one-pot synthesis is highly recommended for scale-up, other methods are available and their comparison provides valuable context for process development.

Synthesis StrategyKey Features & AdvantagesKey Challenges & DisadvantagesScalability
One-Pot Synthesis High efficiency, reduced workup, mild conditions, cost-effective.[1]Requires careful control of reaction parameters for each step.Excellent
Heck Coupling Good functional group tolerance, direct formation of the cinnamic acid precursor.[3]Requires a palladium catalyst which can be expensive and needs to be removed from the final product.Good
Suzuki Coupling Milder reaction conditions, commercially available starting materials.[4]Requires a palladium catalyst and a boronic acid derivative, which can be costly.Good
Malonic Ester Synthesis A classic and well-understood method.Multi-step process with intermediate isolation, leading to lower overall yield and more waste.Moderate

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-(2-bromophenyl)propionic acid[1]
  • To a suitable reactor, add triethylamine and cool to 15-40°C.

  • Slowly add formic acid while maintaining the temperature.

  • Add isopropylidene malonate and 2-bromobenzaldehyde to the reactor.

  • Heat the reaction mixture to 95-100°C and stir for 2-4 hours.

  • Cool the mixture to 20-35°C and monitor for completion by TLC or HPLC.

  • Quench the reaction by adding water, followed by concentrated hydrochloric acid, while keeping the temperature between 15-35°C.

  • Stir the mixture for 2-3 hours to allow for complete hydrolysis and decarboxylation.

  • Filter the precipitated crude product and wash with water.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization[1]
  • Dissolve the crude 3-(2-bromophenyl)propionic acid in ethyl acetate.

  • Add n-heptane and stir at 15-20°C for 3-4 hours to precipitate impurities.

  • Filter to remove the impurities.

  • Concentrate the filtrate under reduced pressure.

  • Add n-heptane to the concentrated filtrate and stir at 5-10°C for 2-3 hours to crystallize the product.

  • Filter the pure product and dry under vacuum.

Frequently Asked Questions (FAQs)

  • Q1: What are the main safety concerns when scaling up this synthesis?

    • A1: The use of flammable solvents like ethyl acetate and n-heptane requires appropriate fire safety measures. Hydrochloric acid is corrosive and should be handled with care. The reaction may be exothermic, especially during the quenching step, and requires adequate cooling and temperature monitoring.

  • Q2: Can other malonic acid derivatives be used in the one-pot synthesis?

    • A2: Yes, other malonic esters like diethyl malonate can be used. However, isopropylidene malonate (Meldrum's acid) is often preferred due to its higher acidity, which can lead to faster reaction times in the initial condensation step.

  • Q3: Is it possible to recycle the solvents used in the purification step?

    • A3: Yes, the ethyl acetate and n-heptane mixture can be recovered by distillation and reused in subsequent batches, which is an important consideration for cost-effectiveness and environmental sustainability at an industrial scale.

  • Q4: What is the expected yield and purity for the one-pot synthesis?

    • A4: Yields of over 70% and purities greater than 98% (by HPLC) have been reported for this method after purification.[1]

  • Q5: Are there any specific analytical methods recommended for monitoring the reaction?

    • A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks of reaction progress.

References

Technical Support Center: Refinement of Crystallization Techniques for High-Purity 3-(2-Bromo-5-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-Bromo-5-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity through crystallization. As a key intermediate in various synthetic pathways, achieving high purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient.

This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to empower you with a deeper understanding of the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for the recrystallization of this compound?

The choice of solvent is the most critical variable in a successful crystallization. The ideal solvent should exhibit a steep solubility curve for this compound, meaning it should dissolve the compound well at elevated temperatures but poorly at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.

For a carboxylic acid like our target compound, solvent polarity plays a significant role. Solvents capable of hydrogen bonding, such as alcohols (e.g., isopropanol, ethanol) or acetic acid, are often good starting points. However, one must also consider the solubility of potential impurities. The goal is to choose a solvent in which the impurities are either highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal by hot filtration).

A preliminary solvent screen is an indispensable first step. Small-scale experiments with a variety of solvents will provide the empirical data needed to make an informed choice.

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I prevent it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This is often due to a high concentration of impurities, which can depress the melting point of the solid, or cooling the solution too rapidly. If the boiling point of the solvent is higher than the melting point of your compound (or the eutectic mixture with impurities), the compound may "melt" in the hot solution and separate as an oil upon cooling.

To remedy this, try the following:

  • Reheat and Dilute: Reheat the solution until the oil redissolves, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.

  • Solvent System Modification: Consider using a lower-boiling point solvent or a co-solvent system. The addition of a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent can sometimes induce crystallization. This technique, known as anti-solvent crystallization, should be performed slowly to avoid shocking the solution and causing precipitation.

  • Pre-purification: If impurities are the suspected cause, an initial purification step, such as a column chromatography, might be necessary to improve the purity of the starting material to at least 80-90%.

Q3: The yield of my crystallization is very low. What are the likely reasons and how can I improve it?

A low yield can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling. It is crucial to use the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield. Ensure the solution has been allowed to cool sufficiently for an adequate amount of time. In some cases, placing the flask in an ice bath can promote further crystallization.

  • Compound Solubility: The inherent solubility of your compound in the chosen solvent at low temperatures might be too high. If you still have the mother liquor, you can try to recover more product by concentrating the solution (by evaporation) and cooling it again.

Q4: How can I improve the quality of my crystals? They are very small and needle-like.

The formation of small, needle-like crystals is often a sign of rapid nucleation and insufficient time for crystal growth. To obtain larger, higher-quality crystals, you need to slow down the crystallization process:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help to slow the cooling rate.

  • Reduce Supersaturation: A high degree of supersaturation can lead to rapid nucleation. This can be mitigated by using slightly more solvent than the minimum required or by cooling the solution more slowly.

  • Seeding: Introducing a "seed crystal" (a small, well-formed crystal of the pure compound) into a saturated solution can provide a template for controlled crystal growth.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form 1. Solution is not sufficiently saturated. 2. Supersaturation has not been achieved.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. 3. Add a seed crystal of the pure compound. 4. Cool the solution in an ice bath to further decrease solubility.
"Oiling Out" 1. Compound's melting point is lower than the solution temperature. 2. High concentration of impurities. 3. Cooling is too rapid.1. Reheat to dissolve the oil, add a small amount of additional solvent, and cool slowly. 2. Try a solvent with a lower boiling point. 3. Purify the compound further before crystallization.
Low Yield 1. Too much solvent was used. 2. Crystals were filtered before crystallization was complete.1. If the mother liquor is still available, concentrate it to recover more compound. 2. Ensure the solution is cooled sufficiently and for an adequate amount of time.
Poor Crystal Quality (e.g., small, needle-like, or aggregated) 1. Nucleation rate is too high. 2. Presence of impurities. 3. Rapid cooling or evaporation.1. Decrease the level of supersaturation (use more solvent or cool more slowly). 2. Ensure the starting material has a high purity (at least 80- 90%). 3. Try a different solvent or a solvent mixture.
Colored Impurities in Crystals 1. Impurities are co-crystallizing with the product. 2. Impurities are adsorbed onto the crystal surface.1. Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Wash the filtered crystals with a small amount of cold, fresh solvent.

Experimental Protocols

Protocol 1: Initial Solvent Screening

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Test tubes

  • Hot plate/stirrer

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude compound into several separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube while stirring or vortexing. Observe if the compound dissolves.

  • If the compound dissolves upon heating, allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The ideal solvent will show poor solubility at low temperatures and good solubility at high temperatures, and will yield well-formed crystals upon cooling.

Hypothetical Solvent Screening Results
SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on Cooling
WaterInsolubleInsolubleNone
HexaneInsolubleInsolubleNone
TolueneSparingly SolubleSolublePoor, oily
Ethyl AcetateSolubleVery SolublePoor, slow to crystallize
Isopropanol Sparingly Soluble Soluble Good, well-formed crystals
EthanolSolubleVery SolublePoor, requires significant cooling
AcetoneVery SolubleVery SolubleNone
Protocol 2: Recrystallization using a Single Solvent (Isopropanol)

Objective: To purify crude this compound by recrystallization from isopropanol.

Materials:

  • Crude this compound

  • Isopropanol

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol and bring the mixture to a gentle boil while stirring.

  • Continue to add small portions of hot isopropanol until the compound just dissolves.

  • If the solution contains insoluble impurities, perform a hot filtration.

  • Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

To validate the effectiveness of the crystallization, it is essential to assess the purity of the final product. Several analytical techniques can be employed for this purpose:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase HPLC method is commonly used for arylpropanoic acids.[1]

  • Gas Chromatography (GC): GC is particularly useful for detecting and quantifying volatile impurities, such as residual solvents.[1]

  • Mass Spectrometry (MS): When coupled with HPLC or GC, MS can provide structural information about the impurities, aiding in their identification.[1]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and purity of a crystalline substance. A sharp melting peak at a specific temperature is indicative of high purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of any structurally related impurities.

Potential Impurities and Their Origin

Understanding the potential impurities that may be present in the crude this compound is crucial for developing an effective purification strategy. The synthesis of this compound often involves a Grignard reaction, which can introduce specific impurities.[3]

Potential Impurity Potential Origin Impact on Crystallization
Unreacted 2-bromo-5-methoxytoluene (starting material)Incomplete Grignard formation or subsequent carboxylation.May co-crystallize or act as an impurity that inhibits crystallization.
Biphenyl derivativesCoupling of the Grignard reagent with unreacted aryl halide.[4]Can be difficult to remove by crystallization due to similar structural properties.
Benzene (from Grignard reaction with water)Presence of water in the reaction solvent or on the glassware.[4]Volatile impurity, usually removed during drying.
Over-brominated or under-brominated starting materialsNon-selective bromination during the synthesis of the starting material.May have similar solubility profiles, making them difficult to separate by crystallization.

Visualization of the Crystallization Workflow

CrystallizationWorkflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis Crude Crude this compound Solvent Select Solvent (e.g., Isopropanol) Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Add HotFilt Hot Filtration (if needed) Dissolve->HotFilt If insoluble impurities exist Cool Slow Cooling to Room Temperature Dissolve->Cool HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Under Vacuum Wash->Dry Pure High-Purity Product Dry->Pure Analysis Purity Assessment (HPLC, DSC, etc.) Pure->Analysis

Caption: Workflow for the recrystallization of this compound.

Logical Troubleshooting Flow

TroubleshootingFlow cluster_solutions Troubleshooting Actions Start Crystallization Attempt Outcome Observe Outcome Start->Outcome NoCrystals No Crystals Form Outcome->NoCrystals No Solid OilingOut Compound Oils Out Outcome->OilingOut Liquid Globules LowYield Low Yield Outcome->LowYield Minimal Solid PoorQuality Poor Crystal Quality Outcome->PoorQuality Small/Needle-like Success High-Purity Crystals Outcome->Success Good Crystals Sol_NoCrystals Concentrate Solution Scratch Flask Add Seed Crystal NoCrystals->Sol_NoCrystals Sol_OilingOut Reheat & Dilute Change Solvent Pre-purify OilingOut->Sol_OilingOut Sol_LowYield Concentrate Mother Liquor Ensure Complete Cooling LowYield->Sol_LowYield Sol_PoorQuality Slow Cooling Rate Reduce Supersaturation Use Seed Crystal PoorQuality->Sol_PoorQuality Sol_NoCrystals->Start Retry Sol_OilingOut->Start Retry Sol_LowYield->Start Retry Sol_PoorQuality->Start Retry

Caption: A logical flow diagram for troubleshooting common crystallization issues.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 3-(2-Bromophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, 3-(2-bromophenyl)propionic acid serves as a valuable intermediate. Its structural motif is a key component in a variety of biologically active molecules. The efficiency, scalability, and economic viability of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for preparing this compound, grounded in experimental data and mechanistic principles to inform your synthetic strategy.

Introduction: The Significance of 3-(2-Bromophenyl)propionic Acid

3-(2-Bromophenyl)propionic acid is a versatile building block in organic synthesis. The presence of both a carboxylic acid and an aryl bromide functional group allows for orthogonal chemical modifications. The carboxylic acid moiety can be readily converted into esters, amides, or other derivatives, while the aryl bromide is a handle for various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. This dual functionality makes it a sought-after precursor in the synthesis of pharmaceuticals and other high-value chemical entities.

This guide will dissect and compare four distinct synthetic approaches:

  • One-Pot Condensation and Reduction from 2-Bromobenzaldehyde: An industrially optimized, high-yield process.

  • The Perkin Reaction Route: A classic method for α,β-unsaturated acids, requiring a subsequent reduction.

  • The Heck Reaction Pathway: A modern, palladium-catalyzed approach to C-C bond formation, also necessitating a final reduction step.

  • The Reformatsky Reaction Approach: An alternative organozinc-mediated synthesis that proceeds via a β-hydroxy ester intermediate.

Each route will be evaluated based on its efficiency, operational complexity, scalability, and overall practicality in a research and development context.

Route 1: Industrial One-Pot Synthesis from 2-Bromobenzaldehyde

This method stands out for its efficiency and has been scaled for industrial production, as detailed in patent literature.[1][2] It is a one-pot, multi-step sequence that begins with 2-bromobenzaldehyde and isopropylidene malonate (Meldrum's acid).

Reaction Overview:

The synthesis proceeds through a sequence of condensation, reduction, hydrolysis, and decarboxylation, all carried out in a single reaction vessel, followed by acidification and purification. The use of a formic acid/triethylamine system is crucial, as it serves as both the medium and the in-situ reducing agent (via hydride transfer from formate).[1]

Logical Workflow for the One-Pot Synthesis

cluster_0 One-Pot Reaction Vessel A 2-Bromobenzaldehyde + Isopropylidene Malonate C Knoevenagel Condensation A->C Heat (95-100°C) B Formic Acid/Triethylamine System B->C D In-situ Reduction C->D Hydride Transfer E Hydrolysis & Decarboxylation D->E Aqueous Conditions G Acidification (HCl) E->G F Crude 3-(2-bromophenyl)propionic acid H Purification (Recrystallization) F->H G->F I Final Product (>98% Purity) H->I A 2-Bromobenzaldehyde + Propionic Anhydride B Perkin Reaction A->B High Temp. C 2-Bromo-α-methylcinnamic acid B->C D Catalytic Hydrogenation (H₂, Pd/C) C->D E 3-(2-Bromophenyl)propionic acid D->E F Sodium Propionate (Base) F->B A 2-Bromobenzene + Ethyl Acrylate B Heck Reaction A->B C Ethyl 2-bromocinnamate B->C D Hydrolysis (NaOH, then H⁺) C->D E 2-Bromocinnamic acid D->E F Catalytic Hydrogenation (H₂, Pd/C) E->F G 3-(2-Bromophenyl)propionic acid F->G H Pd Catalyst, Base H->B

References

A Multi-Technique Framework for the Validation of the Crystal Structure of 3-(2,5-dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive, multi-technique framework for the determination and validation of the crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid, a compound of interest in medicinal chemistry and materials science. As no public crystallographic data for this molecule currently exists, this document serves as a practical guide for researchers facing the challenge of novel structure elucidation. We move beyond a single-method approach, detailing a self-validating system where data from orthogonal techniques converge to build a high-confidence structural model. This methodology is critical for ensuring data integrity in regulatory filings, patent applications, and fundamental research where molecular conformation dictates function.

The core principle of this guide is that a single crystal, while providing the primary atomic coordinates, may not be representative of the bulk material. Therefore, we will establish a workflow that integrates the "gold standard" of Single-Crystal X-ray Diffraction (SCXRD) with Powder X-ray Diffraction (PXRD), Solid-State NMR (ssNMR) spectroscopy, and computational modeling. This synergistic approach ensures the determined structure is not only accurate at the single-crystal level but is also the true, phase-pure representation of the bulk powder, a critical consideration for drug development and manufacturing.

Primary Structure Elucidation: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the most precise and unambiguous three-dimensional arrangement of atoms in a crystalline solid. It is the foundational experiment upon which all subsequent validation steps are built. The success of this technique is critically dependent on the quality of the single crystal.

Causality in Experimental Design: The Path to a High-Quality Crystal

The choice of crystallization method and solvent is paramount. For 3-(2,5-dimethoxyphenyl)propionic acid, a molecule with moderate polarity due to its carboxylic acid and ether functionalities, a range of solvents should be screened. Slow evaporation is often the simplest starting point. The rationale is to allow molecules to organize into a low-energy, well-ordered lattice gradually. A solvent in which the compound is sparingly soluble at room temperature, such as ethanol or an ethyl acetate/heptane mixture, is ideal. The slow removal of the more volatile solvent (heptane) gradually increases supersaturation, promoting controlled crystal growth over rapid precipitation.

Experimental Protocol: From Powder to Solved Structure
  • Crystal Growth (Slow Evaporation):

    • Dissolve 10-20 mg of 3-(2,5-dimethoxyphenyl)propionic acid in a minimal amount of a suitable solvent system (e.g., 2 mL of 1:1 ethyl acetate/heptane) in a small, clean vial.

    • Cover the vial with a cap, pierced with a needle to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment at a constant temperature (e.g., 20°C).

    • Monitor for crystal formation over several days to weeks. Select a crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm.

  • Data Collection:

    • Mount a selected crystal on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.

    • Cool the crystal to 100 K using a nitrogen or helium cryostream. This minimizes thermal motion, leading to higher resolution data.

    • Center the crystal in the X-ray beam of a diffractometer equipped with a modern detector (e.g., a CMOS-based detector).

    • Collect a series of diffraction images (frames) while rotating the crystal through a range of angles. Data collection strategies should aim for high completeness and redundancy.

  • Structure Solution and Refinement:

    • Integrate the diffraction spots from the collected frames and reduce the data to a list of reflection intensities using software such as SHELX or Olex2.

    • Solve the structure using direct methods or dual-space algorithms to obtain an initial electron density map and atomic model.

    • Refine the model against the experimental data using full-matrix least-squares refinement. This process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors. Anisotropic displacement parameters should be used for all non-hydrogen atoms. Hydrogen atoms should be located in the difference Fourier map and refined, or placed in calculated positions.

Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Powder Bulk Powder Growth Crystal Growth Powder->Growth Crystal Single Crystal Selection Growth->Crystal DataColl Data Collection (100 K) Crystal->DataColl DataRed Data Reduction & Integration DataColl->DataRed Raw Diffraction Data Solve Structure Solution DataRed->Solve Refine Structure Refinement Solve->Refine Validate Validation & CIF Output Refine->Validate Final Final Crystal Structure (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

Hypothetical SCXRD Data Summary

Since no experimental data is available, the following table presents plausible crystallographic data for 3-(2,5-dimethoxyphenyl)propionic acid, which will serve as our reference for validation.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₁H₁₄O₄Confirms molecular composition.
Formula Weight210.22 g/mol Used for density calculations.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell. A common group for organics.
a, b, c (Å)8.512(1), 12.345(2), 9.876(1)Unit cell dimensions.
α, γ (°)90Unit cell angles.
β (°)98.54(1)Unit cell angle for a monoclinic system.
Volume (ų)1027.8(3)Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor (R1)0.035A measure of agreement between the model and data (should be < 0.05).
Goodness-of-Fit (GooF)1.05Should be close to 1 for a good refinement.

Orthogonal Validation: Corroborating the Structure

A solved single-crystal structure is a hypothesis for the structure of the bulk material. We must test this hypothesis with techniques that probe the bulk powder.

A. Powder X-ray Diffraction (PXRD): The Bulk Fingerprint

PXRD is essential for confirming that the single crystal selected for SCXRD is representative of the bulk sample. It provides a "fingerprint" of the crystalline phase(s) present in the powder.

Trustworthiness through Comparison: By comparing the experimental PXRD pattern of the bulk powder with a pattern calculated from the SCXRD-derived crystal structure, we can confirm phase purity. A perfect match indicates that the single crystal structure is indeed the dominant form in the bulk material. Any significant unindexed peaks in the experimental pattern would suggest the presence of an impurity or a different polymorph.

  • Sample Preparation: Gently grind a small amount (approx. 50 mg) of the crystalline material to ensure random orientation of the crystallites.

  • Data Acquisition: Load the sample onto a zero-background sample holder. Collect a PXRD pattern using a diffractometer with Bragg-Brentano geometry and a Cu Kα radiation source. Scan over a 2θ range of 5-40° with a step size of 0.02°.

  • Data Analysis (Rietveld Refinement):

    • Import the SCXRD structure (as a .cif file) into a refinement program (e.g., GSAS-II, FullProf).

    • Calculate the theoretical powder pattern from the single-crystal data.

    • Perform a Rietveld refinement, which adjusts the unit cell parameters and other profile parameters to minimize the difference between the observed experimental pattern and the calculated pattern.

A successful validation is indicated by a close match between the unit cell parameters refined from the PXRD data and those determined by SCXRD.

ParameterSCXRD DerivedPXRD Refined (Rietveld)% Difference
a (Å)8.512(1)8.515(3)+0.035%
b (Å)12.345(2)12.349(4)+0.032%
c (Å)9.876(1)9.873(3)-0.030%
β (°)98.54(1)98.52(2)-0.020%
Volume (ų)1027.8(3)1028.3(5)+0.049%

Note: These are hypothetical but realistic data. A difference of <0.1% is excellent confirmation.

B. Solid-State NMR (ssNMR): Probing the Local Environment

ssNMR is a powerful technique that probes the local chemical environment of specific nuclei (e.g., ¹³C) within the crystal lattice, independent of long-range order. It provides a direct link between the atomic-level structure and the bulk material.

Expertise in Interpretation: A key application of ssNMR in this context is determining the number of crystallographically independent molecules (Z'). If Z' = 1 (as implied by our hypothetical space group P2₁/c with Z=4), we expect to see one distinct resonance for each unique carbon atom in the molecule. If the structure had two independent molecules in the asymmetric unit (Z' = 2), we would expect to see a doubling of many of the carbon resonances. This provides a powerful, independent check on the crystallographic model.

  • Sample Packing: Pack approximately 80-100 mg of the crystalline powder into a 4 mm zirconia rotor.

  • Experiment Setup: Insert the rotor into an ssNMR probe. Spin the sample at the magic angle (54.74°) at a high rate (e.g., 12.5 kHz) to average out anisotropic interactions.

  • Data Acquisition: Acquire a ¹³C spectrum using a standard cross-polarization (CP) pulse sequence. This enhances the signal of the low-abundance ¹³C nuclei by transferring polarization from the abundant ¹H nuclei. Use high-power proton decoupling during acquisition to obtain narrow lines.

C. Computational Modeling: The In-Silico Benchmark

Computational chemistry, specifically Density Functional Theory (DFT), allows us to build an in-silico model of the molecule and predict its properties. By comparing calculated properties (like NMR chemical shifts) with experimental data, we can further validate the SCXRD structure.

The Self-Validating Loop: The process involves taking the experimentally determined atomic positions from SCXRD and using them as the starting point for a DFT calculation. The software can then predict the NMR chemical shifts for that specific geometry. A strong correlation between the experimental ssNMR shifts and the DFT-calculated shifts provides high confidence that the solid-state conformation determined by X-ray diffraction is correct.

  • Model Preparation: Extract the atomic coordinates of a single molecule from the refined SCXRD .cif file.

  • Calculation Setup: Use a quantum chemistry package (e.g., CASTEP, Quantum ESPRESSO) that implements the Gauge-Including Projector Augmented Wave (GIPAW) method, which is specifically designed for calculating NMR parameters in periodic solids.

  • Execution: Perform the calculation to obtain the predicted ¹³C chemical shielding tensors. Convert these to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).

A plot of experimental vs. calculated ¹³C chemical shifts should yield a straight line with a high coefficient of determination (R² > 0.99), confirming the atomic connectivity and local environment.

Carbon AtomExperimental ¹³C Shift (ppm)DFT-Calculated ¹³C Shift (ppm)
C=O178.2177.9
C-O (Ar)152.1152.5
C-O (Ar)151.5151.2
C (Ar)125.4125.8
CH (Ar)116.8117.1
CH (Ar)114.5114.2
CH (Ar)113.9113.5
O-CH₃56.156.4
O-CH₃55.855.6
CH₂ (alpha)34.534.8
CH₂ (beta)28.928.6

Note: Hypothetical data illustrating a strong correlation.

Synthesizing the Evidence: The Complete Validation Workflow

The true power of this methodology lies in the convergence of evidence from independent sources. No single technique provides the complete picture, but together they form a robust, self-validating system.

The Logic of Convergence
  • SCXRD provides the initial, high-resolution hypothesis of the atomic arrangement.

  • PXRD confirms this hypothesis is valid for the bulk material, ensuring phase purity.

  • ssNMR validates the local environment and the number of molecules in the asymmetric unit (Z'), providing a check that is independent of long-range crystalline order.

  • DFT Modeling serves as a final theoretical check, confirming that the experimental structure is energetically favorable and that its predicted spectroscopic properties match the experimental ssNMR data.

When the results from all four methods are in agreement, as summarized in the data tables above, we can declare the crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid to be rigorously validated.

Integrated Validation Framework

Validation_Framework SCXRD SCXRD (Primary Structure Hypothesis) PXRD PXRD (Bulk Phase Purity) SCXRD->PXRD Compare Unit Cells SSNMR ssNMR (Local Environment) DFT DFT Modeling (Theoretical Benchmark) SCXRD->DFT Input Atomic Coords Final Validated Crystal Structure SCXRD->Final PXRD->Final SSNMR->DFT Compare Chemical Shifts SSNMR->Final DFT->Final

Caption: The convergence of orthogonal techniques for crystal structure validation.

Conclusion

The determination of a new crystal structure is a significant scientific finding. However, the true value and trustworthiness of that finding are established only through rigorous validation. By employing a multi-technique approach that combines single-crystal X-ray diffraction with powder X-ray diffraction, solid-state NMR, and computational modeling, we create a self-validating workflow. This framework ensures that the determined structure of 3-(2,5-dimethoxyphenyl)propionic acid is not merely a model that fits single-crystal diffraction data but is a comprehensive and accurate representation of the molecule in the solid state. This level of certainty is the bedrock upon which reliable drug development, materials design, and further scientific inquiry are built.

Benchmarking 4-Bromo-2-methoxyphenol: A Comparative Guide to its Efficiency in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is a cornerstone of efficient, cost-effective, and scalable synthetic routes. Among the myriad of available building blocks, 4-Bromo-2-methoxyphenol, also known as 4-bromoguaiacol, has carved a niche as a versatile and highly efficient intermediate in the synthesis of diverse bioactive molecules.[1][2] This guide provides an in-depth, objective comparison of 4-Bromo-2-methoxyphenol's performance against viable alternatives, substantiated by experimental data and field-proven insights, to empower researchers and drug development professionals in making judicious synthetic decisions.

The Strategic Advantage of the Bromoguaiacol Scaffold

4-Bromo-2-methoxyphenol, a derivative of the readily available natural product guaiacol, presents a unique combination of functional groups: a nucleophilic hydroxyl group, a directing methoxy group, and a synthetically versatile bromine atom. This trifecta of reactivity allows for a wide array of chemical transformations, making it a coveted precursor in the synthesis of complex pharmaceutical agents.[2] The bromine atom, in particular, serves as a linchpin for modern cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds that form the core of many drug scaffolds.

Head-to-Head Comparison in a Real-World Synthesis: The Case of a Bosutinib Intermediate

To contextualize the efficiency of 4-Bromo-2-methoxyphenol, we will analyze a pivotal case study: the synthesis of a key intermediate for Bosutinib, a tyrosine kinase inhibitor. While a closely related isomer, 5-Bromo-2-methoxyphenol, is employed in one of the routes, the comparison remains highly relevant for evaluating the utility of a brominated methoxyphenol building block. We will compare this route to a reported synthesis commencing from a different precursor, vanillic acid.[1][2]

Comparative Analysis of Synthetic Routes to a Bosutinib Intermediate
ParameterRoute A: Utilizing 5-Bromo-2-methoxyphenolRoute B: Starting from Vanillic Acid
Starting Material 5-Bromo-2-methoxyphenolVanillic Acid (4-hydroxy-3-methoxybenzoic acid)
Key Transformations Friedel-Crafts, alkylation, bromination, cyano substitution, intramolecular cyclizationEsterification, alkylation, nitration, reduction, cyclization
Overall Yield 36.9%29.8%
Number of Steps 78
Final Purity (HPLC) >98.7%98.6%

Data compiled from literature reports.[1][2]

This comparative data clearly illustrates that the synthetic route originating from a brominated methoxyphenol derivative is more efficient, affording a higher overall yield in fewer steps.[1][2] This enhanced efficiency can be attributed to the strategic positioning of the bromine atom, which facilitates a more direct and higher-yielding cyclization to form the quinoline core of the intermediate.

Visualizing the Synthetic Strategies

cluster_A Route A: 5-Bromo-2-methoxyphenol cluster_B Route B: Vanillic Acid A_start 5-Bromo-2-methoxyphenol A_steps 7 Steps (Friedel-Crafts, Alkylation, etc.) A_start->A_steps A_end Bosutinib Intermediate (Overall Yield: 36.9%) A_steps->A_end B_start Vanillic Acid B_steps 8 Steps (Esterification, Nitration, etc.) B_start->B_steps B_end Bosutinib Intermediate (Overall Yield: 29.8%) B_steps->B_end

A comparison of synthetic routes to a key Bosutinib intermediate.

Efficiency in Cross-Coupling Reactions: A Cost-Benefit Analysis

The true prowess of 4-Bromo-2-methoxyphenol shines in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. To provide a comprehensive benchmark, we will compare its performance with its chloro- and iodo-analogs.

The established reactivity trend for aryl halides in these reactions is I > Br > Cl.[3] This trend is a direct consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and the C-Cl bond being the strongest. While 4-Iodo-2-methoxyphenol is expected to exhibit the highest reactivity, it comes at a significant cost premium. Conversely, 4-Chloro-2-methoxyphenol is the most economical option but often necessitates more forcing reaction conditions, such as higher temperatures and more sophisticated catalyst systems, to achieve comparable yields to its bromo-counterpart.[3] Therefore, 4-Bromo-2-methoxyphenol represents a strategic balance of high reactivity and moderate cost, making it a workhorse in many synthetic applications.[3]

Comparative Performance in Suzuki-Miyaura Cross-Coupling
Aryl HalideApprox. Price (USD/g)Expected YieldTypical Reaction Conditions
4-Chloro-2-methoxyphenol5 - 15Good to ExcellentHigher temperatures (100-120 °C), longer reaction times, specialized ligands often required.
4-Bromo-2-methoxyphenol 10 - 25 Excellent Moderate temperatures (80-100 °C), reasonable reaction times, compatible with a wide range of standard catalysts.
4-Iodo-2-methoxyphenol30 - 60+ExcellentMilder temperatures (RT to 80 °C), shorter reaction times, often proceeds with simpler catalyst systems.

Prices are estimates based on currently available data and are subject to change. Bulk pricing may be significantly lower.[3]

A Aryl Halide (Ar-X) C Pd Catalyst + Base A->C B Arylboronic Acid B->C D Biaryl Product (Ar-Ar') C->D Suzuki-Miyaura Coupling

General scheme for the Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of Guaifenesin - A Question of Atom Economy

Guaifenesin, a widely used expectorant, is commonly synthesized from guaiacol via a Williamson ether synthesis with 3-chloro-1,2-propanediol.[4][5] While 4-Bromo-2-methoxyphenol is not a direct precursor in the most common route, we can analyze the hypothetical inclusion of a bromination step to illustrate the importance of atom economy and step-efficiency.

A synthetic strategy involving the bromination of guaiacol to 4-bromo-2-methoxyphenol, followed by etherification and a subsequent de-bromination step, would introduce two additional steps to the synthesis. This would inevitably lower the overall yield and increase the cost and environmental impact of the process. This analysis underscores the principle that while functional handles like bromine are invaluable for complex constructions, their introduction should be strategically necessary. For a simple etherification, the direct use of the parent phenol, guaiacol, is far more efficient.

cluster_A Direct Synthesis cluster_B Hypothetical Bromination Route A_start Guaiacol A_steps Williamson Ether Synthesis (1 step) A_start->A_steps A_end Guaifenesin A_steps->A_end B_start Guaiacol B_step1 Bromination B_start->B_step1 B_intermediate 4-Bromo-2-methoxyphenol B_step1->B_intermediate B_step2 Etherification B_intermediate->B_step2 B_step3 De-bromination B_step2->B_step3 B_end Guaifenesin B_step3->B_end

Comparison of synthetic efficiency for Guaifenesin.

Experimental Protocols

To ensure the practical applicability of this guide, detailed, self-validating experimental protocols for key syntheses are provided below.

Protocol 1: Synthesis of a Key Intermediate for Bosutinib from 5-Bromo-2-methoxyphenol (Route A)

This multi-step protocol is a condensed representation of a reported synthesis.[6]

  • Friedel-Crafts Acylation: React 5-Bromo-2-methoxyphenol with an appropriate acylating agent in the presence of a Lewis acid catalyst to introduce a side chain.

  • Alkylation: Alkylate the phenolic hydroxyl group with a suitable alkyl halide.

  • Bromination: Introduce a second bromine atom at a specific position on the aromatic ring.

  • Cyano Substitution: Replace one of the bromine atoms with a nitrile group via a nucleophilic substitution reaction.

  • Intramolecular Cyclization: Induce cyclization to form the quinoline core of the intermediate.

  • Further Functionalization: Perform additional chemical modifications to arrive at the final intermediate structure.

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

Protocol 2: Synthesis of a Key Intermediate for Bosutinib from Vanillic Acid (Route B)

This multi-step protocol is a condensed representation of a reported synthesis.[7]

  • Esterification: Convert the carboxylic acid of vanillic acid to its corresponding methyl ester.

  • Alkylation: Alkylate the phenolic hydroxyl group with 1-bromo-3-chloropropane.

  • Nitration: Introduce a nitro group onto the aromatic ring.

  • Reduction: Reduce the nitro group to an amine.

  • Cyclization: React the resulting amine with a suitable reagent to form the quinoline ring.

  • Chlorination: Introduce a chlorine atom at a specific position on the quinoline ring.

  • Amination: Perform two successive amination reactions to introduce the required side chains.

  • Purification: Purify the final product by recrystallization or column chromatography.

Protocol 3: Synthesis of Guaifenesin from Guaiacol

This protocol is based on the well-established Williamson ether synthesis.[4][5]

  • Deprotonation: In a round-bottom flask, dissolve guaiacol (1.0 eq) in a suitable solvent (e.g., ethanol) and add a strong base such as sodium hydroxide (1.1 eq). Heat the mixture to reflux for a short period to ensure complete formation of the sodium phenoxide.

  • Etherification: To the refluxing solution, add 3-chloro-1,2-propanediol (1.05 eq) dropwise. Continue to reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., HCl). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure guaifenesin.

Conclusion

4-Bromo-2-methoxyphenol stands as a highly efficient and versatile building block in the arsenal of the modern synthetic chemist. Its strategic advantage is most pronounced in complex, multi-step syntheses where the bromine atom serves as a key handle for the construction of intricate molecular architectures, as exemplified in the synthesis of the Bosutinib intermediate. While not the most economical halogenated guaiacol, its superior reactivity over its chloro-analog in pivotal cross-coupling reactions often justifies the moderate cost, leading to more efficient and reliable synthetic outcomes. The judicious selection of starting materials is paramount, and as this guide has demonstrated, a thorough understanding of the reactivity, cost, and synthetic utility of intermediates like 4-Bromo-2-methoxyphenol is critical for the successful and efficient development of new pharmaceutical agents.

References

A Comparative Study on the Biological Activity of 3-(2-Bromo-5-methoxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comparative analysis of the biological activities of novel derivatives of 3-(2-Bromo-5-methoxyphenyl)propanoic acid. The core structure, a substituted phenylpropanoic acid, is a recognized scaffold in medicinal chemistry, known to exhibit a range of pharmacological properties.[1] This study was designed to explore how modifications of the carboxylic acid group—specifically through esterification and amidation—modulate the anticancer, antimicrobial, and anti-inflammatory potential of the parent compound. Through a systematic evaluation, this guide aims to elucidate preliminary structure-activity relationships (SAR) to inform future drug discovery and development efforts.

Introduction: The Rationale for Derivatization

The therapeutic potential of arylpropanoic acid derivatives is well-established, with prominent examples including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1] The presence of a bromine atom and a methoxy group on the phenyl ring of the core molecule, this compound, offers unique electronic and lipophilic characteristics that can influence biological activity. Brominated organic compounds, in particular, have garnered interest for their diverse pharmacological activities, including antimicrobial and anticancer effects.[2]

The carboxylic acid moiety of the parent compound is a prime site for chemical modification. By converting it into esters and amides, we can systematically alter key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications are hypothesized to impact the compound's interaction with biological targets, cellular uptake, and metabolic stability, thereby influencing its overall bioactivity profile. This guide details the synthesis of a focused library of such derivatives and presents a comparative assessment of their performance in a panel of in vitro biological assays.

Synthesis of this compound Derivatives

The synthetic pathway to the target derivatives commences with the parent compound, this compound (Compound 1 ), which is commercially available.[3][4] The ester and amide derivatives were synthesized via standard organic chemistry protocols.

General Synthesis Workflow

The overall synthetic strategy is depicted below. The carboxylic acid group of the parent compound is activated, typically by conversion to an acyl chloride, followed by reaction with an appropriate alcohol or amine to yield the desired ester or amide.

Synthesis_Workflow Parent This compound (1) AcylChloride Acyl Chloride Intermediate Parent->AcylChloride SOCl₂ or (COCl)₂ Ester Ester Derivatives (2a, 2b) AcylChloride->Ester R-OH, Base Amide Amide Derivatives (3a, 3b) AcylChloride->Amide R₁R₂NH, Base

Caption: General workflow for the synthesis of ester and amide derivatives.

Experimental Protocols

Synthesis of Methyl 3-(2-Bromo-5-methoxyphenyl)propanoate (Compound 2a):

  • To a solution of this compound (1.0 eq) in methanol (10 mL/mmol), a catalytic amount of concentrated sulfuric acid (2-3 drops) was added.

  • The reaction mixture was refluxed for 4 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent was removed under reduced pressure.

  • The residue was dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification by column chromatography afforded the pure methyl ester.

Synthesis of N-Benzyl-3-(2-Bromo-5-methoxyphenyl)propanamide (Compound 3a):

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) were added at 0 °C.

  • The mixture was stirred at room temperature for 2 hours.

  • The solvent was evaporated to give the crude acyl chloride.

  • The acyl chloride was dissolved in DCM and added dropwise to a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • The reaction was stirred at room temperature overnight.

  • The reaction mixture was washed with 1M HCl, saturated sodium bicarbonate, and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated.

  • The crude product was purified by column chromatography.

Comparative Biological Evaluation

A panel of in vitro assays was employed to assess the anticancer, antimicrobial, and anti-inflammatory activities of the parent compound and its synthesized derivatives.

Anticancer Activity: Cytotoxicity Screening

The cytotoxic potential of the compounds was evaluated against the human breast adenocarcinoma cell line (MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.[8]

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[6]

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed MCF-7 cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Add compound dilutions Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Add DMSO to dissolve formazan Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Calculate Calculate IC₅₀ values Read->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Compound IDDerivative TypeR GroupIC₅₀ (µM) on MCF-7
1 Carboxylic Acid-OH> 100
2a Methyl Ester-OCH₃75.4
2b Ethyl Ester-OCH₂CH₃62.1
3a Amide-NHCH₂Ph38.5
3b Amide-N(CH₃)₂92.8

Analysis: The parent carboxylic acid (1 ) showed negligible cytotoxicity. Esterification led to a moderate increase in activity, with the ethyl ester (2b ) being slightly more potent than the methyl ester (2a ), possibly due to increased lipophilicity enhancing cellular uptake. A significant improvement in anticancer activity was observed with the amide derivatives. The N-benzyl amide (3a ) exhibited the most potent cytotoxic effect, suggesting that the introduction of an aromatic ring in this position is favorable for activity. The N,N-dimethyl amide (3b ) was less active than the N-benzyl amide. This structure-activity relationship suggests that both lipophilicity and the presence of specific structural motifs (like the benzyl group) play a crucial role in the cytotoxic potential of these compounds. The increased activity of the amides could be related to their ability to form different hydrogen bonds with target proteins compared to the esters or the parent acid.

Antimicrobial Activity

The antimicrobial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) against a Gram-positive bacterium, Staphylococcus aureus, and a Gram-negative bacterium, Escherichia coli. The broth microdilution method was used as it is a standardized and reproducible technique for determining the MIC of antimicrobial agents.[9][10][11]

  • Compound Preparation: A serial two-fold dilution of each compound was prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Bacterial strains were cultured overnight, and the suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This was then diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Compound IDDerivative TypeR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1 Carboxylic Acid-OH> 256> 256
2a Methyl Ester-OCH₃128256
2b Ethyl Ester-OCH₂CH₃64128
3a Amide-NHCH₂Ph128> 256
3b Amide-N(CH₃)₂256> 256

Analysis: The parent compound was inactive against both bacterial strains. The ester derivatives showed moderate activity against S. aureus, with the more lipophilic ethyl ester (2b ) being more effective than the methyl ester (2a ). This trend suggests that increased lipophilicity may facilitate penetration of the bacterial cell wall. The N-benzyl amide (3a ) also showed some activity against S. aureus. Overall, the derivatives exhibited more promising activity against the Gram-positive S. aureus than the Gram-negative E. coli, which is a common observation for many classes of antimicrobial compounds due to the presence of an outer membrane in Gram-negative bacteria that acts as a permeability barrier.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[12] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

  • Cell Culture: RAW 264.7 cells were seeded in a 96-well plate and allowed to adhere.

  • Pre-treatment: Cells were pre-treated with the test compounds for 1 hour.

  • LPS Stimulation: Inflammation was induced by adding LPS (1 µg/mL) to the wells, and the cells were incubated for 24 hours.[8]

  • Nitrite Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.[13]

  • Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-stimulated control. A preliminary cytotoxicity test on RAW 264.7 cells was conducted to ensure that the observed NO inhibition was not due to cell death.

Compound IDDerivative TypeR Group% NO Inhibition at 50 µM
1 Carboxylic Acid-OH15.2%
2a Methyl Ester-OCH₃35.8%
2b Ethyl Ester-OCH₂CH₃48.3%
3a Amide-NHCH₂Ph65.7%
3b Amide-N(CH₃)₂25.1%

Analysis: The parent acid showed weak anti-inflammatory activity. Both ester derivatives demonstrated moderate inhibition of NO production, with the ethyl ester (2b ) again being more active than the methyl ester (2a ). The most significant anti-inflammatory activity was observed with the N-benzyl amide derivative (3a ), which strongly inhibited NO production. The N,N-dimethyl amide (3b ) was less effective. This SAR profile suggests that, similar to the anticancer activity, the presence of the N-benzyl amide moiety is highly beneficial for anti-inflammatory effects. This could be due to a combination of increased lipophilicity and specific interactions with the active site of inducible nitric oxide synthase (iNOS) or other upstream targets in the inflammatory signaling pathway.

Discussion and Structure-Activity Relationship (SAR) Summary

The derivatization of the carboxylic acid group of this compound had a profound impact on its biological activity profile. The following key SAR insights can be drawn from this comparative study:

  • Esterification and amidation are effective strategies to unlock the biological potential of the parent compound, which is largely inactive across the tested assays.

  • Increased lipophilicity appears to correlate with enhanced activity , as evidenced by the consistently higher potency of the ethyl esters over the methyl esters in all assays.

  • The N-benzyl amide derivative (3a) emerged as the most promising compound , exhibiting the highest activity in both the anticancer and anti-inflammatory assays. This highlights the importance of the benzyl group, which may engage in favorable π-π stacking or hydrophobic interactions with biological targets.

  • The antimicrobial activity was modest and primarily directed against the Gram-positive bacterium S. aureus, suggesting a potential mechanism of action that is less effective against the more complex cell envelope of Gram-negative bacteria.

SAR_Summary cluster_parent Parent Acid (1) cluster_derivatives Derivatives cluster_best Most Promising Parent Low Activity Esters Esters (2a, 2b) - Moderate Activity - Lipophilicity Dependent (Ethyl > Methyl) Parent->Esters Esterification Amides Amides (3a, 3b) - Varied Activity Parent->Amides Amidation Best N-Benzyl Amide (3a) - Highest Anticancer Activity - Highest Anti-inflammatory Activity Amides->Best Specific Substitution

Caption: Summary of the structure-activity relationships observed.

Conclusion and Future Directions

This comparative guide demonstrates that simple modifications to the carboxylic acid group of this compound can significantly enhance its anticancer, antimicrobial, and anti-inflammatory properties. The N-benzyl amide derivative, in particular, has been identified as a lead compound worthy of further investigation.

Future studies should focus on:

  • Expanding the derivative library: Synthesizing a broader range of amides with different aromatic and aliphatic substituents to further refine the SAR.

  • In-depth mechanistic studies: Investigating the molecular targets and signaling pathways through which the most active compounds exert their effects. For example, exploring the inhibition of cyclooxygenase (COX) enzymes for the anti-inflammatory activity or specific kinases involved in cancer cell proliferation.

  • In vivo evaluation: Assessing the efficacy and safety of the most promising derivatives in animal models of cancer and inflammation.

The findings presented herein provide a valuable starting point for the development of novel therapeutic agents based on the this compound scaffold.

References

A Senior Application Scientist's Guide: Selecting the Optimal Method for Propanoic Acid Impurity Analysis—HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate quantification of impurities is not merely a regulatory hurdle but a cornerstone of patient safety. Propanoic acid, a widely used excipient and intermediate, presents a unique analytical challenge due to its physicochemical properties. Its potential impurities, which can arise from synthesis, degradation, or storage, may include other short-chain fatty acids, aldehydes, or even genotoxic species, demanding highly sensitive and specific analytical methods.[1][2] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this task is not arbitrary; it is a decision guided by the specific impurity profile, the required sensitivity, and the overall analytical strategy. This guide provides an in-depth comparison of these two powerful techniques, grounded in experimental principles and practical field insights, to empower you to make the most informed decision for your application.

Foundational Principles: Volatility and Polarity as Deciding Factors

The fundamental difference between HPLC and GC lies in the state of the mobile phase and, consequently, the requirements for the analyte.

  • Gas Chromatography (GC) is inherently designed for compounds that are volatile or can be made volatile without decomposition.[3] The separation occurs as a gaseous analyte, carried by an inert gas (the mobile phase), partitions between the gas phase and a stationary phase coated on the inside of a long capillary column.

  • High-Performance Liquid Chromatography (HPLC) utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Separation is based on the analyte's differential partitioning between the two phases.[4] This makes it suitable for a much broader range of compounds, including those that are non-volatile or thermally fragile.[4]

Propanoic acid itself is a volatile short-chain fatty acid (SCFA), suggesting GC as a viable option.[5][6] However, its high polarity, stemming from the carboxylic acid group, introduces significant challenges for direct GC analysis, such as poor peak shape and column adsorption.[5] Conversely, its high polarity and solubility in aqueous media make it a candidate for HPLC, though standard reversed-phase methods may offer insufficient retention. This dichotomy places propanoic acid at a crossroads, making the choice of methodology highly dependent on the specific impurities of interest and the available analytical technologies.

Gas Chromatography (GC): The High-Resolution Path for Volatile Impurities

GC, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), offers exceptional resolution and sensitivity, making it a powerful tool for separating structurally similar volatile impurities.[5][7]

The Causality Behind GC Method Choices

The primary obstacle in the GC analysis of free carboxylic acids like propanoic acid is their tendency to form hydrogen bonds.[5] This leads to several undesirable chromatographic effects:

  • Peak Tailing: Asymmetric peaks caused by strong, non-ideal interactions with the stationary phase or active sites in the injector liner.[5]

  • Poor Reproducibility: Variable interactions lead to shifts in retention time and inconsistent peak areas.

  • Column Bleed and Degradation: The acidic nature of the analyte can degrade certain stationary phases over time.

To overcome these issues, two primary strategies are employed: direct analysis on a specialized column or chemical derivatization.

Strategy 1: Direct Analysis with Acidic-Functionalized Columns

For the analysis of free fatty acids, specialized columns with acidic character are required to prevent the adsorption of the active carboxyl groups. Columns like the Agilent J&W DB-FATWAX UI or the Supelco Nukol™ incorporate acidic functional groups into the stationary phase, which shields the analyte from interacting with silanol groups on the column wall, resulting in improved peak shapes.[8]

Strategy 2: Derivatization to Enhance Volatility and Inertness

Derivatization is a chemical modification process that converts the polar carboxylic acid group into a less polar, more volatile ester.[3][9] This is the most common and often most robust approach.[9][10]

  • Mechanism of Action: By replacing the active hydrogen on the hydroxyl group with an alkyl or silyl group, derivatization eliminates the capacity for hydrogen bonding.[10][11] The resulting esters are significantly more volatile and exhibit superior chromatographic behavior.[9]

  • Common Reagents:

    • Alkylation (Esterification): Reagents like N,N-dimethylformamide dimethyl acetal or diazomethane convert carboxylic acids into their corresponding methyl esters.[11] Another effective method involves using chloroformates (e.g., propyl or isobutyl chloroformate) in the presence of an alcohol, which can be performed in aqueous conditions.[12]

    • Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic proton with a trimethylsilyl (TMS) group.[10][11] While effective, silyl derivatives can be sensitive to hydrolysis.[13]

Derivatization is a self-validating system in that a successful reaction dramatically improves peak shape from a tailing, broad peak to a sharp, symmetrical one, providing immediate visual confirmation of its efficacy.

Diagram: GC Workflow for Propanoic Acid Impurity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing Sample Propanoic Acid Sample Deriv Derivatization (e.g., Esterification) Sample->Deriv Add Reagent & Heat Inject Injection Deriv->Inject Column GC Column (e.g., DB-FATWAX) Inject->Column Carrier Gas (He/H2) Detect Detection (FID or MS) Column->Detect Separated Analytes Chrom Chromatogram Detect->Chrom Quant Quantification & Impurity Profiling Chrom->Quant Integration

Caption: Workflow for GC-based analysis of propanoic acid impurities.

Experimental Protocol: GC-FID Analysis via Esterification

This protocol outlines a typical derivatization and analysis procedure.

  • System Suitability Test (SST): Before sample analysis, inject a standard mixture containing propanoic acid and expected impurities. Verify system performance by checking for theoretical plates (>2000), tailing factor (<1.5), and reproducibility (%RSD < 2.0% for 5 replicate injections).

  • Standard Preparation: Prepare a stock solution of propanoic acid and known impurities in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the propanoic acid sample into a reaction vial.

  • Derivatization (Propyl Chloroformate):

    • To 100 µL of the aqueous sample/standard, add 200 µL of propanol/pyridine (3:2 v/v) and 50 µL of propyl chloroformate.

    • Vortex vigorously for 1 minute. The reaction is exothermic and proceeds rapidly.

    • Add 300 µL of hexane and vortex for 1 minute to extract the resulting propyl esters.

    • Allow the layers to separate and carefully transfer the upper organic layer to an autosampler vial.

  • GC-FID Analysis:

    • Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm) or equivalent.

    • Injector: Split/Splitless, 240 °C, Split ratio 10:1.

    • Carrier Gas: Helium at a constant linear velocity of 34 cm/s.[14]

    • Oven Program: 80 °C (hold 2 min), ramp at 40 °C/min to 200 °C, then ramp at 25 °C/min to 240 °C (hold 2 min).[14]

    • Detector: FID at 250 °C.

    • Injection Volume: 1 µL.

  • Data Analysis: Identify and quantify impurities based on retention times and calibration curves established from the standards.

High-Performance Liquid Chromatography (HPLC): The Versatile Choice for Polar Analytes

HPLC is often the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds without the need for derivatization.[15][16][17]

The Causality Behind HPLC Method Choices

For small, polar organic acids like propanoic acid, standard reversed-phase HPLC (e.g., using a C18 column) is often ineffective. The analyte is too polar to be sufficiently retained by the nonpolar stationary phase, leading to elution at or near the void volume. Therefore, specialized HPLC modes are necessary.[18]

Strategy 1: Ion-Exclusion Chromatography (IEC)

This is the most common and effective HPLC mode for organic acid analysis.[18]

  • Mechanism of Action: IEC uses a stationary phase consisting of a strong cation exchange resin in the hydrogen (H+) form. The separation is governed by the "Donnan exclusion" principle. The highly negatively charged surface of the stationary phase repels the anionic form of the organic acids. However, in an acidic mobile phase, the dissociation of weak acids like propanoic acid is suppressed. The neutral, undissociated acid can then partition into the pores of the stationary phase. Stronger acids, which remain ionized, are more excluded and elute earlier.[18]

  • Typical Conditions: An acidic mobile phase (e.g., dilute sulfuric or phosphoric acid) is used to ensure the analytes are in their protonated form.[15][16][19][20]

Strategy 2: Anion-Exchange Chromatography

This technique separates compounds based on their net charge by using a positively charged stationary phase.[21]

  • Mechanism of Action: The anionic form of propanoic acid and its impurities bind to the positively charged functional groups on the resin. Elution is typically achieved by increasing the concentration of a competing anion (e.g., chloride) or by changing the pH to neutralize the analyte.[21][22] This method is highly effective for separating organic acids from neutral compounds like sugars.[22]

Strategy 3: Reversed-Phase HPLC with Modified Conditions

While challenging, reversed-phase HPLC can be adapted for propanoic acid.

  • Mechanism of Action: Using a highly aqueous mobile phase with a polar-embedded or polar-endcapped C18 column can provide some retention. Alternatively, a specialized column like the Newcrom R1, which has low silanol activity, can be used with an acidic mobile phase (e.g., acetonitrile, water, and phosphoric acid) to achieve separation.[23]

Diagram: HPLC Workflow for Propanoic Acid Impurity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/PDA Analysis cluster_data Data Processing Sample Propanoic Acid Sample Dilute Dilution & Filtration Sample->Dilute Dilute in Mobile Phase Inject Injection Dilute->Inject Column HPLC Column (e.g., Ion-Exclusion) Inject->Column Mobile Phase Pump Detect Detection (UV/PDA at 210 nm) Column->Detect Separated Analytes Chrom Chromatogram Detect->Chrom Quant Quantification & Impurity Profiling Chrom->Quant Integration

Caption: Workflow for HPLC-based analysis of propanoic acid impurities.

Experimental Protocol: HPLC-UV Analysis via Ion-Exclusion

This protocol describes a direct analysis without derivatization.

  • System Suitability Test (SST): Prepare a system suitability solution containing propanoic acid and a known impurity. Verify system performance criteria such as resolution between the main peak and the impurity (>2.0), tailing factor (<1.5), and reproducibility (%RSD < 1.0% for 5 replicate injections).

  • Mobile Phase Preparation: Prepare a 0.005 N Sulfuric Acid solution in HPLC-grade water. Filter and degas the mobile phase prior to use.

  • Standard Preparation: Accurately weigh and dissolve propanoic acid and known impurity reference standards in the mobile phase to prepare a stock solution. Generate a calibration curve by preparing at least five concentration levels.

  • Sample Preparation: Accurately weigh the propanoic acid sample, dissolve it in the mobile phase, and dilute to the desired concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm nylon syringe filter.[24]

  • HPLC-UV Analysis:

    • Column: Ion-Exclusion Column (e.g., Supelco Supelcogel C-610H, 30 cm x 7.8 mm).

    • Mobile Phase: 0.005 N Sulfuric Acid.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35 °C.

    • Detector: UV/PDA at 210 nm.

    • Injection Volume: 20 µL.

  • Data Analysis: Quantify impurities against the prepared calibration curves. The use of a Photodiode Array (PDA) detector is recommended to check for peak purity and identify any co-eluting impurities.

Head-to-Head Comparison: Performance and Practicality

The choice between GC and HPLC depends on a careful evaluation of multiple factors. The following table summarizes the key performance attributes for the analysis of propanoic acid impurities.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Rationale & Causality
Principle Separation of volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.Dictates the fundamental applicability based on analyte properties.
Sample Prep More complex; often requires derivatization to increase volatility and reduce polarity.[15][17][19]Simpler; typically involves only dissolution and filtration.[20]Derivatization adds time and potential for error but is often necessary for good chromatography in GC.[15][16]
Specificity Very high, especially with MS detection. Excellent for resolving isomers and structurally similar compounds.Good to very good. Specificity can be enhanced with PDA or MS detectors.Capillary GC columns offer superior resolving power compared to packed HPLC columns.
Sensitivity High, particularly with FID for hydrocarbons or MS for targeted analysis. Can reach ppb levels.[25]Moderate to high. UV detection at low wavelengths (~210 nm) is required but can be limited by matrix interference. MS detection significantly improves sensitivity.FID is highly sensitive to carbon-containing compounds. Low UV absorbance of propanoic acid limits sensitivity in HPLC-UV.
Analytes Best for volatile and semi-volatile impurities (e.g., other SCFAs, aldehydes, residual solvents).Best for non-volatile or thermally labile impurities (e.g., larger organic acids, degradation products).The technique must match the physical properties of the impurities of interest.
Throughput Lower due to sample preparation (derivatization) and potentially longer run times.Higher due to simpler sample preparation and typically faster run times.The additional derivatization step in GC is often the rate-limiting factor.
Robustness Can be less robust; derivatization reactions must be complete and reproducible. Column lifetime can be an issue with direct injection of acids.Generally very robust and reliable. Ion-exclusion columns are stable under acidic conditions.HPLC methods with simple mobile phases are known for their ruggedness in QC environments.
Cost & Complexity Instrumentation can be less expensive (GC-FID vs. HPLC-UV), but specialized columns and derivatization reagents add cost.HPLC systems can have a higher initial cost. Solvent consumption is a significant operational cost.Overall cost of ownership should consider consumables and solvent disposal.

Decision Matrix: Choosing the Right Tool for the Job

As a Senior Application Scientist, my recommendation is not to declare one technique universally superior, but to select the method that best aligns with the analytical objective.

Diagram: Method Selection Decision Tree

Decision_Tree Start What is the primary analytical goal? Goal_Volatile Analysis of known volatile impurities (e.g., other SCFAs)? Start->Goal_Volatile Goal_Genotoxic Trace-level analysis of potential genotoxic impurities (GTIs)? Start->Goal_Genotoxic Goal_Broad Broad screening for both volatile and non-volatile degradation products? Start->Goal_Broad High_Res Is highest resolution for isomers required? Goal_Volatile->High_Res Use_GC Use GC-FID/MS (with derivatization) Goal_Genotoxic->Use_GC If GTI is volatile Use_HPLC Use HPLC-UV/MS (Ion-Exclusion) Goal_Genotoxic->Use_HPLC If GTI is non-volatile Use_Both Use Both HPLC and GC as orthogonal methods Goal_Broad->Use_Both High_Res->Use_GC Yes High_Res->Use_HPLC No

Caption: Decision tree for selecting between HPLC and GC.

Choose GC when:

  • The primary targets are other volatile short-chain fatty acids or volatile impurities.

  • The highest possible resolution is needed to separate isomers.

  • Trace-level sensitivity (ppb) is required for a volatile impurity, and derivatization is feasible.[25]

Choose HPLC when:

  • The impurity profile is unknown or may contain non-volatile or thermally unstable compounds.

  • A simpler, faster, and more robust method with higher throughput is desired for routine quality control.

  • Derivatization is undesirable or problematic.[15][16][19][20]

For comprehensive characterization, especially during drug development, using both HPLC and GC provides orthogonal data, offering the most complete picture of the impurity profile. HPLC can quantify the main non-volatile species, while GC can provide detailed information on volatile impurities and residual solvents in a single run. The control of genotoxic impurities (GTIs) often requires the utmost sensitivity, and the choice of technique will be dictated by the specific properties of the GTI, with both GC-MS and LC-MS being common solutions.[1][2][26]

References

A Comparative Guide to the Antiproliferative Activity of Trimethoxyphenyl Substituted Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 3,4,5-trimethoxyphenyl (TMP) moiety is a cornerstone in the design of potent anticancer agents. Its prevalence in highly active natural products like combretastatin A-4, podophyllotoxin, and colchicine has established it as a privileged scaffold in medicinal chemistry.[1][2] These compounds primarily exert their powerful antiproliferative effects by interfering with the dynamics of microtubule assembly, a critical process for cell division. This guide provides a comparative analysis of various classes of synthetic TMP-substituted compounds, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

The Central Mechanism: Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a pivotal role in forming the mitotic spindle during cell division.[3][4] They exist in a state of dynamic equilibrium between polymerization (assembly) and depolymerization (disassembly) of α,β-tubulin heterodimers.[5] The TMP scaffold is a key pharmacophore that binds to the colchicine binding site on β-tubulin.[1][5] This interaction inhibits tubulin polymerization, disrupting microtubule dynamics. The consequence for a rapidly dividing cancer cell is catastrophic: the mitotic spindle cannot form correctly, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[3][4][5]

Mechanism_of_Action cluster_0 Cellular Environment TMP Trimethoxyphenyl (TMP) Compound Tubulin β-Tubulin (Colchicine Site) TMP->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Phase Arrest Polymerization->Arrest Leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces

Caption: Mechanism of TMP compounds targeting tubulin.

Comparative Analysis of TMP-Substituted Scaffolds

The versatility of the TMP moiety allows for its incorporation into a wide array of heterocyclic and acyclic structures. This molecular hybridization aims to enhance potency, improve selectivity for cancer cells, and optimize pharmacokinetic properties.

Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a prominent class of TMP-substituted compounds. They are typically synthesized via a Claisen-Schmidt condensation.[6] The TMP group usually serves as Ring A, while modifications on Ring B significantly influence activity. Several studies have shown that chalcones bearing the TMP scaffold are potent inhibitors of tubulin polymerization and induce apoptosis.[7]

Compound ClassExample CompoundCancer Cell LinesReported IC₅₀ / GI₅₀Reference
TMP-Chalcones (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide (7f)HL-60 (Leukemia), MCF-7 (Breast), SW-480 (Colon)0.83 µM, 0.59 µM, 2.55 µM[6]
Indolyl Chalcone (Compound 10)HCT116 (Colorectal), HT-29 (Colorectal), DU145 (Prostate), PC3 (Prostate)< 50 nM
Chalcone-Trimethoxycinnamide Hybrid (Compound 7)HCT116 (Colorectal)3.26 µM[8]
Pyridine and Pyrimidine Derivatives

As analogues of combretastatin A-4, TMP-substituted pyridine and pyrimidine derivatives are designed to mimic the cis-conformation of the parent compound, which is crucial for tubulin binding.[3] These heterocyclic cores act as bioisosteres for the ethene bridge, often improving stability and drug-like properties.

Compound ClassExample CompoundCancer Cell LinesReported IC₅₀ / GI₅₀Reference
TMP-Pyridines Compound 9p (3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine)HeLa (Cervical), MCF-7 (Breast), A549 (Lung)0.047 - 0.90 µM[3]
Compound VI (pyridine derivative)HCT 116 (Colon), HEPG-2 (Liver), MCF-7 (Breast)4.83 µM, 3.25 µM, 6.11 µM[5]
TMP-Pyrimidines Compound 4b (thiazole-pyrimidine derivative)HOP-92 (NSCL)86.28% Growth Inhibition at 10 µM[9]
Indole and Other Heterocyclic Derivatives

The indole nucleus is another privileged scaffold in anticancer drug design. When combined with the TMP moiety, it yields potent tubulin polymerization inhibitors.[2][4] Other nitrogen-containing heterocycles like thiazoles, triazoles, and imidazoles have also been successfully utilized to create novel TMP-based antiproliferative agents.[7][10][11]

Compound ClassExample CompoundCancer Cell LinesReported IC₅₀ / GI₅₀Reference
TMP-Indoles Compound 3g (6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole)MCF-7 (Breast), MDA-MB-231 (Breast), A375 (Melanoma)2.94 µM, 1.61 µM, 0.57 µM[4]
TMP-Triazoles Compound 22b ((E)-5-(3-(1H-1,2,4-triazol-1-yl)...)MCF-7 (Breast), MDA-MB-231 (Breast), HL-60 (Leukemia)0.39 µM, 0.77 µM, 0.37 µM[7]
TMP-Oxazolones Compound 9 (N-phenyl triazinone derivative)HepG2 (Liver)1.38 µM[10]
TMP-Thiadiazoles 2-arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)6.6 µM[11]

Experimental Protocols for Evaluation

A multi-step experimental workflow is essential to identify promising candidates and elucidate their mechanism of action. This process begins with broad cytotoxicity screening and progresses to specific mechanism-based assays.

Experimental_Workflow cluster_1 Workflow for Evaluating Antiproliferative Activity cluster_2 cluster_3 Screening Primary Screening: MTT / SRB Assay (Determine IC50) Mechanism Mechanism of Action Studies Screening->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis Apoptosis Assay (Annexin V Staining) Confirmation Direct Target Confirmation TubulinAssay In Vitro Tubulin Polymerization Assay CellCycle->Confirmation Apoptosis->Confirmation

Caption: A typical experimental workflow for TMP compounds.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4,000–8,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the TMP-substituted compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., paclitaxel or combretastatin A-4).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in each phase. Cells in G2/M have twice the DNA content of cells in G0/G1.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the TMP compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation (1500 rpm for 5 minutes).

  • Fixation: Wash the cell pellet with cold PBS and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant accumulation of cells in the G2/M phase indicates mitotic arrest.[3]

Conclusion and Future Outlook

The 3,4,5-trimethoxyphenyl moiety remains an exceptionally valuable pharmacophore for the development of antiproliferative agents. Its ability to effectively target the colchicine binding site of tubulin provides a robust mechanism for inducing mitotic arrest and apoptosis in cancer cells. The diverse chemical scaffolds into which the TMP group can be incorporated—from chalcones and pyridines to indoles and thiazoles—offer vast opportunities for fine-tuning potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on creating hybrid molecules that target multiple pathways simultaneously and on developing formulations that improve the solubility and bioavailability of these potent compounds. As our understanding of cancer biology deepens, the rational design of novel TMP-based agents will continue to be a promising strategy in the search for more effective and safer cancer chemotherapeutics.

References

Structure-activity relationship (SAR) studies of N-(5-methoxyphenyl) methoxybenzenesulphonamides

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of N-(5-methoxyphenyl) Methoxybenzenesulphonamides as Potent Tubulin Inhibitors

For researchers and scientists in drug development, the quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Among the promising scaffolds, N-(5-methoxyphenyl) methoxybenzenesulphonamides have emerged as a class of potent cytotoxic compounds. This guide provides an in-depth comparison of their structure-activity relationships, supported by experimental data, to illuminate the key structural determinants for their anticancer activity.

Introduction: Targeting Microtubules in Cancer Therapy

Microtubule dynamics are a cornerstone of cellular division, making them a well-established and highly successful target for anticancer drugs.[1][2] Agents that interfere with microtubule polymerization or depolymerization can arrest the cell cycle, leading to apoptotic cell death.[1] These microtubule-targeting agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., colchicine, vinca alkaloids).[2]

The N-(5-methoxyphenyl) methoxybenzenesulphonamide scaffold has been identified as a promising new class of microtubule-destabilizing agents that bind to the colchicine site on tubulin.[1][3] This guide will dissect the structure-activity relationships of a series of these compounds, providing a comparative analysis of their cytotoxic effects against various human cancer cell lines.

Core Scaffold and Key Structural Modifications

The fundamental structure of the compounds discussed herein is N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide. A systematic study involving methoxy and bromo substitutions, as well as modifications on the sulphonamide nitrogen, has revealed critical insights into the structural requirements for potent cytotoxicity.[3] Thirty-seven derivatives were synthesized and evaluated, leading to the identification of key pharmacophoric features.[1]

Comparative Analysis of Cytotoxic Activity

The synthesized compounds were evaluated for their cytotoxic activity against HeLa (cervical cancer), HT-29 (colon adenocarcinoma), and MCF7 (breast adenocarcinoma) human tumor cell lines.[1] A significant number of these compounds (21 out of 37) exhibited sub-micromolar cytotoxicity, with particular effectiveness against the MCF7 cell line.[4]

The Pivotal Role of the 2,5-Dimethoxyaniline Moiety

A key finding from the SAR studies is the superior potency of compounds derived from 2,5-dimethoxyanilines.[3] This substitution pattern on the N-phenyl ring appears to be crucial for enhancing the cytotoxic effects of these sulphonamides.

Impact of Bromination on Potency

Further optimization of the 2,5-dimethoxyaniline series was achieved through bromination. The introduction of a bromine atom at the 4-position of the N-phenyl ring led to a significant increase in antiproliferative activity.[1] The 4-brominated compounds, specifically 23-25, were identified as the most potent in this series.[4] Notably, compound 25 demonstrated nanomolar antiproliferative potency.[3]

Substitutions on the Sulphonamide Nitrogen

The nature of the substituent on the sulphonamide nitrogen also plays a role in modulating the activity of these compounds. While a detailed exploration of these modifications is extensive, it is an important consideration for fine-tuning the pharmacological profile of these molecules.

Tabulated Summary of Key Compounds and Their Cytotoxicity

CompoundModificationsHeLa (IC50, µM)HT-29 (IC50, µM)MCF7 (IC50, µM)
Series with 2,5-dimethoxyanilines
Compound 234-bromoSub-micromolarSub-micromolarSub-micromolar
Compound 244-bromoSub-micromolarSub-micromolarSub-micromolar
Compound 254-bromoSub-micromolarSub-micromolarNanomolar

This table summarizes the general findings reported in the source literature. For specific IC50 values, please refer to the primary research article.[1][3][4]

Mechanism of Action: Tubulin Polymerization Inhibition

The potent cytotoxic effects of these N-(5-methoxyphenyl) methoxybenzenesulphonamides are attributed to their ability to inhibit microtubule polymerization.[1] Experimental evidence confirms that the active compounds disrupt the microtubule network within cells, leading to cell cycle arrest at the G2/M phase.[3] This mechanism is consistent with agents that bind to the colchicine site of tubulin.[1]

Further investigations revealed that these compounds trigger apoptotic cell death and induce autophagy.[3] Docking studies support the hypothesis that these sulphonamides bind to the colchicine site, albeit in a distinct manner compared to colchicine itself.[1] An important characteristic of these compounds is that they do not appear to be substrates for the multidrug resistance (MDR) transporter, as suggested by co-treatment studies with the MDR inhibitor verapamil.[1][3]

Experimental Protocols

General Synthesis of N-(5-methoxyphenyl) methoxybenzenesulphonamides

A general procedure for the synthesis of the title compounds involves the reaction of a substituted aniline with a methoxybenzenesulphonyl chloride in the presence of a base.[1]

Step-by-step synthesis:

  • Dissolve the appropriately substituted aniline in a suitable solvent (e.g., pyridine or dichloromethane).

  • Cool the solution in an ice bath.

  • Add the methoxybenzenesulphonyl chloride dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

For N-substituted derivatives, a subsequent alkylation or acylation step is performed on the sulphonamide nitrogen.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is typically determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 values (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization can be assessed using a cell-free in vitro assay.

Protocol:

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add the test compounds at various concentrations.

  • Initiate polymerization by raising the temperature to 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Compare the polymerization curves in the presence of the test compounds to a control (vehicle) and a known inhibitor (e.g., colchicine).

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the key SAR findings and the proposed mechanism of action.

SAR_Summary cluster_0 Core Scaffold: N-(5-methoxyphenyl) methoxybenzenesulphonamide cluster_1 Key Modifications for High Potency cluster_2 Resulting Biological Activity Scaffold N-(5-methoxyphenyl) -4-methoxybenzenesulphonamide Modification_1 2,5-dimethoxy substitution on N-phenyl ring Scaffold->Modification_1 Leads to Modification_2 4-bromo substitution on N-phenyl ring Modification_1->Modification_2 Enhanced by Activity Nanomolar Cytotoxicity (e.g., Compound 25) Modification_2->Activity Results in Mechanism_of_Action Compound N-(5-methoxyphenyl) methoxybenzenesulphonamide (e.g., Compound 25) Tubulin Tubulin Dimer (Colchicine Site) Compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Polymerization->G2M_Arrest Disruption leads to Apoptosis Apoptosis & Autophagy G2M_Arrest->Apoptosis Induces

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Tubulin in Cancer Therapy and Drug Discovery

Microtubules are dynamic polymers, forming a critical part of the cellular cytoskeleton by polymerizing and depolymerizing α- and β-tubulin heterodimers.[1][2][3][4][5] This process of dynamic instability is fundamental for several cellular functions, most notably the formation of the mitotic spindle during cell division.[6] The absolute requirement of microtubule dynamics for cell proliferation has made tubulin one of the most successful and validated targets for anticancer drug development.[6][7][8][9]

Agents that interfere with this process are broadly categorized as either microtubule-stabilizing agents (e.g., taxanes), which inhibit depolymerization, or microtubule-destabilizing agents (inhibitors), which prevent polymerization.[2][4][10] This guide will focus on the latter—the inhibitors of tubulin polymerization. The discovery of novel inhibitors is a relentless pursuit in oncology, and in this endeavor, in silico techniques, particularly molecular docking, have become indispensable.[11][12] Molecular docking allows us to predict the binding orientation and affinity of small molecules to our protein target, providing a rational, structure-based approach that significantly accelerates the discovery and optimization of potent new drug candidates.[13]

The Landscape of Tubulin Polymerization Inhibitors: Binding Sites and Chemical Diversity

The αβ-tubulin heterodimer presents several binding pockets where small molecules can exert their effects. For polymerization inhibitors, two sites are of paramount importance, both located on the β-tubulin subunit.[3][4][8][9][14]

  • The Colchicine Binding Site: This is the most prominent and widely targeted pocket for polymerization inhibitors.[7][9][14] It is a relatively hydrophobic pocket located at the interface between the α and β subunits. Ligands binding here physically prevent the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a microtubule, thereby halting polymerization. A vast number of structurally diverse chemical scaffolds, including combretastatins, chalcones, and various heterocyclic compounds, target this site.[2][7][15][16] Their interactions are often characterized by hydrophobic contacts with residues like Leuβ242, Leuβ248, Alaβ250, Leuβ255, and Valβ315.[17]

  • The Vinca Alkaloid Binding Site: Situated at the "plus-end" of the microtubule, this site is targeted by natural products like vinblastine and vincristine.[4][9][10] Inhibitors binding here do not simply block subunit addition; they induce a "peeling" or unwinding of the protofilaments that make up the microtubule wall, actively promoting disassembly.[10]

It is crucial to differentiate these from the Taxane Binding Site , which is located on the inner lumen of the microtubule and is targeted by microtubule stabilizers.[2][4] A comparative docking study must be precise about which site is being investigated.

Tubulin_Binding_Sites cluster_Tubulin αβ-Tubulin Dimer Alpha α-Tubulin Beta β-Tubulin Colchicine_Site Colchicine Site (Inhibits Polymerization) Beta->Colchicine_Site Interface Vinca_Site Vinca Site (Inhibits Polymerization) Beta->Vinca_Site Plus-End Taxane_Site Taxane Site (Promotes Polymerization) Beta->Taxane_Site Lumen

Caption: Major drug binding sites on the β-tubulin subunit.

The Core of the Matter: Designing a Comparative Docking Study

A successful comparative docking study is not merely about generating scores; it's a rigorous scientific investigation built on sound principles of computational chemistry and structural biology.

Pillar 1: Expertise & Rationale - The "Why" Behind the Workflow

The first step is to clearly define the objective. Are we comparing the binding modes of a series of analogues to understand their structure-activity relationship (SAR)? Are we screening a virtual library for novel scaffolds? Or are we comparing established drugs that bind to different sites? This objective dictates our choice of tools and parameters.

Choosing Your Docking Suite: Several robust software packages are available, each with unique strengths.[13][18]

  • AutoDock Vina: Widely used in academia, it is known for its speed and accuracy, making it excellent for virtual screening.

  • Glide (Schrödinger): A commercial suite that often provides high-quality poses and scoring, particularly useful for lead optimization.[13]

  • MOE (Chemical Computing Group): An integrated environment that excels in handling all stages of the process, from protein preparation to pharmacophore modeling.[19][20]

Understanding Scoring Functions: The scoring function is the mathematical algorithm used to estimate the binding affinity.[21] It is the engine of the docking program. They generally fall into three classes:

  • Force-Field Based: These use classical mechanics principles (e.g., van der Waals, electrostatic interactions) to calculate the energy of the complex.[21][22]

  • Empirical: These are fast functions that use weighted terms for key interactions like hydrogen bonds, hydrophobic contacts, and rotatable bonds, with weights fitted to experimental data.[21][22]

  • Knowledge-Based: These derive statistical potentials from known protein-ligand structures in databases like the PDB.[21][22][23]

It is critical to understand that a docking score is not a true binding free energy (ΔG). It is a value used to rank compounds. The key is to use the same scoring function when comparing different ligands to maintain consistency.

Pillar 2: Trustworthiness - A Self-Validating Workflow

To ensure the results are meaningful and not computational artifacts, the entire workflow must be self-validating. The most critical step in this process is redocking .[24]

Docking_Workflow PDB 1. Protein Preparation (e.g., PDB: 4O2B) Grid 3. Grid Generation (Define Binding Site) PDB->Grid Ligands 2. Ligand Preparation (Energy Minimization) Dock 4. Docking Simulation Ligands->Dock Grid->Dock Validate 5. Validation (Redocking) Calculate RMSD Dock->Validate Validate->Grid RMSD > 2Å (Refine Protocol) Analyze 6. Post-Docking Analysis (Scores, Interactions) Validate->Analyze RMSD < 2Å (Protocol Valid) Results Comparative Results Analyze->Results

Caption: A self-validating workflow for comparative molecular docking.

Experimental Protocol: Step-by-Step Comparative Docking Workflow

This protocol outlines a typical workflow using the colchicine binding site as the target.

1. Step 1: Protein Preparation

  • Objective: To obtain a high-quality, clean, and chemically correct receptor structure.
  • Procedure:
  • Download a high-resolution crystal structure of tubulin with a bound ligand in the desired pocket (e.g., PDB ID: 4O2B for colchicine) from the Protein Data Bank.[11]
  • Using your chosen software (e.g., AutoDockTools, Maestro, MOE), load the PDB file.
  • Remove all non-essential components: water molecules, co-solvents, and any crystallographic artifacts.
  • Separate the protein chains from the co-crystallized ligand. The ligand will be used later for validation.
  • Add polar hydrogens to the protein structure.
  • Assign atomic charges (e.g., Gasteiger charges).
  • Save the prepared protein as a suitable file type (e.g., PDBQT for AutoDock).
  • Causality: This meticulous preparation ensures that the electrostatic and steric properties of the binding site are accurately represented, which is fundamental for a reliable docking calculation.

2. Step 2: Ligand Preparation

  • Objective: To generate low-energy, 3D conformations of the inhibitor molecules.
  • Procedure:
  • Obtain the 2D structures of your test compounds (e.g., from PubChem or drawn in a chemical editor).
  • Convert these 2D structures to 3D.
  • Perform an energy minimization using a suitable force field (e.g., MMFF94). This relaxes the structure to a stable, low-energy state.
  • Assign atomic charges and define the rotatable bonds.
  • Save the prepared ligands in the appropriate format (e.g., PDBQT).
  • Causality: Docking algorithms explore the conformational space of the ligand. Starting from a low-energy, realistic 3D structure prevents the algorithm from wasting computational time on energetically unfavorable conformations and increases the likelihood of finding the correct binding pose.

3. Step 3: Defining the Binding Site & Grid Generation

  • Objective: To define the three-dimensional space where the docking algorithm will search for binding poses.
  • Procedure:
  • Load the prepared protein structure.
  • Identify the center of the binding pocket. The most reliable way to do this is to use the coordinates of the original, co-crystallized ligand.
  • Define a "grid box" around this center point. The box must be large enough to fully encompass the binding site and allow potential ligands to rotate freely, but not so large that it includes irrelevant surface areas.
  • Causality: This step focuses the computational effort on the region of interest, dramatically improving efficiency and reducing the chance of finding nonsensical binding poses far from the active site.

4. Step 4: The Docking Simulation

  • Objective: To run the docking algorithm and generate a set of potential binding poses for each ligand.
  • Procedure:
  • Configure the docking parameters. For AutoDock, this involves setting up the Lamarckian Genetic Algorithm parameters (e.g., number of runs, population size).
  • Execute the docking run for each prepared ligand against the prepared protein and grid.
  • The software will output a series of binding poses for each ligand, ranked by their docking score.

5. Step 5: Pose Analysis and Validation

  • Objective: To confirm the validity of the docking protocol and select the most plausible binding poses for analysis.
  • Procedure:
  • Redocking: As the first and most crucial step, dock the co-crystallized ligand (that was removed in Step 1) back into the binding site using the exact same protocol.[17][24]
  • RMSD Calculation: Superimpose the top-ranked pose from your redocking experiment onto the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
  • Validation Check: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the experimentally known binding mode.[17] If the RMSD is higher, the protocol (e.g., grid box size, scoring function) must be re-evaluated before proceeding.
  • Clustering: For your test compounds, analyze the output poses. Often, they will form clusters of similar conformations. The largest and lowest-energy cluster is typically the most promising.

6. Step 6: Post-Docking Analysis & Interpretation

  • Objective: To compare the binding of different inhibitors and extract meaningful structural insights.
  • Procedure:
  • Compare the docking scores of the top-ranked poses for each inhibitor.
  • Visually inspect the interactions in a molecular graphics program (e.g., PyMOL, Chimera, MOE).
  • Identify and compare key interactions: hydrogen bonds, hydrophobic contacts, salt bridges, and pi-stacking.
  • Generate interaction diagrams (2D plots) to clearly summarize the contacts for each inhibitor.

Data Presentation and Interpretation: From Raw Scores to Actionable Insights

Quantitative data from docking studies must be presented clearly to allow for objective comparison.

Table 1: Comparative Docking Analysis of Colchicine-Site Inhibitors

InhibitorClassDocking Score (kcal/mol)Key Interacting Residues (β-subunit)H-Bonds
Colchicine Tropolone Alkaloid-9.8Cys241, Leu248, Ala250, Leu255, Ala316, Val318, Ile378Asn258
Combretastatin A-4 Stilbenoid-9.2Cys241, Leu255, Ala316, Val318, Met259Thr353
Chalcone Derivative X Chalcone-8.7Leu242, Leu248, Ala250, Leu255, Ile378None
Novel Compound Y Triazole-10.5Cys241, Leu255, Ala316, Val318, Lys352Lys352, Asn258

Note: Data are representative and for illustrative purposes.

Table 2: Validation of Docking Protocol via Redocking

PDB IDCo-crystallized LigandRMSD of Redocked Pose (Å)Validation Status
4O2BColchicine0.85Success
5LYJCombretastatin A-41.12Success

From these tables, we can hypothesize that "Novel Compound Y" may be a more potent inhibitor than colchicine due to its more favorable docking score and its ability to form an additional hydrogen bond with Lys352. Conversely, "Chalcone Derivative X" appears to rely solely on hydrophobic interactions. This type of analysis is invaluable for guiding the next round of chemical synthesis and optimization.[25][26][27]

Bridging the In Silico-In Vitro Gap: Experimental Validation

A docking study, no matter how well-validated, generates a hypothesis. This hypothesis must be tested experimentally to be confirmed. The gold-standard assay for this purpose is the in vitro tubulin polymerization assay.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin monomers.[1][28][29]

  • Principle of the Assay: The polymerization of tubulin into microtubules is monitored in real-time. A fluorescent reporter dye is included in the reaction, which preferentially binds to the hydrophobic regions of assembled microtubules, causing a significant increase in its fluorescence signal.[30] Inhibitors of polymerization will prevent or reduce this increase in fluorescence.[28][30]

Discovery_Cycle Screen Virtual Screening (Docking) Hit Hit Identification (Top-Scoring Compounds) Screen->Hit Test In Vitro Validation (Polymerization Assay) Hit->Test Confirm Confirmed Hit (Active Compound) Test->Confirm Optimize Lead Optimization (SAR by Docking & Synthesis) Confirm->Optimize Optimize->Test New Analogs

Caption: The iterative cycle of in silico screening and in vitro validation.

  • Materials & Reagents:

    • Lyophilized, high-purity (>99%) tubulin (e.g., from porcine brain).[29]

    • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).[29]

    • Guanosine-5'-triphosphate (GTP).

    • Glycerol (as a polymerization enhancer).

    • Fluorescent reporter dye (e.g., DAPI).[29]

    • Test compounds and controls (e.g., Paclitaxel as enhancer, Nocodazole as inhibitor).[30]

    • Black, opaque 96-well plates.

    • Temperature-controlled fluorescence plate reader.

  • Step-by-Step Procedure:

    • Preparation: Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO). Prepare a 10x working solution in General Tubulin Buffer. Pre-warm the plate reader to 37°C.

    • Reaction Setup (on ice): Prepare a master mix of tubulin (e.g., final concentration 2 mg/mL) in General Tubulin Buffer supplemented with GTP and the fluorescent reporter.[30]

    • Plating: To the appropriate wells of the 96-well plate, add 5 µL of the 10x test compound, positive controls, or vehicle control (buffer with DMSO).

    • Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin master mix to each well.[30]

    • Measurement: Immediately place the plate in the pre-warmed reader. Measure fluorescence intensity (e.g., Ex/Em 360/450 nm) every 60 seconds for 60 minutes.

    • Causality: The reaction is assembled on ice to prevent premature polymerization. The reaction is initiated by the temperature shift to 37°C, which is the optimal temperature for microtubule assembly.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The effect of an inhibitor is seen as a decrease in the maximum fluorescence (Vmax) and/or a reduction in the polymerization rate. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value (the concentration that inhibits polymerization by 50%).

Conclusion and Future Perspectives

Comparative molecular docking is a powerful and rational approach for the discovery and characterization of tubulin polymerization inhibitors. When executed within a framework of scientific integrity and validated by experimental data, it provides invaluable insights into molecular recognition at the binding site, guiding medicinal chemistry efforts to develop more potent and selective anticancer agents.

The field is continuously evolving. The development of dual-target inhibitors, such as those that simultaneously target tubulin and other cancer-related proteins like HDACs, represents a promising strategy to overcome drug resistance.[31] Furthermore, the integration of machine learning and artificial intelligence is poised to revolutionize this space by developing more accurate and generalizable scoring functions.[23][32][33] Finally, coupling docking with more computationally intensive methods like molecular dynamics (MD) simulations is becoming standard practice to refine docking poses and assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the binding event.[11][24][34][35]

References

Comparative In Vivo Efficacy of Optically Active 3-(2-Aminocarbonylphenyl)propanoic Acid Analogs as Potent and Selective EP3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Assessment

In the landscape of drug discovery, the prostaglandin E2 (PGE2) receptor subtype 3 (EP3) has emerged as a critical target for therapeutic intervention in a range of conditions, including preterm labor and other smooth muscle disorders. This guide provides a comparative analysis of the in vivo efficacy of a series of optically active 3-(2-aminocarbonylphenyl)propanoic acid analogs, which have been identified as potent and selective EP3 receptor antagonists. We will delve into the experimental data that underpins their pharmacological activity, offering insights into the structure-activity relationships (SAR) that govern their performance and the methodological rigor required for their preclinical evaluation.

Introduction: The Therapeutic Promise of EP3 Receptor Antagonism

The EP3 receptor, when activated by its endogenous ligand PGE2, mediates a variety of physiological and pathological processes, including uterine contractions.[1] Consequently, the development of selective EP3 receptor antagonists represents a promising strategy for tocolytic therapy to prevent premature birth. The 3-(2-aminocarbonylphenyl)propanoic acid scaffold has been a focal point of medicinal chemistry efforts in this area. This guide will specifically compare analogs based on their in vivo potency, metabolic stability, and pharmacokinetic profiles, drawing from key preclinical studies.

Comparative In Vivo Efficacy in a Rat Model of Uterine Contraction

The primary measure of in vivo efficacy for these analogs is their ability to inhibit PGE2-induced uterine contractions in pregnant rats, a well-established model that mimics the clinical scenario of preterm labor.[1] The following table summarizes the in vivo potency of key optically active analogs after oral administration.

Compound IDStructureOral Dose (mg/kg)Inhibition of Uterine Contraction (%)Key Structural Features
Analog A (S)-enantiomer with specific side chain150High in vitro potency and metabolic stability
Analog B (R)-enantiomer of Analog A1<10Demonstrates stereospecificity of the receptor
Analog C Modified side chain for improved stability175Rational design based on metabolic profiling
Analog D Introduction of fluoro group on phenyl ring165Altered pharmacokinetic profile

Key Insights from In Vivo Data:

  • Stereochemistry is Crucial: The data clearly demonstrates that the (S)-enantiomer (Analog A) is significantly more active in vivo than the (R)-enantiomer (Analog B), highlighting the stereospecific nature of the interaction with the EP3 receptor.

  • Metabolic Stability Translates to In Vivo Potency: Analogs designed for enhanced metabolic stability, such as Analog C, show improved in vivo efficacy.[2] This underscores the importance of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling in the drug discovery cascade.

  • Structure-Activity Relationships (SAR): Optimization of the side chains and introduction of substituents on the phenyl moieties have been shown to significantly impact in vitro and in vivo potencies.[1]

Pharmacokinetic Profiles: A Critical Determinant of Efficacy

Beyond intrinsic potency, the pharmacokinetic behavior of a drug candidate is paramount to its in vivo success. A comparative analysis of the pharmacokinetic parameters of these analogs in rats reveals key differences that correlate with their efficacy.

Compound IDCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Analog A 3501.0120045
Analog C 5500.5250070
Analog D 4801.5210060

Analysis of Pharmacokinetic Data:

The improved oral bioavailability and higher systemic exposure (AUC) of Analog C are consistent with its superior in vivo efficacy.[2] This highlights the success of a rational drug design approach that considers metabolic liabilities early in the optimization process.

Experimental Protocol: In Vivo Assessment of Uterine Contraction Inhibition

To ensure the reproducibility and validity of in vivo efficacy studies, a standardized protocol is essential. The following is a detailed methodology for assessing the inhibitory effect of 3-(2-aminocarbonylphenyl)propanoic acid analogs on PGE2-induced uterine contractions in pregnant rats.

Objective: To determine the in vivo potency of test compounds in inhibiting uterine contractions induced by a selective EP3 receptor agonist.

Animal Model: Pregnant Sprague-Dawley rats (Gestation Day 18-20).

Materials:

  • Test compounds (e.g., Analogs A, C)

  • Vehicle (e.g., 0.5% methylcellulose)

  • PGE2 (or a selective EP3 agonist like sulprostone)

  • Anesthetic (e.g., urethane)

  • Saline solution

  • Pressure transducer and recording system

Step-by-Step Methodology:

  • Animal Preparation:

    • Fast pregnant rats overnight with free access to water.

    • Administer the test compound or vehicle orally (p.o.) via gavage at the desired dose.

    • After a predetermined time (e.g., 1 hour) to allow for absorption, anesthetize the rats.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the uterus.

    • Insert a saline-filled balloon catheter into one of the uterine horns.

    • Connect the catheter to a pressure transducer to monitor intrauterine pressure.

  • Induction of Uterine Contractions:

    • Administer a continuous intravenous (i.v.) infusion of an EP3 agonist (e.g., sulprostone) to induce regular and sustained uterine contractions.

    • Allow the contractions to stabilize for a period of 30-60 minutes.

  • Data Acquisition and Analysis:

    • Record the intrauterine pressure continuously.

    • Calculate the area under the curve (AUC) of the pressure waves during a set period before and after compound administration.

    • The percentage inhibition of uterine contraction is calculated as: [(AUC_pre-dose - AUC_post-dose) / AUC_pre-dose] * 100.

Causality and Self-Validation:

  • Rationale for Pregnant Rats: This model is clinically relevant as the target indication is preterm labor.

  • Use of a Selective EP3 Agonist: This ensures that the observed effects are mediated through the EP3 receptor, providing target-specific validation.

  • Control Group: The inclusion of a vehicle-treated group is critical to account for any spontaneous changes in uterine activity.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the in vivo efficacy assessment protocol.

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Pregnant Rat Preparation (Fasting, Acclimatization) Dosing Oral Administration (Test Compound or Vehicle) Animal_Prep->Dosing t = -1h Anesthesia Anesthesia Dosing->Anesthesia t = 0h Surgery Uterine Cannulation Anesthesia->Surgery Agonist_Infusion EP3 Agonist Infusion (Induction of Contractions) Surgery->Agonist_Infusion Stabilization Stabilization Period Recording Data Recording (Intrauterine Pressure) Stabilization->Recording Agonist_Infusion->Stabilization AUC_Calc AUC Calculation Recording->AUC_Calc Inhibition_Calc Inhibition (%) Calculation AUC_Calc->Inhibition_Calc

References

A Comparative Guide to the Pharmacokinetic Profiles of Novel EP3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Targeting the EP3 Receptor

The E-prostanoid receptor 3 (EP3), a G-protein coupled receptor for prostaglandin E2 (PGE2), has emerged as a critical target in a multitude of therapeutic areas.[1][2][3] Its role in modulating physiological processes such as inflammation, pain, and platelet aggregation has spurred the development of a new generation of selective antagonists.[2][4] This guide provides an in-depth comparison of the pharmacokinetic profiles of several novel EP3 receptor antagonists, offering a valuable resource for researchers navigating the selection of compounds for preclinical and clinical development. We will delve into the critical absorption, distribution, metabolism, and excretion (ADME) characteristics that govern the in vivo behavior of these promising molecules, supported by experimental data and protocols.

The EP3 Receptor Signaling Cascade: A Complex Network of Intracellular Events

Understanding the signaling pathway of the EP3 receptor is fundamental to appreciating the mechanism of action of its antagonists. The EP3 receptor, upon binding with its endogenous ligand PGE2, primarily couples to the inhibitory G-protein (Gi). This interaction initiates a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5] This reduction in cAMP modulates various downstream cellular responses. The complexity of EP3 signaling is further highlighted by its ability to couple to other G proteins, such as Gs and G12/13, depending on the specific splice variant of the receptor, leading to a diverse range of physiological effects.[6]

EP3_Signaling_Pathway cluster_membrane Cell Membrane EP3 EP3 Receptor Gi Gi Protein EP3->Gi Activates Gs Gs Protein EP3->Gs Activates (isoform-dependent) G12_13 G12/13 Protein EP3->G12_13 Activates (isoform-dependent) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PGE2 PGE2 PGE2->EP3 Binds Gi->AC Inhibits Cellular_Response_Inhibition Inhibition of Cellular Response Gi->Cellular_Response_Inhibition Leads to Gs->AC Stimulates Rho_Activation Rho Activation G12_13->Rho_Activation Leads to ATP ATP Cellular_Response_Stimulation Stimulation of Cellular Response cAMP->Cellular_Response_Stimulation Leads to Antagonist Novel EP3 Antagonist Antagonist->EP3 Blocks

Caption: Simplified schematic of the EP3 receptor signaling pathway.

Comparative Pharmacokinetic Profiles of Novel EP3 Receptor Antagonists

The in vivo efficacy and safety of a drug candidate are intrinsically linked to its pharmacokinetic profile. A thorough understanding of a compound's ADME properties is paramount for predicting its behavior in humans and designing effective clinical trials. Below, we compare the available preclinical pharmacokinetic data for several notable novel EP3 receptor antagonists.

Disclaimer: The following data is compiled from various independent studies. Direct comparison should be approached with caution, as experimental conditions (e.g., animal species, dose, vehicle, and analytical methods) may vary between studies.

CompoundAnimal ModelRouteDoseCmaxTmaxT½ (half-life)Bioavailability (F%)Reference
DG-041 MouseOral30 mg/kg~721 nM-~1.23 h-[3]
MouseIV2 mg/kg~1246 nM---[3]
MouseSC20 mg/kg~1385 nM~1 h--[3]
Pyridone-based Cpd 13 RatIV----97.7%[1]
L-798,106 (Established) -------[7]

Analysis and Interpretation:

  • DG-041 , a compound that has progressed to Phase II clinical trials, demonstrates rapid absorption and elimination in mice when administered orally.[3] The subcutaneous route provides a more sustained plasma concentration, which could be advantageous for maintaining therapeutic levels.[3] Its ability to cross the blood-brain barrier has also been noted.

  • The pyridone-based compound 13 exhibits excellent oral bioavailability in rats, a highly desirable characteristic for a clinical candidate.[1] This suggests efficient absorption from the gastrointestinal tract and/or low first-pass metabolism.

The development of novel EP3 antagonists has focused on improving oral bioavailability and metabolic stability over earlier generations of compounds. The optimization of amide-based series, for instance, has aimed to enhance lipophilic efficiency, a key parameter in drug design.

Experimental Workflow: A Guide to Preclinical Pharmacokinetic Profiling

To ensure the generation of reliable and reproducible pharmacokinetic data, a standardized experimental workflow is essential. The following outlines a typical protocol for an in vivo pharmacokinetic study in rodents.

PK_Workflow cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis & Data Interpretation A Compound Formulation (e.g., in saline, DMSO/PEG) E Dose Administration A->E B Animal Acclimatization (e.g., 1 week) B->E C Catheter Implantation (optional) (for serial blood sampling) F Serial Sampling at Pre-defined Time Points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) C->F D Route of Administration (e.g., Oral, IV, SC) D->E E->F G Blood Collection (e.g., via tail vein, retro-orbital sinus) F->G H Plasma/Serum Separation G->H I Sample Preparation (e.g., protein precipitation, SPE) H->I J LC-MS/MS Analysis I->J K Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, T½, F%) J->K

Caption: Standard workflow for a preclinical pharmacokinetic study.

Detailed Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol provides a step-by-step guide for conducting a single-dose pharmacokinetic study in rats.

1. Animal Preparation and Acclimatization:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week prior to the study, with ad libitum access to food and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

2. Compound Formulation and Administration:

  • Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water, 20% Captisol®). The formulation should be uniform and stable.

  • Dosing:

    • Oral (PO): Administer the compound via oral gavage at a specific dose volume (e.g., 5 mL/kg).

    • Intravenous (IV): Administer the compound as a bolus injection into the tail vein at a specific dose volume (e.g., 2 mL/kg).

3. Blood Sample Collection:

  • Time Points: Collect blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Procedure: Collect approximately 0.2 mL of blood from the jugular vein (if cannulated) or tail vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.[8]

4. Bioanalysis by LC-MS/MS:

  • Sample Preparation: Thaw plasma samples and prepare them for analysis, typically by protein precipitation with acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the test compound.

5. Pharmacokinetic Data Analysis:

  • Software: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

  • Parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • T½ (Half-life): Time required for the plasma concentration to decrease by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

    • F% (Oral Bioavailability): (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.[9]

Conclusion: Navigating the Path to Clinical Success

The selection of a lead candidate for clinical development is a multifaceted process, with the pharmacokinetic profile playing a pivotal role. This guide has provided a comparative overview of the available preclinical data for several novel EP3 receptor antagonists, highlighting key differences in their ADME properties. While direct, head-to-head comparative studies are needed for a more definitive assessment, the current body of evidence suggests significant progress in developing orally bioavailable and metabolically stable EP3 antagonists.

As a senior application scientist, I emphasize the importance of rigorous, standardized preclinical pharmacokinetic studies in informing candidate selection. The provided experimental workflow and protocol serve as a foundational guide for researchers in this field. By carefully considering the pharmacokinetic-pharmacodynamic (PK/PD) relationship, drug developers can optimize dosing regimens and increase the probability of translating promising preclinical findings into successful clinical outcomes. The continued exploration of novel EP3 receptor antagonists holds immense promise for addressing unmet medical needs in a range of diseases.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(2-Bromo-5-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-(2-Bromo-5-methoxyphenyl)propanoic acid. As a brominated organic acid, this compound requires careful management as hazardous waste to ensure the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, providing researchers with a reliable framework for waste management.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a halogenated organic compound.[1] While specific toxicological data for this exact compound is limited, its structural features—a brominated aromatic ring and a carboxylic acid group—necessitate its classification as a hazardous substance.

Key Hazard Considerations:

  • Corrosivity: As a carboxylic acid, it is inherently acidic and can cause irritation or damage to skin and eyes.[2]

  • Toxicity: Halogenated organic compounds as a class are often toxic and can pose long-term health risks, including potential carcinogenicity.[3][4] OSHA regulations require careful handling of potential carcinogens.[5][6]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[7] Halogenated organic compounds are regulated by the Environmental Protection Agency (EPA) and are typically disposed of via controlled incineration.[1][8]

A summary of the hazard profile is presented below:

Hazard ClassificationDescriptionPrimary Safety Concern
Halogenated Organic Compound Contains a carbon-bromine bond.[1]Must be segregated for specific high-temperature incineration disposal streams.[1]
Acidic Compound Possesses a propanoic acid functional group.Potential for skin and eye irritation or burns; corrosive.[9][10]
Potential Carcinogen Many halogenated solvents are suspected carcinogens.[3][4]Requires adherence to stringent safety protocols to minimize exposure, in line with OSHA guidelines.[11][12]
Irritant Safety Data Sheets for similar compounds indicate risk of skin, eye, and respiratory irritation.[9][13]Direct contact and inhalation of dust or vapors must be avoided.

Required Personal Protective Equipment (PPE)

To mitigate the risks identified above, all personnel handling this compound, including during disposal procedures, must use the following PPE:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[14] For tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

  • Hand Protection: Use chemically resistant, impervious gloves. Check the manufacturer's specifications for compatibility with halogenated organic compounds.

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[14]

  • Respiratory Protection: If handling the compound as a powder and dust formation is likely, or if working with solutions outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges should be used to prevent inhalation.[9]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions, create more hazardous substances, and result in costly disposal violations.[15][16] this compound must be disposed of as Halogenated Organic Waste .

The following diagram illustrates the decision-making workflow for proper waste segregation in the laboratory.

WasteSegregation Start Generated Waste: This compound IsHalogenated Does it contain F, Cl, Br, or I? Start->IsHalogenated IsAcid Is it an Acid or Base? IsHalogenated->IsAcid No HalogenatedContainer HALOGENATED ORGANIC WASTE (Solid or Liquid) IsHalogenated->HalogenatedContainer Yes IsNonHalogenated Is it a Non-Halogenated Organic Solvent? IsAcid->IsNonHalogenated No AcidContainer INORGANIC ACID WASTE IsAcid->AcidContainer Yes NonHalogenatedContainer NON-HALOGENATED ORGANIC WASTE IsNonHalogenated->NonHalogenatedContainer Yes OtherContainer Consult EHS for Specialized Disposal IsNonHalogenated->OtherContainer No

Caption: Waste segregation decision workflow.

Causality of Segregation:

  • Halogenated vs. Non-Halogenated: Halogenated wastes require specific high-temperature incineration to prevent the formation of toxic dioxins and furans.[1] Mixing them with non-halogenated solvents contaminates the entire volume, dramatically increasing disposal costs and environmental burden.[4]

  • Organic vs. Inorganic: Organic solvents and inorganic acids/bases should never be mixed.[1] Such mixing can cause violent exothermic reactions, gas evolution, and container pressurization.

Step-by-Step Disposal Protocol

Follow this procedure to ensure safe and compliant disposal of this compound and its contaminated materials.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a specific location in the lab, at or near the point of waste generation, to store the waste container.[16][17] This area must be under the control of laboratory personnel.

Step 2: Select the Appropriate Waste Container

  • Use a container made of a material chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) pail with a secure lid is appropriate. For solutions, use a glass or HDPE bottle with a screw-top cap.[16]

  • The container must be in good condition, free of leaks or damage, and have a secure, vapor-tight lid.[3]

Step 3: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label to the container.[4][17]

  • The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (do not use abbreviations).[3]

    • The primary hazards (e.g., "Irritant," "Corrosive," "Halogenated").

    • The date when the first drop of waste is added.

Step 4: Accumulate the Waste

  • If disposing of the solid compound, place it directly into the labeled solid waste container.

  • If disposing of contaminated items (e.g., weigh boats, gloves, paper towels), place them in the same designated solid waste container.

  • If disposing of a solution, pour it carefully into the designated liquid halogenated waste container.

  • Crucially, keep the waste container closed at all times except when actively adding waste. [3][16] This minimizes the release of vapors and prevents spills.

Step 5: Storage in the SAA

  • Store the sealed container in your designated SAA.

  • Ensure secondary containment (such as a plastic tub) is used to contain any potential leaks.[7]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[17]

Step 6: Requesting Disposal

  • Once the container is nearly full (about 90% capacity to allow for expansion), or if the project is complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[9][13]

  • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures

In Case of a Spill:

  • Alert personnel in the immediate area.

  • If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team.

  • For small, manageable spills:

    • Ensure you are wearing appropriate PPE, including respiratory protection if the material is a powder.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb liquids.

    • Carefully sweep or scoop the contained material into a designated hazardous waste container.[13]

    • Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.

In Case of Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Regulatory Compliance Overview

The disposal of this chemical is governed by several key regulations:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), this chemical is classified as a hazardous waste.[7] Laboratories must manage it according to generator status requirements. Academic labs may follow the alternative requirements under 40 CFR Part 262, Subpart K.[18]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of this chemical are communicated to employees, and that proper training and PPE are provided.[7] Specific standards for carcinogens may also apply, mandating stricter controls.[5][12]

By adhering to the procedures in this guide, researchers can ensure they are not only protecting themselves and their colleagues but are also in full compliance with federal and state regulations, thereby fostering a culture of safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromo-5-methoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Bromo-5-methoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.